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Core Science & Biosynthesis

Foundational

Methioninol Oxalate: A Comprehensive Technical Guide on Molecular Properties, Synthesis, and Analytical Methodologies

Executive Summary Methioninol oxalate is a highly versatile, chiral amino alcohol salt extensively utilized as a building block in asymmetric synthesis and pharmaceutical development. Derived from the essential amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methioninol oxalate is a highly versatile, chiral amino alcohol salt extensively utilized as a building block in asymmetric synthesis and pharmaceutical development. Derived from the essential amino acid methionine, methioninol retains the stereocenter of its parent compound, making it an invaluable precursor for chiral ligands, oxazolines, and complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical breakdown of its molecular properties, the mechanistic rationale behind its salt form, and field-proven, self-validating protocols for its synthesis and analytical characterization.

Physicochemical Profiling

Understanding the fundamental molecular metrics of methioninol oxalate is critical for precise stoichiometric calculations in synthetic workflows. The compound consists of a methioninol free base and an oxalic acid counterion in a strict 1:1 molar ratio [1].

PropertyValue
Chemical Name (2S)-2-amino-4-(methylsulfanyl)butan-1-ol oxalate
Molecular Formula C₅H₁₃NOS · C₂H₂O₄ (or C▱H₁₅NO₅S)
Total Molecular Weight 225.26 g/mol
Free Base Mol. Weight 135.23 g/mol
Oxalic Acid Mol. Weight 90.03 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in H₂O and MeOH; insoluble in non-polar solvents

Causality in Salt Selection: Why the Oxalate Salt?

In drug development and reagent manufacturing, the physical state of a chiral building block dictates its utility. Free-base L-methioninol is typically a viscous, hygroscopic liquid at room temperature. This physical state presents three significant challenges:

  • Oxidative Susceptibility: The thioether group is highly prone to spontaneous oxidation to sulfoxides or sulfones when exposed to atmospheric oxygen.

  • Carbamate Formation: Primary amines readily absorb atmospheric CO₂, forming carbamates that complicate downstream stoichiometry.

  • Purification Bottlenecks: Viscous liquids are notoriously difficult to enantiomerically enrich.

The Causality of the Oxalate System: By reacting the free base with anhydrous oxalic acid, the system forms a rigid, highly ordered crystalline lattice. The oxalate counterion protonates the primary amine, sterically and electronically shielding the molecule from oxidative degradation. Furthermore, crystallization acts as a self-purifying mechanism, allowing researchers to upgrade the enantiomeric excess (ee) of the bulk material to >99% via simple recrystallization, completely bypassing the need for expensive chiral chromatography.

Synthetic Methodologies: From Methionine to Methioninol Oxalate

The transformation of L-methionine to L-methioninol requires the selective reduction of the carboxylic acid to a primary alcohol without racemizing the adjacent alpha-chiral center or degrading the thioether. The standard, highly validated approach utilizes a Sodium Borohydride/Iodine (NaBH₄/I₂) system [2].

Mechanistic Rationale: While LiAlH₄ is a potent reducing agent, it is pyrophoric and can lead to partial racemization. The NaBH₄/I₂ system generates borane (BH₃) in situ. Borane is highly electrophilic and exhibits exceptional chemoselectivity for carboxylic acids over other functional groups, ensuring complete retention of stereochemistry.

Step-by-Step Protocol:

  • Activation: Suspend NaBH₄ (2.4 equiv) in anhydrous THF under an inert argon atmosphere. Add L-methionine (1.0 equiv) at 0°C.

  • Reduction: Slowly add a solution of I₂ (1.0 equiv) in THF dropwise. The iodine reacts with NaBH₄ to form the active reducing species (BH₃) and NaI. Reflux the mixture for 16-18 hours.

  • Quenching & Workup: Cool to room temperature and quench with methanol. Evaporate the solvents, then reflux the residue with 20% aqueous KOH to break down the boron-ester complexes. Extract the free-base L-methioninol using dichloromethane (CH₂Cl₂).

  • Salt Formation: Dissolve the crude L-methioninol in absolute ethanol. Add a stoichiometric equivalent of anhydrous oxalic acid dissolved in ethanol.

  • Crystallization: Stir at room temperature until precipitation is complete. Filter the resulting white crystals and wash with cold ethanol to yield pure L-methioninol oxalate.

Synthetic workflow from L-Methionine to L-Methioninol Oxalate via NaBH4/I2 reduction.

Analytical Validation and Quality Control

A self-validating analytical system is required to ensure the integrity of the methioninol oxalate before its deployment in sensitive asymmetric syntheses. The logic dictates a three-pronged validation: structural, stereochemical, and stoichiometric.

  • Structural Integrity (NMR): ¹H and ¹³C NMR spectroscopy in D₂O or DMSO-d₆. The presence of the thioether methyl singlet ( 2.1 ppm in ¹H NMR) and the downfield shift of the alpha-proton confirm the structure and protonation state [3].

  • Enantiomeric Excess (Chiral HPLC): The free base is temporarily liberated and derivatized (e.g., with Mosher's acid or a UV-active chromophore) to determine the ee. A threshold of >99% ee is mandatory for catalytic applications.

  • Salt Stoichiometry (Elemental Analysis): CHNS elemental analysis confirms the exact 1:1 ratio of methioninol to oxalic acid, ensuring no unreacted free base or excess acid remains trapped in the crystal lattice.

Analytical validation logic for quality control of Methioninol Oxalate batches.

Applications in Asymmetric Synthesis

Methioninol oxalate serves as a premier precursor for the synthesis of chiral oxazolines and thiazolidines. When condensed with nitriles or carboxylic acids under Lewis acid catalysis, the resulting heterocycles act as highly effective chiral ligands in transition-metal-catalyzed transformations (e.g., asymmetric allylic alkylation or cyclopropanation). The thioether tail provides a secondary coordination site, enabling hemilabile binding modes that enhance both the reactivity and enantioselectivity of the metal catalyst.

References

  • Biofount. (n.d.). 2-Amino-4-(methylthio)butan-1-ol Oxalate. Retrieved from [Link]

  • Mckennon, M. J., Meyers, A. I., Drauz, K., & Wunner, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information: A Highly Efficient Methodology of Asymmetric Epoxidation based on a Novel Chiral Sulfur Ylide. Retrieved from [Link]

Exploratory

Solubility Dynamics of 2-Amino-4-(methylthio)butan-1-ol Oxalate: Aqueous vs. Organic Environments

Executive Overview As application scientists and drug development professionals, we frequently encounter the challenge of isolating highly polar, low-molecular-weight amino alcohols. Methioninol—formally known as 2-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As application scientists and drug development professionals, we frequently encounter the challenge of isolating highly polar, low-molecular-weight amino alcohols. Methioninol—formally known as 2-Amino-4-(methylthio)butan-1-ol—is a classic example. In its free base form, its extensive hydrogen-bonding capabilities and polar nature render it highly soluble in both water and polar organic solvents[1]. However, this same property often results in frustratingly stubborn, "gummy" oils during isolation and purification[2].

To force crystallization, enhance chemical stability, and control solubility, the free base is strategically converted to its oxalate salt[3]. This in-depth technical guide explores the causality behind the drastic solubility shifts that occur upon salt formation and provides self-validating experimental workflows for empirical solubility screening.

The Causality of Phase Behavior: Structure-Property Relationships

Understanding the solubility of 2-Amino-4-(methylthio)butan-1-ol oxalate requires analyzing the thermodynamic battle between crystal lattice energy and solvation energy .

Methioninol contains a primary amine, a primary alcohol, and a thioether group. When reacted with oxalic acid (a strong dicarboxylic acid), the primary amine is protonated to form an ammonium cation. The resulting oxalate salt forms a highly ordered crystal lattice. This lattice is stabilized not only by strong electrostatic (ionic) interactions but also by a dense network of intermolecular hydrogen bonds between the hydroxyl groups, the ammonium protons, and the oxygen-rich oxalate counterions[4].

For dissolution to occur, the solvent must provide enough solvation energy to disrupt this rigid lattice.

  • In Water: The high dielectric constant ( ϵ≈80.1 ) and exceptional hydrogen-bonding capacity of water effectively hydrate both the methioninol cation and the oxalate anion. The solvation energy exceeds the lattice energy, resulting in high aqueous solubility.

  • In Organic Solvents: Non-polar or moderately polar organic solvents (like diethyl ether, dichloromethane, or even cold isopropyl alcohol) possess low dielectric constants. They cannot overcome the intense electrostatic forces of the oxalate lattice[5]. Consequently, the salt remains practically insoluble, making these organic solvents ideal "anti-solvents" for crystallization.

Dissolution Salt Methioninol Oxalate (Crystal Lattice) Water Aqueous Solvent (High Dielectric) Salt->Water Addition Organic Organic Solvent (Low Dielectric) Salt->Organic Addition Solvated Solvated Ions (Methioninol⁺ & Oxalate⁻) Water->Solvated Solvation > Lattice Energy Precipitate Insoluble Solid (Intact Lattice) Organic->Precipitate Lattice > Solvation Energy

Thermodynamic pathways of Methioninol Oxalate dissolution in aqueous vs. organic solvents.

Thermodynamic Solubility Profiles

To facilitate solvent selection for extraction, formulation, or purification, the quantitative solubility behavior of the oxalate salt is summarized below. The data reflects the dramatic suppression of organic solubility induced by the oxalate counterion.

Solvent CategoryRepresentative SolventDielectric Constant ( ϵ )Relative Solubility of Methioninol Oxalate
Aqueous Water80.1High (Freely Soluble)
Polar Protic Methanol / Ethanol32.7 / 24.3Moderate (Sparingly Soluble)
Polar Aprotic Dichloromethane (DCM)8.9Low (Practically Insoluble)
Non-Polar Diethyl Ether4.3Very Low (Insoluble)

Self-Validating Laboratory Workflows

A critical tenet of robust application science is that every protocol must be self-validating. Solubility data is only as reliable as the solid-state integrity of the undissolved material. If the oxalate salt disproportionates or undergoes a polymorphic shift during testing, the measured solubility is fundamentally flawed. The following workflows are designed to prevent such artifacts.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: Kinetic dissolution can be misleading due to transient supersaturation. True thermodynamic equilibrium must be established and verified.

  • Preparation: Add an excess amount of 2-Amino-4-(methylthio)butan-1-ol oxalate solid to 10.0 mL of the target solvent (e.g., Water, Methanol, or DCM) in a 20 mL sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath set to 25.0±0.1∘C . Agitate at 200 rpm for 48 hours.

  • Equilibrium Validation: Extract 0.5 mL aliquots at t=24 h and t=48 h . Equilibrium is confirmed only if the concentration variance between the two time points is <2% .

  • Phase Separation: Centrifuge the final suspension at 10,000 rpm for 15 minutes at 25∘C to ensure complete sedimentation of undissolved micro-particles.

  • Liquid Phase Analysis: Dilute the supernatant with a compatible mobile phase and quantify the methioninol concentration via HPLC-UV (using a hydrophilic interaction liquid chromatography, HILIC, column due to the analyte's high polarity).

  • Solid Phase Validation (Critical Step): Recover the residual solid from the centrifuge tube, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the pristine starting material to ensure no salt disproportionation or hydrate formation occurred during the 48-hour equilibration.

Workflow Step1 Excess Solid Addition Step2 Isothermal Equilibration Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 HPLC-UV (Liquid Phase) Step3->Step4 Step5 XRPD Analysis (Solid Phase) Step3->Step5

Self-validating Shake-Flask methodology for equilibrium solubility determination.

Protocol 2: Solvent/Anti-Solvent Crystallization

Rationale: This workflow exploits the extreme solubility differential between polar and non-polar solvents to isolate the pure oxalate salt from a crude free-base mixture[4].

  • Dissolution: Dissolve the crude 2-Amino-4-(methylthio)butan-1-ol free base in a minimal volume of dry Isopropyl Alcohol (IPA) at 40∘C .

  • Salt Formation: Prepare a separate solution of 1.05 molar equivalents of anhydrous oxalic acid in IPA. Add this dropwise to the free base solution under continuous, vigorous stirring.

  • Anti-Solvent Addition: Once the addition is complete, slowly introduce Diethyl Ether (the anti-solvent) at a 3:1 v/v ratio relative to the IPA. The introduction of the low-dielectric solvent forces the lattice energy to overpower the solvation energy, inducing nucleation.

  • Aging: Transfer the suspension to a 4∘C environment and age for 2 hours to maximize crystal growth and yield.

  • Isolation: Vacuum filter the resulting voluminous white precipitate. Wash the filter cake with cold Diethyl Ether to remove any unreacted free base or residual IPA, then dry under vacuum to constant weight.

References

  • Amino Alcohols | SCBT - Santa Cruz Biotechnology. scbt.com.
  • Amino Acids and Derivatives 4 page - ChemicalBook. chemicalbook.com.
  • 5-Amino-1-methylpyridin-2(1H)-one oxalate - Benchchem. benchchem.com.
  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. sciencemadness.org.
  • Alternative of picric acid for recrystallisation : r/Chempros - Reddit. reddit.com.

Sources

Foundational

Thermodynamic Stability of Amino Alcohol Oxalate Salts: Solid-State Characterization and Thermal Degradation Mechanisms

Target Audience: Formulation Scientists, Solid-State Chemists, and Preclinical Drug Development Professionals. Executive Summary The salification of amino alcohols with dicarboxylic acids is a foundational strategy in ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Solid-State Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The salification of amino alcohols with dicarboxylic acids is a foundational strategy in pharmaceutical formulation and materials science. Among these, oxalate salts are frequently engineered to overcome the poor thermodynamic stability, high hygroscopicity, or suboptimal aqueous solubility inherent to free-base amino alcohols. However, while the oxalate counterion fortifies the crystal lattice at ambient conditions, it introduces specific vulnerabilities at elevated temperatures. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic and thermal stability of amino alcohol oxalate salts, utilizing field-proven analytical workflows and self-validating experimental protocols.

Mechanistic Foundations of Oxalate Salt Stability

Crystal Lattice Energy and Intermolecular Networks

Amino alcohols (e.g., ethanolamine, tromethamine, and complex pharmaceutical APIs like escitalopram) often exhibit poor solid-state properties in their free-base forms due to weak intermolecular forces. By reacting these bases with oxalic acid, a robust, highly ordered crystal lattice is formed.

The causality behind this stability lies in the structural nature of the oxalate dianion ( C2​O42−​ ). As a small, rigid, and highly symmetric dicarboxylic acid, oxalate acts as a powerful hydrogen-bond acceptor. It forms dense, bridging ionic and hydrogen-bonded networks with the protonated amine ( NH3+​ or R3​NH+ ) and the hydroxyl/ether groups of the API. This extensive cross-linking significantly increases the lattice energy, thereby elevating the melting point and enhancing the ambient thermodynamic stability of the compound compared to other salts or cocrystals[1].

The Thermal Lability Paradox

While oxalate salification maximizes ambient thermodynamic stability, it introduces a distinct thermal degradation pathway. Under thermal stress, the stability of the salt is bottlenecked by the counterion. Studies on structurally varied amines and their salts demonstrate that the oxalate moiety typically undergoes thermal decomposition prior to the degradation of the primary amino alcohol structure[2].

For example, in the case of Escitalopram Oxalate (ESC-OX)—a widely formulated amino-ether/alcohol derivative—thermal degradation occurs in two distinct, consecutive events. The initial mass loss is strictly attributed to the decomposition of the oxalate counterion, followed subsequently by the degradation of the escitalopram molecule itself[3].

ThermalDegradation A Amino Alcohol Oxalate Salt (Crystalline Solid) B Endothermic Melting (Lattice Breakdown) A->B Heat (140-160°C) C Oxalate Decomposition (Mass Loss 1) B->C Heat (~230°C) D Amino Alcohol Degradation (Mass Loss 2) C->D Heat (>250°C) E Volatile Emissions (CO, CO2, Amines) C->E Evolved Gas D->E Evolved Gas

Fig 1. Mechanistic pathway of thermal degradation for amino alcohol oxalate salts.

Data Synthesis: Thermal and Thermodynamic Profiling

To understand the thermodynamic boundaries of these salts, we must analyze their thermal transitions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide the quantitative data necessary to map these boundaries.

In the case of Escitalopram Oxalate, the compound melts at approximately 158.3 °C with an enthalpy of fusion ( ΔHfus​ ) of 106.2 J/g[3]. Crucially, upon cooling, the melt shows no evidence of recrystallization, indicating that the system becomes kinetically trapped in an amorphous state or has initiated early-stage degradation[3]. TGA confirms that the first major mass loss (up to 237 °C) is the decomposition of the oxalate, while the second mass loss (up to 300 °C) is the degradation of the API, releasing volatile byproducts such as dimethylamine and fluorobenzene[3].

Table 1: Thermal Properties of Representative Amino/Amino-Alcohol Salts
CompoundMelting Point (°C)Enthalpy of Fusion ( ΔHfus​ )Degradation Onset (°C)Primary Degradation Mechanism
Escitalopram Oxalate 147.0 – 158.3106.2 J/g~237.0Oxalate decomposition Amine/API loss
Citalopram Hydrobromide 189.394.4 J/g>250.0Direct HBr and amine loss
Silver Oxalate Amino Alcohol Complex ~110.0N/A110.0 – 120.0Complexation-induced reduction of decomposition temp

(Data synthesized from thermal analyses of escitalopram and related coordination complexes[3],[4],[5].)

Analytical Workflows: A Self-Validating Protocol

To accurately profile the thermodynamic stability of an amino alcohol oxalate salt, researchers must employ a self-validating analytical workflow . Relying on a single technique (e.g., DSC alone) is a critical error, as it is impossible to definitively distinguish between a polymorphic transition, a true thermodynamic melt, and a melt accompanied by immediate volatile degradation without orthogonal data.

Orthogonal Validation Strategy

By coupling Cyclic DSC with TGA-FTIR (Evolved Gas Analysis), the workflow validates its own findings. If DSC registers an endotherm, TGA immediately confirms whether mass is conserved (indicating a melt/polymorph) or lost (indicating degradation). If mass is conserved, the cooling cycle of the DSC determines if the transition is thermodynamically reversible (recrystallization) or irreversible (glass transition).

Workflow Start Sample Preparation (2-5 mg, Al Crucible) DSC Cyclic DSC Analysis (10 °C/min, N2 Purge) Start->DSC TGA TGA-FTIR Analysis (Evolved Gas Tracking) Start->TGA Decision Reversible Endotherm? DSC->Decision Degrade Irreversible Melt (Kinetic Trapping/Degradation) TGA->Degrade Mass Loss Detected Stable Thermodynamically Stable (Polymorphic Transition) Decision->Stable Yes Decision->Degrade No

Fig 2. Self-validating thermal analysis workflow for thermodynamic stability profiling.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Weigh 2.0 to 5.0 mg of the amino alcohol oxalate salt into an aluminum crucible.

  • Causality: Use a pin-holed lid. Oxalate degradation generates CO and CO2​ . A hermetically sealed pan will rupture under pressure, causing anomalous endothermic spikes that corrupt the thermodynamic data.

Step 2: Thermogravimetric Analysis (TGA-FTIR)

  • Action: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a dry Nitrogen purge (50 mL/min). Route the exhaust through a heated transfer line to an FTIR spectrometer.

  • Causality: The nitrogen purge prevents oxidative degradation, isolating purely thermal thermodynamic stability[4]. The FTIR identifies the exact temperature at which the oxalate counterion fails by detecting the evolution of CO2​ ( 2360cm−1 ).

Step 3: Cyclic Differential Scanning Calorimetry (DSC)

  • Action: Heat the sample at 10 °C/min to a temperature exactly 5 °C below the degradation onset identified in Step 2 (e.g., 150 °C for Escitalopram). Hold for 1 minute, then cool at 10 °C/min back to 25 °C. Reheat to 200 °C.

  • Causality: This cyclic heating determines the reversibility of the crystal lattice. If the cooling curve lacks an exothermic crystallization peak, the melted salt has lost its thermodynamic drive to reorder, resulting in an amorphous glass[3].

Conclusion

The thermodynamic stability of amino alcohol oxalate salts is a delicate balance between the high lattice energy provided by the oxalate hydrogen-bonding network and the inherent thermal lability of dicarboxylic acids. While oxalate salts provide excellent ambient stability, resistance to UV degradation, and improved solubility profiles[4], their thermal boundaries are strictly dictated by the decarboxylation of the counterion. By utilizing the self-validating DSC/TGA workflows detailed in this guide, development scientists can accurately map these boundaries, ensuring the successful formulation and processing of these critical pharmaceutical compounds.

References

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture - ACS Publications Source: acs.org URL:[Link]

  • Thermal degradation mechanism for citalopram and escitalopram Source: researchgate.net URL:[Link]

  • Stability Indicating Spectrofluorimetric Method for the Estimation of Escitalopram in Bulk and Pharmaceutical Dosage Form Source: orientjchem.org URL:[Link]

  • Investigate the Effect of Fatty Acids on Rheological Properties and In vitro Permeability of Escitalopram Oxalate from Hydroxypropyl Cellulose Gel Formulations Source: journaljpri.com URL:[Link]

  • Seven New Irbesartan Salts: Significantly Improved Dissolution, Excellent Hygrothermal Stability, and Characteristic Supramolecular Synthons Source: mdpi.com URL:[Link]

  • The role of amine ligands in governing film morphology and electrical properties of copper films derived from copper formate-based molecular inks Source: researchgate.net URL:[Link]

Sources

Exploratory

Methioninol Oxalate: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, drive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, driven by the distinct pharmacological activities exhibited by different stereoisomers.[1][2] Chiral building blocks, derived from the vast "chiral pool" of naturally occurring molecules like amino acids, are indispensable tools in this endeavor.[3] This guide provides a detailed technical overview of (S)-Methioninol oxalate, a stable and versatile chiral building block derived from the natural amino acid L-methionine. We will explore its synthesis, purification, and, most importantly, its multifaceted roles in asymmetric synthesis. This document delves into its application as a precursor for chiral catalysts, its function as a robust chiral auxiliary, and its use as a ligand in metal-catalyzed transformations, providing field-proven insights and detailed experimental protocols for the modern research scientist.

Introduction: The Strategic Value of Methioninol

In the landscape of asymmetric synthesis, a "chiral building block" is a pre-existing enantiopure compound that serves as a starting point for the synthesis of more complex chiral molecules.[4] A subset of these, known as chiral auxiliaries, are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which they are removed and ideally recovered.[5]

(S)-Methioninol, the alcohol analogue of L-methionine, emerges as a particularly valuable asset. Its structure incorporates three key features for asymmetric induction:

  • A primary amine (–NH₂)

  • A primary alcohol (–CH₂OH)

  • A thioether side chain (–CH₂CH₂SCH₃)

This unique combination of functional groups allows it to serve as a bidentate or tridentate ligand, a precursor to rigid heterocyclic catalysts, or a sterically directing auxiliary.

Why the Oxalate Salt? While the free amino alcohol, (S)-Methioninol, is a viscous oil that can be challenging to handle and purify, its oxalate salt is a stable, crystalline solid. The formation of the oxalate salt provides a highly efficient method for purification through recrystallization and results in a product with improved stability and ease of handling, making it the preferred form for storage and commercial supply.

Synthesis, Purification, and Properties

Synthesis of (S)-Methioninol

The most direct route to (S)-Methioninol is the reduction of the corresponding amino acid, L-Methionine, or its ester derivative. This is typically achieved using powerful reducing agents capable of reducing carboxylic acids or esters in the presence of other functional groups.

Protocol 1: Reduction of L-Methionine Methyl Ester

  • Esterification: L-Methionine (1.0 eq) is suspended in methanol. Thionyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is stirred and allowed to warm to room temperature, then refluxed for 4 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield L-Methionine methyl ester hydrochloride.

  • Reduction: The crude ester is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in THF at 0 °C under an inert atmosphere (N₂ or Ar).

  • Quenching: After stirring at room temperature for 12 hours, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Extraction: The resulting solid is filtered off, and the filtrate is concentrated. The residue is extracted with dichloromethane, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield crude (S)-Methioninol as an oil.

Causality Note: The esterification step is crucial as reducing the free carboxylic acid directly with LiAlH₄ can be sluggish and lead to side reactions. The Fieser workup is a trusted method for safely quenching LiAlH₄ reactions, resulting in a granular, easily filterable precipitate.

Purification via Methioninol Oxalate
  • The crude (S)-Methioninol oil is dissolved in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

  • A saturated solution of oxalic acid (0.5 eq, as methioninol has two basic sites, but the 1:2 salt is common) in the same solvent is added dropwise with vigorous stirring.

  • A white crystalline precipitate of (S)-Methioninol oxalate forms immediately. The mixture is stirred for an additional hour at room temperature and then cooled to 0-5 °C to maximize precipitation.

  • The solid is collected by vacuum filtration, washed with cold solvent, and then with diethyl ether.

  • The product is dried under vacuum to yield pure (S)-Methioninol oxalate.

Physical and Chemical Properties
PropertyValue
Chemical Name (2S)-2-amino-4-(methylthio)butan-1-ol; oxalic acid
Molecular Formula C₇H₁₅NO₅S
Molecular Weight 225.26 g/mol
Appearance White to off-white crystalline solid
Melting Point ~126-128 °C
Chirality (S)-enantiomer
Solubility Soluble in water, sparingly soluble in alcohols.

Core Applications in Asymmetric Synthesis

Methioninol oxalate's utility stems from the diverse reactivity of the free methioninol, which can be easily liberated from the oxalate salt by treatment with a base.

Precursor to Chiral Oxazaborolidine Catalysts

The Corey-Bakshi-Shibata (CBS) reduction is a landmark reaction in asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to secondary alcohols.[6][7][8] The catalyst is a chiral oxazaborolidine, classically derived from prolinol.[9] Methioninol serves as an excellent prolinol analogue for creating a similar catalytic system.

Synthesis of the Methioninol-Derived CBS Catalyst: (S)-Methioninol is reacted with methylboronic acid or a borane source to form the corresponding oxazaborolidine catalyst.[6]

Mechanism of Asymmetric Ketone Reduction: The catalytic cycle, grounded in the model proposed by Corey, involves several key steps that ensure high enantioselectivity.[7][10]

  • Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of the stoichiometric reductant (e.g., borane-dimethyl sulfide, BMS). This coordination enhances the Lewis acidity of the endocyclic boron atom.[8]

  • Ketone Coordination: The prochiral ketone coordinates to this now more Lewis-acidic endocyclic boron. Steric interactions dictate that the ketone binds with its larger substituent (Rₗ) oriented away from the chiral framework of the catalyst.

  • Hydride Transfer: The coordinated borane, now activated, delivers a hydride to the carbonyl carbon via a rigid, six-membered ring transition state. This transfer occurs to a specific face of the ketone, dictated by the steric arrangement in the previous step.[11]

  • Product Release: The resulting alkoxyborane dissociates, releasing the chiral secondary alcohol and regenerating the catalyst for the next cycle.

CBS_Cycle cluster_main CBS Catalytic Cycle (Methioninol-Derived) CAT Active Catalyst (Coordinated with BH3) TS Six-Membered Transition State CAT->TS Ketone Binding KET Prochiral Ketone (R-CO-R') KET->TS TS->CAT Product Release & Catalyst Regeneration PROD Chiral Alcohol Product TS->PROD Hydride Transfer & Release FREE_CAT Free Catalyst FREE_CAT->CAT Coordination BH3 BH3 Source (e.g., BMS)

Caption: Catalytic cycle for the CBS reduction of a prochiral ketone.

Protocol 2: Asymmetric Reduction of Acetophenone

  • Under an inert atmosphere, the (S)-methioninol-derived oxazaborolidine catalyst (0.1 eq) is dissolved in anhydrous THF.

  • The solution is cooled to 0 °C, and borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 eq) is added dropwise.

  • A solution of acetophenone (1.0 eq) in anhydrous THF is then added dropwise over 30 minutes.

  • The reaction is stirred at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of methanol.

  • The solvent is removed under reduced pressure, and the residue is treated with 1 M HCl. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or GC.

Application as a Recoverable Chiral Auxiliary

Chiral auxiliaries are a powerful strategy for substrate-controlled asymmetric synthesis.[] Methioninol can be temporarily attached to a prochiral substrate, direct a stereoselective transformation, and subsequently be cleaved and recovered.

Workflow: Synthesis of Enantioenriched β-Amino Acids The synthesis of chiral β-amino acids is of great interest due to their role as building blocks for β-peptides and pharmaceuticals.[13][14][15][16]

  • Auxiliary Attachment: (S)-Methioninol is condensed with a β-keto ester to form a chiral enamine or imine intermediate.

  • Diastereoselective Reduction: The C=N or C=C bond is reduced. The chiral center from methioninol sterically blocks one face of the molecule, forcing the hydride to attack from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: The methioninol auxiliary is removed, often by hydrolysis or hydrogenolysis, to release the desired chiral β-amino acid derivative.

Chiral_Auxiliary_Workflow cluster_workflow Chiral Auxiliary Workflow for β-Amino Acid Synthesis START Prochiral Substrate (β-Keto Ester) ATTACH 1. Attach Chiral Auxiliary (S)-Methioninol START->ATTACH INTERMEDIATE Chiral Intermediate (e.g., Enamine) ATTACH->INTERMEDIATE REACT 2. Diastereoselective Reduction (e.g., NaBH4) INTERMEDIATE->REACT DIASTEREO Single Diastereomer Product REACT->DIASTEREO CLEAVE 3. Cleave Auxiliary (e.g., Hydrolysis) DIASTEREO->CLEAVE PRODUCT Enantioenriched β-Amino Acid CLEAVE->PRODUCT RECOVER Recovered (S)-Methioninol CLEAVE->RECOVER Recovery

Caption: General workflow for using methioninol as a chiral auxiliary.

Chiral Ligand for Asymmetric Metal Catalysis

The amine, alcohol, and thioether groups of methioninol make it an excellent candidate for a tridentate or bidentate chiral ligand in metal-catalyzed reactions.[17][18] The formation of a rigid chelate complex between the ligand and a metal center creates a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.[19]

Application: Enantioselective Addition of Diethylzinc to Aldehydes This reaction is a classic benchmark for testing the efficacy of chiral amino alcohol ligands.[20]

  • In Situ Complex Formation: (S)-Methioninol (2 mol%) is reacted with Ti(O-iPr)₄ (1.2 eq) to form a chiral titanium complex in situ.

  • Reaction Execution: Diethylzinc (1.2 eq) is added, followed by the slow addition of the aldehyde substrate (e.g., benzaldehyde, 1.0 eq) at low temperature (0 °C or -20 °C).

  • Stereochemical Control: The aldehyde and diethylzinc coordinate to the chiral titanium-methioninol complex. The steric environment created by the ligand forces the ethyl group from diethylzinc to add to only one of the two enantiotopic faces of the aldehyde carbonyl.

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl, and the chiral secondary alcohol product is isolated and analyzed for enantiomeric excess.

Ligand_TS cluster_ts Plausible Transition State Model METAL Metal Center (e.g., Ti or Zn) LIGAND Methioninol Ligand (directing group) METAL->LIGAND Chelation ALDEHYDE Aldehyde (R-CHO) METAL->ALDEHYDE Coordination NUCLEOPHILE Nucleophile (e.g., Et- from Et2Zn) NUCLEOPHILE->ALDEHYDE Facial-selective attack

Caption: A simplified model of a metal-methioninol complex directing nucleophilic attack.

Conclusion and Future Outlook

(S)-Methioninol oxalate is more than just a derivative of a natural amino acid; it is a strategic tool in asymmetric synthesis. Its status as a stable, crystalline solid simplifies its use, while the versatile functionality of the free amino alcohol provides access to multiple avenues of stereochemical control. From the well-established principles of the CBS reduction to its application as a recoverable auxiliary and a chelating ligand, methioninol offers reliability and high stereoselectivity.

Future research will likely focus on grafting methioninol-based ligands onto solid supports for heterogeneous catalysis, exploring the electronic influence of the thioether in novel catalytic cycles, and designing more sophisticated auxiliaries for complex multi-step syntheses. For drug development professionals and synthetic chemists, Methioninol oxalate remains a cost-effective and powerful chiral building block for the efficient construction of enantiomerically pure molecules.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

  • Hilaris. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • PMC. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. [Link]

  • Google Patents. DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS.
  • PMC. Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis. [Link]

  • PMC. (2024, September 23). Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase. [Link]

  • PMC. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • I.R.I.S. Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. [Link]

  • MDPI. (2025, July 23). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • RSC Publishing. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review. [Link]

  • Macmillan Group. ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. [Link]

  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. [Link]

  • PMC. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. [Link]

  • PubMed. (2003, September 5). Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase. [Link]

  • Biomaterials Science (RSC Publishing). (2024, November 22). Chiral recognition of amino acids through homochiral metallacycle [ZnCl2L]2. [Link]

  • Chemical Society Reviews (RSC Publishing). (2018, January 24). Enzymatic asymmetric synthesis of chiral amino acids. [Link]

  • ICJS. (2021, April 6). Super Selective Synthesis: The Evolution of Enantioselective Methods. [Link]

  • Wikipedia. (R)-2-Methyl-CBS-oxazaborolidine. [Link]

  • ResearchGate. (2025, August 6). (PDF) Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. [Link]

  • ResearchGate. (2024, November 6). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. [Link]

  • SCIRP. Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. [Link]

  • IntechOpen. (2019, November 8). One-Pot Synthesis of Chiral Organometallic Complexes. [Link]

  • PubMed. (2014, September 27). Easy Preparation of Dehydroalanine Building Blocks Equipped With oxazolidin-2-one Chiral Auxiliaries, and Applications to the Stereoselective Synthesis of Substituted Tryptophans. [Link]

  • PubChem. (R)-2-Methyl-CBS-oxazaborolidine. [Link]

  • eScholarship.org. Development and Mechanistic Studies of Chiral Silanol-Containing Ligands for Enantioselective Catalysis. [Link]

  • AA Blocks. 4-Amino-4-methyl-2-pentanone Oxalate. [Link]

  • Frontiers. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [Link]

  • ICJS. (2021, April 6). Super Selective Synthesis: The Evolution of Enantioselective Methods. [Link]

  • ResearchGate. (2024, September 20). Synthetic pathways to create asymmetric center at C1 position of 1-substituted-tetrahydro-β-carbolines – a review. [Link]

  • Pharmaffiliates. (2025, December 11). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]

  • PMC - NIH. (2020, March 11). Special Issue: Development of Asymmetric Synthesis. [Link]

  • ACS Publications. (2024, May 16). Leveraging Limited Experimental Data with Machine Learning: Differentiating a Methyl from an Ethyl Group in the Corey–Bakshi–Shibata Reduction. [Link]

  • YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • ResearchGate. Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]

  • PMC. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. [Link]

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Foundational

Methioninol Oxalate: A Technical Guide to its Prospective Physical Characteristics and Melting Point Determination

Preamble: Navigating the Uncharted Territory of Methioninol Oxalate In the landscape of pharmaceutical and materials science research, the synthesis and characterization of novel compounds are paramount to innovation. Me...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Uncharted Territory of Methioninol Oxalate

In the landscape of pharmaceutical and materials science research, the synthesis and characterization of novel compounds are paramount to innovation. Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, presents a valuable building block for the synthesis of a diverse array of bioactive molecules. Its potential to form various salts, including oxalates, opens avenues for modifying its physicochemical properties, such as solubility, stability, and bioavailability.

This technical guide addresses the topic of Methioninol Oxalate, a compound for which, at the time of this writing, specific physical characteristics and a definitive melting point are not prominently documented in publicly accessible scientific literature. The absence of such data does not diminish its potential importance but rather highlights a gap in the current body of knowledge.

Therefore, this document is structured not as a static data sheet but as a proactive, in-depth guide for the research scientist. It will provide a comprehensive framework for the prospective synthesis, purification, and, most critically, the detailed characterization of Methioninol Oxalate's physical properties, with a core focus on its melting point. The methodologies described herein are grounded in established principles of organic chemistry and material science, offering a robust starting point for any researcher venturing to explore this compound.

Part 1: Foundational Knowledge - The Constituent Moieties

A thorough understanding of the individual components, Methioninol and Oxalic Acid, is crucial for predicting the properties of the resulting salt, Methioninol Oxalate.

Methioninol: The Chiral Amino Alcohol

Methioninol is the alcohol analog of methionine. It exists as two enantiomers, L-Methioninol and D-Methioninol, and as a racemic mixture, DL-Methioninol. The physical properties of Methioninol are key to understanding how it will interact with oxalic acid.

PropertyL-MethioninolDL-MethioninolReference
Molecular Formula C5H13NOSC5H13NOS[1]
Molecular Weight 135.23 g/mol 135.23 g/mol [1]
Appearance Viscous colorless liquid or low melting crystalline solidViscous liquid[2]
CAS Number 2899-37-816720-80-2[1][3]

The presence of a primary amine group (-NH2) and a primary alcohol group (-OH) makes Methioninol a versatile molecule capable of forming salts and esters. The amine group is basic and will readily react with an acid like oxalic acid to form an ammonium salt.

Oxalic Acid: The Dicarboxylic Acid

Oxalic acid is a dicarboxylic acid with the formula C2H2O4. It is a relatively strong organic acid and a good precipitating agent for certain metal ions. Its ability to donate two protons allows it to form salts with bases, such as the amine group of Methioninol.

Part 2: Prospective Physicochemical Characteristics of Methioninol Oxalate

Based on the properties of its constituent parts and the general characteristics of amino acid oxalates, we can predict some of the physical properties of Methioninol Oxalate.

PropertyPredicted CharacteristicRationale
Molecular Formula C7H15NO5SResulting from the 1:1 reaction of Methioninol (C5H13NOS) and Oxalic Acid (C2H2O4).
Molecular Weight 225.26 g/mol Sum of the molecular weights of Methioninol and Oxalic Acid.
Appearance White to off-white crystalline solidAmino acid salts are typically crystalline solids at room temperature. The color is expected to be white, but slight impurities could impart a yellowish tint.
Solubility Likely soluble in water and polar organic solvents (e.g., methanol, ethanol).The ionic nature of the salt should enhance its solubility in polar solvents compared to the parent amino alcohol.
Melting Point Expected to be a distinct and relatively sharp melting point, likely above 100 °C.As a salt, the ionic bonds will create a more ordered crystal lattice requiring higher energy to break compared to the intermolecular forces in Methioninol alone. Impurities will lead to a depressed and broadened melting range.[4]

Part 3: Experimental Protocol for the Determination of Melting Point

The melting point of a compound is a critical physical property that provides an indication of its purity.[5] For a novel compound like Methioninol Oxalate, an accurate determination of its melting point is a fundamental step in its characterization. The following is a detailed, self-validating protocol for this purpose.

Synthesis and Purification of Methioninol Oxalate (A Proposed Method)

A prerequisite for an accurate melting point determination is a pure sample. A plausible synthesis route would involve the direct reaction of Methioninol with Oxalic Acid.

Materials:

  • DL-Methioninol (or an enantiomer)

  • Oxalic acid dihydrate

  • Ethanol (reagent grade)

  • Diethyl ether (anhydrous)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of DL-Methioninol in a minimal amount of warm ethanol in a round bottom flask with magnetic stirring.

  • Acid Addition: In a separate flask, dissolve 1.0 equivalent of oxalic acid dihydrate in warm ethanol.

  • Reaction: Slowly add the oxalic acid solution to the Methioninol solution with continuous stirring. A precipitate is expected to form.

  • Crystallization: Allow the mixture to stir at room temperature for 1-2 hours, then cool in an ice bath to maximize crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the purified Methioninol Oxalate in a vacuum oven at a temperature below its expected melting point (e.g., 50-60 °C) until a constant weight is achieved.

Melting Point Determination Protocol

This protocol utilizes the capillary method, a standard and reliable technique for determining melting points.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the dry, purified Methioninol Oxalate into a mortar and gently grind it into a fine powder. This ensures uniform packing in the capillary tube.[7]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.[7]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting range. This will save time in the subsequent, more accurate measurements.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Place a new capillary with the sample into the apparatus.

    • Heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.[4][5]

    • Record the Onset of Melting (T1): The temperature at which the first droplet of liquid is observed.

    • Record the Completion of Melting (T2): The temperature at which the last solid particle melts.

  • Repeatability: Repeat the accurate measurement at least two more times with fresh samples to ensure the results are reproducible. The recorded melting point should be reported as a range (T1 - T2). A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Part 4: Visualization of Experimental Workflow

To provide a clear visual representation of the logical flow of the experimental procedures, the following diagrams have been generated using Graphviz.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Dissolution Dissolve Methioninol in Ethanol Acid_Addition Add Oxalic Acid Solution Dissolution->Acid_Addition Reaction Stir and Allow Precipitation Acid_Addition->Reaction Crystallization Cool to Maximize Crystallization Reaction->Crystallization Isolation Isolate by Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Ethanol & Ether Isolation->Washing Drying Dry under Vacuum Washing->Drying Pure_Product Pure_Product Drying->Pure_Product Pure Methioninol Oxalate Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample to a Fine Powder Load Pack into Capillary Tube Grind->Load Place Insert into Apparatus Load->Place Rapid_Heat Rapid Preliminary Heating Place->Rapid_Heat Slow_Heat Slow Controlled Heating (1-2 °C/min) Rapid_Heat->Slow_Heat Record_T1 Record Onset Temperature (T1) Slow_Heat->Record_T1 Record_T2 Record Completion Temperature (T2) Record_T1->Record_T2 Report Report Record_T2->Report Report Melting Point Range (T1-T2)

Caption: Step-by-step workflow for the melting point determination of Methioninol Oxalate.

Part 5: Conclusion and Future Outlook

While direct experimental data for Methioninol Oxalate remains elusive in current literature, this guide provides a robust framework for its synthesis and characterization. The predicted physical properties serve as a baseline for researchers, and the detailed protocol for melting point determination offers a clear and reliable method for empirical verification. The successful characterization of Methioninol Oxalate will not only fill a gap in the scientific record but also pave the way for its potential application in drug development and material science, where the fine-tuning of physicochemical properties is of utmost importance. It is our hope that this guide will serve as a valuable resource for scientists embarking on the exploration of this and other novel amino acid salts.

References

  • Melting point determination. (n.d.). Retrieved from a resource on organic laboratory techniques. 2. Influence of Amino Acids on Calcium Oxalate Precipitation in Systems of Different Chemical Complexity. (2024). MDPI. [8]3. Effect of Amino Acids on the Crystallization Kinetics of Calcium Oxalate Monohydrate. (n.d.). [9]4. Experiment (1) determination of melting points. (2021). [4]5. Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. [5]6. L-Methioninol | 2899-37-8. (2022). J&K Scientific. [3]7. Crystal Growth of Calcium Oxalate Monohydrate in Presence of Amino Acids. (n.d.). [10]8. DL-Methioninol | CAS 16720-80-2. (n.d.). Santa Cruz Biotechnology. [1]9. (S)-(-)-Methioninol 98 2899-37-8. (n.d.). Sigma-Aldrich. 10. Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [7]11. Molecular Characterization of the Oxalate Oxidase Involved in the Response of Barley to the Powdery Mildew Fungus. (n.d.). PMC.

  • Amino acid hydrogen oxalate quasiracemates – hydrocarbon side chains. (2021). The Royal Society of Chemistry. [11]13. Melting Point Determination. (n.d.). thinkSRS.com. [6]14. L-Methioninol. (n.d.). Chem-Impex. [2]15. L-Methioninol; (S)-2-amino-4-thiomethyl-1-butanol; CAS 2899-37-8. (n.d.). Aapptec Peptides.

  • Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. (2015). Journal of the American Chemical Society.
  • Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implic
  • Reactivity of β-amino alcohols against dialkyl oxalate: Synthesis and mechanism study in the formation of substituted oxalamide and/or morpholine-2,3-dione derivatives. (2025).
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliph
  • Reaction of 2 equiv of b-amino alcohols 1ae1h with 1 equiv of diethyl oxalate in. (n.d.).

Sources

Exploratory

Comprehensive Technical Guide on 2-Amino-4-(methylthio)butan-1-ol (Methioninol) Derivatives

Executive Summary 2-Amino-4-(methylthio)butan-1-ol, commonly known as methioninol, is a chiral, sulfur-containing amino alcohol derived from the reduction of methionine. Characterized by its unique bifunctionality—a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(methylthio)butan-1-ol, commonly known as methioninol, is a chiral, sulfur-containing amino alcohol derived from the reduction of methionine. Characterized by its unique bifunctionality—a highly reactive amino alcohol headgroup paired with a flexible, hemilabile thioether tail—methioninol serves as a critical linchpin in both advanced organic synthesis and pharmacological drug development. This whitepaper synthesizes current literature to provide application scientists and researchers with a deep dive into the mechanistic utility of methioninol derivatives, spanning asymmetric catalysis, peptidomimetic drug delivery, and targeted ion channel modulation.

Chemical Synthesis and Structural Causality

The utility of methioninol stems from the preservation of its chiral center during the reduction of the parent amino acid. The transformation of L- or D-methionine to its corresponding alcohol requires highly chemoselective conditions to prevent the poisoning of the catalyst by the thioether moiety or the racemization of the α-carbon.

The standard industrial and laboratory approach utilizes a Lithium Borohydride ( LiBH4​ ) and Chlorotrimethylsilane (TMSCl) system[1]. Causality of Reagent Selection: Traditional reducing agents like LiAlH4​ can be overly harsh, risking side reactions with the sulfur atom. By adding TMSCl to LiBH4​ in tetrahydrofuran (THF), borane ( BH3​ ) is generated in situ. Borane acts as a soft Lewis acid, preferentially coordinating to the hard Lewis base of the carboxylate rather than the soft thioether. This ensures a clean, chemoselective reduction of the carboxylic acid to the primary alcohol while maintaining the optical purity of the molecule.

SynthFlow A L-Methionine B L-Methioninol (Core Scaffold) A->B LiBH4 / TMSCl (Chemoselective Reduction) C Pybox Ligands (Asymmetric Catalysis) B->C Pyridine-2,6-dicarbonyl dichloride D Chiral Thiazolines (Bioactive Scaffolds) B->D Thioacylation & Cyclization E SAM Analogs (MTase Probes) B->E AdoMet Conjugation F Boc-L-Methioninol (Peptidomimetics) B->F Boc Anhydride

Synthetic divergence of L-Methioninol into catalytic and biological modalities.

Asymmetric Catalysis: Ligand Architecture

Methioninol is a privileged chiral pool building block for synthesizing multi-dentate ligands used in transition-metal-catalyzed asymmetric transformations.

Pyridine-2,6-bis(oxazoline) (Pybox) Ligands

Condensation of (S)-methioninol with pyridine-2,6-dicarbonyl dichloride yields highly effective Pybox ligands[2]. Mechanistic Insight: The incorporation of the methylthioethyl side chain provides a unique steric and electronic environment. During metal coordination (e.g., with Ruthenium or Palladium), the thioether acts as a hemilabile arm. It can reversibly coordinate to the metal center, stabilizing highly reactive intermediates during catalytic cycles (such as enantioselective allylations or cyclopropanations) while easily dissociating to allow substrate binding.

Chiral Thiazolines

Methioninol is utilized to synthesize chiral thiazolines via thioacylation followed by intramolecular cyclization[3]. These sulfur-nitrogen heterocycles are not only used as ligands in palladium-catalyzed allylic substitutions but also serve as structural mimics for bioactive marine natural products (e.g., apratoxins).

Pharmacological Modalities and Target Engagement

Ion Channel Modulation: TREK-1 Inhibition

L-Methioninol has been identified as a potent inhibitor of stretch-dependent K+ (SDK) channels, specifically the TREK-1 channel, which regulates smooth muscle excitability in the urinary bladder[4]. Causality of Action: During bladder filling, TREK-1 channels open in response to mechanical stretch, allowing K+ efflux that hyperpolarizes the membrane and prevents premature contraction. L-methioninol acts as a putative pore blocker. Its hydrophobic thioether tail intercalates into the lipid-channel interface, while the amino alcohol headgroup occludes the 89 pS conductance pore. This blockade depolarizes the membrane, activating voltage-gated calcium channels (VGCCs) and inducing Ca2+ waves that trigger contraction.

TREK1 M L-Methioninol T TREK-1 (SDK) Channel M->T Pore Blockade (89 pS) D Membrane Depolarization T->D K+ Efflux Inhibition C Ca2+ Influx Activation D->C VGCC Activation S Smooth Muscle Contraction C->S Excitation-Contraction

Mechanistic pathway of TREK-1 channel inhibition by L-Methioninol.
Methyltransferase (MTase) Probes

In epigenetic research, methioninol is used to synthesize stable analogs of S-Adenosyl-L-Methionine (SAM)[5]. By replacing the highly reactive methylsulfonium group of SAM with a methioninol-derived bisubstrate architecture, researchers create potent, competitive MTase inhibitors. These analogs exploit the entropic advantage of binding both the cofactor and substrate pockets simultaneously, providing critical tools for mapping MTase activity in cancer and viral pathologies.

Peptidomimetics and Blood-Brain Barrier (BBB) Penetration

Derivatives such as Boc-L-methioninol[] are utilized in solid-phase peptide synthesis (SPPS) to create protease-resistant peptide vectors. Notably, methioninol-modified peptides have been engineered to target the Low-Density Lipoprotein Receptor (LDLR)[7]. The incorporation of the reduced amino alcohol enhances the lipophilicity of the peptide conjugate, facilitating receptor-mediated transcytosis across the Blood-Brain Barrier without competing with endogenous LDL transport.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems, incorporating immediate analytical checkpoints to confirm success before proceeding to subsequent steps.

Protocol A: Chemoselective Synthesis of (S)-2-Amino-4-(methylthio)butan-1-ol

Objective: Reduce L-methionine to L-methioninol without racemization or thioether cleavage.

  • Activation: Suspend LiBH4​ (150 mmol) in 200 mL anhydrous THF under an argon atmosphere. Cool to 0°C using an ice bath.

  • Borane Generation: Slowly add Chlorotrimethylsilane (TMSCl, 300 mmol) dropwise. Stir for 30 minutes.

    • Causality: TMSCl reacts with LiBH4​ to form BH3​ -THF complex and LiCl. The slow addition prevents thermal runaway.

  • Substrate Addition: Gradually add L-Methionine (50 mmol) to the mixture. Remove the ice bath and stir at room temperature overnight[1].

  • Quenching (Validation Checkpoint 1): Cool the reaction back to 0°C. Slowly add methanol dropwise until hydrogen gas evolution ceases.

    • Self-Validation: The cessation of bubbling physically confirms the complete consumption of excess hydride species.

  • Extraction & Purification: Remove solvent under reduced pressure. Add 10% NaOH to the residue and extract twice with chloroform. Dry the organic layer over anhydrous Na2​SO4​ and concentrate.

  • Analytical Validation (Checkpoint 2):

    • FTIR: Confirm the disappearance of the strong carboxylic acid C=O stretch (~1700 cm−1 ) and the appearance of a broad O−H/N−H stretch (~3300 cm−1 ).

    • Polarimetry: Measure optical rotation to confirm chiral integrity (Expected [α]D​=+7.50∘±1∘ at c=1, EtOH).

Protocol B: Electrophysiological Validation of TREK-1 Inhibition

Objective: Quantify the inhibitory effect of L-methioninol on stretch-dependent K+ channels in bladder myocytes.

  • Cell Preparation: Isolate smooth muscle cells from mammalian bladder tissue using collagenase digestion.

  • Patch-Clamp Setup: Establish an inside-out patch configuration using a borosilicate glass pipette (resistance 3-5 MΩ) filled with symmetrical K+ solution.

    • Causality: The inside-out configuration isolates the membrane patch, preventing whole-cell secondary messenger systems from confounding direct channel-ligand interactions.

  • Baseline Recording: Apply negative pressure (stretch) to the patch via a high-speed pressure clamp. Record baseline single-channel currents (expected conductance ~89 pS)[4].

  • Ligand Application: Perfuse the bath with 1 μM L-methioninol.

  • Validation (Washout Checkpoint):

    • Self-Validation: Observe the reduction in channel open probability ( Po​ ). Subsequently, perfuse the bath with ligand-free buffer (washout). The return of the 89 pS current confirms that the inhibition was due to reversible, specific ligand binding rather than membrane degradation or irreversible toxicity.

Quantitative Data Summaries

Table 1: Pharmacological Targets and Biological Activity of Methioninol Derivatives
Derivative / CompoundBiological TargetPrimary Application / EffectKey Mechanism
L-Methioninol TREK-1 (SDK) ChannelOveractive bladder modelingPore blockade (89 pS conductance inhibition); induces Ca2+ waves[4].
SAM Analogs Methyltransferases (MTases)Epigenetic mapping / OncologyBisubstrate competitive inhibition; exploits entropic binding advantages[5].
Methioninol-Peptide Vectors LDL Receptor (LDLR)CNS Drug DeliveryEnhances lipophilicity for BBB transcytosis without endogenous LDL competition[7].
N-(4-Chlorophenyl acetyl) Methioninol Bacterial/Fungal MembranesAntimicrobial / AntifungalNoncompetitive inhibition; disrupts pathogenic cell wall integrity[8].
Table 2: Catalytic and Synthetic Applications
Derivative ClassSynthetic PrecursorApplication FieldFunctional Advantage
Pybox Ligands (S)-Methioninol + Pyridine-2,6-dicarbonyl dichlorideAsymmetric CatalysisThioether acts as a hemilabile coordinating arm, stabilizing metal-reactive intermediates[2].
Chiral Thiazolines Methioninol + Phenyldithioic methyl esterLigand Design / BioactivesRigid sulfur-nitrogen heterocycle provides high stereocontrol in Pd-catalyzed substitutions[3].
Boc-L-Methioninol L-Methioninol + Boc AnhydrideSolid-Phase Peptide SynthesisBoc group provides orthogonal protection against nucleophilic attacks during coupling[].

References

  • Methionine and its derivatives increase bladder excitability by inhibiting stretch-dependent K(+) channels PubMed / National Institutes of Health (NIH) URL: [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives Royal Society of Chemistry (RSC) URL:[Link]

  • Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts Chemical Reviews / American Chemical Society (ACS) URL:[Link]

  • Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases PMC / National Institutes of Health (NIH) URL:[Link]

  • Peptide derivatives and use thereof as carriers for molecules in the form of conjugates (US9328143B2)
  • Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived Semantic Scholar URL:[Link]

Sources

Foundational

Introduction: From Molecular Concept to Therapeutic Reality

An In-Depth Technical Guide to Bioavailability Studies of Methioninol Derivatives In the landscape of modern drug development, the journey of a promising molecule from the laboratory bench to a clinically effective thera...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Bioavailability Studies of Methioninol Derivatives

In the landscape of modern drug development, the journey of a promising molecule from the laboratory bench to a clinically effective therapeutic is fraught with challenges. Among the most critical hurdles is bioavailability , a term that defines the proportion of an administered drug that successfully enters the systemic circulation and becomes available to exert its therapeutic effect.[1][2] A compound with exceptional in vitro potency is of little clinical value if it cannot reach its target site in the body in sufficient concentrations. Therefore, a thorough understanding and rigorous evaluation of bioavailability are not merely procedural steps but are fundamental to the success of any drug development program.[1]

This guide focuses on a specific and promising class of compounds: methioninol derivatives . As structural analogs of the essential amino acid methionine, these molecules hold significant potential in various therapeutic areas, from oncology to immunology, by interacting with pathways that are dependent on methionine metabolism.[3][4] However, their structural similarity to an endogenous amino acid presents unique challenges and considerations in assessing their absorption, distribution, metabolism, and excretion (ADME) profile.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed to move beyond a simple listing of protocols, instead providing a strategic overview grounded in scientific causality. We will explore the foundational principles governing the bioavailability of these derivatives, detail the self-validating experimental systems used to assess them, and provide the field-proven insights necessary to design, execute, and interpret these critical studies.

Part 1: Foundational Principles Governing Bioavailability

A molecule's journey through the body is governed by a complex interplay between its intrinsic properties and the biological systems it encounters. Understanding these factors is the first step in designing a robust bioavailability assessment strategy.

The Physicochemical Gauntlet: Intrinsic Properties

Before a methioninol derivative can be absorbed, it must first dissolve. The physicochemical properties of the molecule are the initial gatekeepers of bioavailability.[5][6]

  • Solubility: The ability of the compound to dissolve in the aqueous environment of the gastrointestinal (GI) tract is paramount. Poor aqueous solubility is a common cause of low oral bioavailability.[7][8]

  • Lipophilicity (LogP/LogD): The molecule must possess a delicate balance. It needs to be lipophilic enough to partition into and cross the lipid bilayers of intestinal epithelial cells but hydrophilic enough to remain soluble in the GI lumen and blood.[5]

  • Molecular Size and Shape: Smaller molecules generally exhibit better permeability across biological membranes.[7] The specific stereochemistry of methioninol derivatives can also influence their interaction with transporters and metabolic enzymes.

The Biological Labyrinth: Absorption and First-Pass Metabolism

Once administered, typically orally, the derivative must navigate a series of biological barriers.

  • Intestinal Permeability: This refers to the ability of the compound to traverse the intestinal epithelium. This can occur via two primary routes:

    • Passive Diffusion: Movement across the cell membrane driven by a concentration gradient, favored by small, lipophilic molecules.

    • Carrier-Mediated Transport: As amino acid derivatives, methioninol compounds may be recognized and transported by specific amino acid transporters (e.g., LAT1, B⁰AT) expressed on intestinal cells.[9][10] This can be a highly efficient absorption pathway but is also saturable and a potential site of drug-drug interactions.

  • First-Pass Metabolism: Before reaching systemic circulation, a drug absorbed from the gut must first pass through the liver via the portal vein.[8] The gut wall and the liver are rich in metabolic enzymes (e.g., Cytochrome P450s) that can chemically modify and inactivate the drug, reducing the amount of active compound that reaches the rest of the body.[8]

The Metabolic Fate of Methioninol Derivatives

Understanding the metabolic pathway is crucial for interpreting bioavailability data. Since methioninol is derived from methionine, its metabolism is likely to intersect with the three pivotal pathways of methionine metabolism: transmethylation, remethylation, and transsulfuration. The parent drug may be converted into one or more metabolites, which could be active or inactive. The primary metabolic processes for these derivatives may involve oxidation of the alcohol group, N-acetylation, or other phase I and phase II conjugation reactions.

Below is a conceptual diagram illustrating the potential metabolic intersections for a methioninol derivative.

Methioninol_Metabolism cluster_absorption GI Tract / Portal Circulation cluster_liver Hepatocyte (Liver) Methioninol_Derivative Methioninol Derivative (Oral Dose) Parent_Drug Parent Drug in Liver Methioninol_Derivative->Parent_Drug Absorption Methionine Methionine Pool Parent_Drug->Methionine Potential Conversion Phase_I_Metabolite Phase I Metabolite (e.g., Aldehyde/Acid) Parent_Drug->Phase_I_Metabolite CYP450, ADH Systemic_Circulation Systemic Circulation (Parent + Metabolites) Parent_Drug->Systemic_Circulation SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS/BHMT (Remethylation) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Transsulfuration) Phase_II_Metabolite Phase II Metabolite (e.g., Glucuronide) Phase_I_Metabolite->Phase_II_Metabolite UGTs Phase_I_Metabolite->Systemic_Circulation Phase_II_Metabolite->Systemic_Circulation Excretion Excretion (Urine, Feces) Systemic_Circulation->Excretion

Caption: Conceptual metabolic pathways for a methioninol derivative.

Part 2: In Vitro Assessment of Intestinal Permeability

Before advancing to costly and complex animal studies, in vitro models provide a rapid, high-throughput method to predict a compound's potential for oral absorption. The Caco-2 cell permeability assay is the industry's gold standard for this purpose.[11][12]

The Caco-2 Permeability Assay: A Window into the Gut

Causality: The Caco-2 cell line, derived from a human colon adenocarcinoma, possesses the remarkable ability to spontaneously differentiate into a monolayer of polarized enterocytes that mimic the barrier properties of the human intestinal epithelium.[13][14] These cells form tight junctions, develop a brush border, and express many of the key uptake and efflux transporters found in the small intestine, making them an excellent predictive model for drug absorption.[13][14][15]

Self-Validation: The integrity of each Caco-2 monolayer is validated empirically before every experiment by measuring the Transepithelial Electrical Resistance (TEER). A TEER value within the laboratory's established range confirms that the tight junctions are intact, ensuring that drug transport is occurring through the cells (transcellular) or between them (paracellular), not through uncontrolled gaps in the monolayer. Furthermore, running high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds in parallel with the test articles validates the performance of the assay system itself.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol outlines the steps for assessing both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) permeability. The A→B direction simulates drug absorption from the gut lumen into the blood, while the B→A direction helps identify if the compound is a substrate for efflux transporters (like P-glycoprotein), which actively pump drugs back into the gut lumen.[13]

Step 1: Cell Culture and Seeding

  • Culture Caco-2 cells (ATCC HTB-37) according to the supplier's recommendations.

  • Seed cells at a density of ~60,000 cells/cm² onto semi-permeable polycarbonate membrane filter supports within Transwell™ inserts (e.g., 12-well plates).

  • Culture the Transwell plates for 21-25 days to allow for full differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

Step 2: Monolayer Integrity Verification

  • On the day of the experiment, measure the TEER of each well using a voltohmmeter.

  • Only use monolayers that fall within the pre-determined acceptable TEER range (e.g., >300 Ω·cm²).

Step 3: Permeability Experiment

  • Carefully wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • For A→B Permeability: Add the dosing solution containing the methioninol derivative (e.g., at 10 µM) and control compounds to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

  • For B→A Permeability: Add fresh transport buffer to the apical chamber. Add the dosing solution to the basolateral chamber.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.[13]

  • At the end of the incubation, collect samples from both the donor and receiver chambers for quantitative analysis.

Step 4: Sample Analysis

  • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method (see Part 4).

Data Analysis and Interpretation

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (dQ/dt) / (A × C₀)

Where:

  • (dQ/dt) is the rate of drug appearance in the receiver compartment (µmol/s).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

Papp (A→B) Value (x 10⁻⁶ cm/s) Predicted In Vivo Absorption Interpretation
< 1Low< 20%
1 - 10Moderate20% - 80%
> 10High> 80%

An efflux ratio > 2 suggests that the compound is actively transported by efflux pumps, which could limit its net absorption in vivo.[13]

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days for differentiation A->B C Verify monolayer integrity (Measure TEER) B->C D Wash monolayers with transport buffer C->D E Add Dosing Solution to Donor Chamber D->E F Incubate at 37°C (e.g., 2 hours) E->F G Collect samples from Donor & Receiver chambers F->G H Quantify compound concentration (LC-MS/MS) G->H I Calculate Papp and Efflux Ratio H->I J Classify Permeability (Low, Med, High) I->J

Caption: Experimental workflow for the Caco-2 permeability assay.

Part 3: In Vivo Pharmacokinetic Studies

While in vitro assays are predictive, they cannot fully replicate the complex, dynamic environment of a living organism. In vivo pharmacokinetic (PK) studies in animal models are therefore essential to definitively determine a drug's bioavailability and overall ADME profile.[16][17]

Rationale and Selection of Animal Models

Causality: Animal models integrate all the physiological processes—absorption, distribution to various tissues, metabolism by multiple organs (liver, kidney, etc.), and excretion—that influence a drug's fate.[16] This provides a holistic view of the compound's behavior and allows for the determination of key PK parameters that are crucial for predicting human dosage regimens.

Self-Validation: The choice of species is a critical, self-validating step. Rodents (rats and mice) are commonly used in early discovery due to their well-characterized biology, cost-effectiveness, and availability.[18] The selection should be justified based on similarities in metabolic pathways or transporters to humans, where such data is available.[18] Regulatory guidelines often require data from both a rodent and a non-rodent species for later-stage development.[18] All studies must be conducted under ethical guidelines and approved protocols.

Experimental Protocol: Rodent Oral Pharmacokinetic Study

This protocol describes a typical single-dose oral PK study in rats. A parallel intravenous (IV) dosing group is often included to allow for the calculation of absolute bioavailability.

Step 1: Animal Acclimation and Preparation

  • Acclimate male Sprague-Dawley rats (or another appropriate strain, ~250-300g) to the facility for at least 3 days.

  • Fast animals overnight (approx. 12 hours) before dosing to reduce variability in GI absorption, but allow free access to water.

  • Divide animals into groups (e.g., n=3-5 per time point or for serial sampling).

Step 2: Formulation and Dosing

  • Prepare the methioninol derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water) to create a homogenous suspension or solution.

  • Administer a single dose via oral gavage (PO) at a pre-determined level (e.g., 10 mg/kg).

  • For the IV group, administer the dose (e.g., 2 mg/kg) via a tail vein injection.

Step 3: Blood Sample Collection

  • Collect blood samples (~100-200 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points.

  • A typical time course for an oral study would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Process blood immediately by centrifuging at ~2000 x g for 10 minutes at 4°C to separate the plasma.

Step 4: Sample Processing and Storage

  • Carefully transfer the supernatant (plasma) to new, clearly labeled tubes.

  • Store plasma samples at -80°C until analysis by LC-MS/MS.

InVivo_PK_Workflow Start Start: Acclimated, Fasted Rats Dose Administer Compound (e.g., 10 mg/kg, Oral Gavage) Start->Dose Collect Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Collect Process Centrifuge Blood to Separate Plasma Collect->Process Store Store Plasma Samples at -80°C Process->Store Analyze Quantify Drug Concentration in Plasma (LC-MS/MS) Store->Analyze Plot Plot Plasma Concentration vs. Time Curve Analyze->Plot Calculate Calculate PK Parameters (AUC, Cmax, Tmax, t½) Plot->Calculate End End: Determine Bioavailability Calculate->End

Caption: Workflow for an in vivo pharmacokinetic study in rodents.

Data Analysis and Key Parameters

The plasma concentration data is plotted against time to generate a pharmacokinetic profile. From this curve, several key parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time at which Cmax is reachedProvides information on the rate of absorption.
AUC (0-t) Area Under the plasma Concentration-time curve from time 0 to the last measurable pointRepresents the total drug exposure over time.
AUC (0-∞) AUC extrapolated to infinityA more complete measure of total exposure.
Half-lifeThe time required for the plasma concentration to decrease by half; indicates the rate of elimination.

Absolute Bioavailability (F%) is the ultimate measure of oral absorption efficiency and is calculated by comparing the dose-normalized AUC from the oral route to that from the IV route (which is assumed to be 100% bioavailable).[1]

F% = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100

Part 4: The Analytical Engine: Bioanalytical Methods

Accurate and reliable quantification of the methioninol derivative in complex biological matrices like plasma or cell culture buffer is the bedrock of any bioavailability study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this task due to its superior sensitivity, specificity, and speed.[19][20][21]

Protocol: LC-MS/MS Method Development and Validation

Causality: Chromatography separates the analyte of interest from other matrix components, while tandem mass spectrometry provides two levels of mass filtering (parent ion and fragment ion), ensuring that only the target molecule is detected and quantified, even at very low concentrations.[20]

Self-Validation: A bioanalytical method is not considered reliable until it has undergone a rigorous formal validation process according to regulatory guidelines (e.g., FDA, EMA). This process systematically proves that the method is accurate, precise, and reproducible for its intended purpose.

Step 1: Sample Preparation

  • Goal: To remove interfering substances (like proteins) and concentrate the analyte.

  • Method: Protein precipitation is often the simplest and fastest method. To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard (a stable-isotope labeled version of the analyte is ideal). Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed. For cleaner samples, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be required.[22]

Step 2: Liquid Chromatography

  • Goal: To achieve chromatographic separation from matrix components.

  • Typical Conditions: A reverse-phase C18 column is common. A gradient elution using mobile phases of water and acetonitrile, both containing a small amount of an acidifier like formic acid (0.1%), is used to separate the compounds over a short run time (e.g., 4-5 minutes).[23][24]

Step 3: Tandem Mass Spectrometry

  • Goal: To specifically detect and quantify the analyte.

  • Process: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) is set to select the mass-to-charge ratio (m/z) of the parent molecule (precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to select the m/z of a specific, stable fragment ion (product ion). This precursor → product transition is highly specific to the analyte.

Step 4: Method Validation The method must be validated for:

  • Selectivity: No interference at the retention time of the analyte.

  • Linearity: The concentration range over which the detector response is proportional to the concentration.

  • Accuracy & Precision: How close the measured values are to the true value (accuracy) and to each other (precision), assessed at multiple concentration levels (LLOQ, LQC, MQC, HQC).

  • Recovery & Matrix Effect: The efficiency of the extraction process and the influence of the biological matrix on ionization.

  • Stability: Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term storage).

Validation Parameter Acceptance Criteria (Typical)
LinearityCorrelation coefficient (r²) ≥ 0.99
AccuracyMean concentration within ±15% of nominal (±20% at LLOQ)
PrecisionCoefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
StabilityMean concentration within ±15% of baseline samples

Conclusion: An Integrated Strategy for Success

The assessment of bioavailability for methioninol derivatives is a multi-faceted process that requires a strategic, integrated approach. It begins with an understanding of the fundamental physicochemical and biological principles that govern a drug's journey through the body. This knowledge informs the rational application of a tiered experimental system, starting with high-throughput in vitro permeability assays like the Caco-2 model to screen candidates and elucidate transport mechanisms. Promising candidates then advance to definitive in vivo pharmacokinetic studies in well-chosen animal models to quantify true systemic exposure and bioavailability.

Underpinning this entire strategy is the engine of robust, validated bioanalytical methodology, with LC-MS/MS providing the necessary sensitivity and specificity to generate reliable data. Each step in this process is a self-validating system, from TEER measurements in cell-based assays to the inclusion of control groups in animal studies and the rigorous validation of analytical methods. By adhering to this scientifically-grounded framework, drug development professionals can confidently characterize the bioavailability of novel methioninol derivatives, make informed decisions for lead optimization, and successfully advance new therapeutic entities toward clinical reality. These studies form a critical component of the data package required for Investigational New Drug (IND) and New Drug Application (NDA) submissions to regulatory authorities.[25][26]

References

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  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). EURL ECVAM. [Link]

  • Caco-2 Permeability Assay. Enamine.
  • What are the factors affecting the bioavailability of oral drugs?. (2025).
  • Caco-2 permeability assay.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185. [Link]

  • Regulatory requirements of BIOAVAILABLITY & BIOEQUIVALENCE STUDIES. SlideShare.
  • Permeability Assay on Caco-2 Cells. Bienta.
  • Al-Hilal, T. A., Park, J., & Alam, F. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 11. [Link]

  • Global Acceptance Of Bioavailability & Bioequivalence Studies: Key Regulatory Requirements By Country. (2024). Credevo.
  • Factors Influencing Bioavailability: First-Pass Elimin
  • Key factors influencing small-molecule drug bioavailability.
  • Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics, 6(4), 304-312. [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Consider
  • GUIDELINES FOR BIOAVAILABILITY & BIOEQUIVALENCE STUDIES. Dinesh Thakur.
  • Rutherfurd, S. M., Moughan, P. J., & Tome, D. (1998). Relation between in vitro and in vivo assessment of amino acid availability. Reproduction, nutrition, development, 38(5), 553–557. [Link]

  • Gündoğdu, G., Kurban, S., & Aksoy, H. (2016). Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients. Turkish journal of medical sciences, 46(5), 1545–1550. [Link]

  • A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds. (2023).
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). IJRPC.
  • Animal Pharmacokinetic Studies for Safe Tre
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.
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  • How to select the right animal species for TK/PK studies?. (2025).
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  • Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid. (2023). Restek Resource Hub.
  • Baker, D. H. (2004). Animal Models of Human Amino Acid Responses. The Journal of nutrition, 134(6 Suppl), 1646S–1650S. [Link]

  • Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid. (2023). Restek Resource Hub.
  • van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques.
  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine.
  • Singh, V., Singh, S., Mishra, M., Singh, S., Singh, U. P., & Singh, S. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 1-10.
  • Gao, X., He, C., & Liu, J. (2023). Emerging roles for methionine metabolism in immune cell fate and function. Frontiers in Immunology, 14, 1294812. [Link]

  • Finkelstein, J. D., & Martin, J. J. (2000). Methionine metabolism in mammals. Adaptation to methionine excess. The Journal of biological chemistry, 275(6), 3825–3830. [Link]

  • Wu, G. (2015). Bioavailability of different dietary supplemental methionine sources in animals. Amino acids, 47(6), 1093–1119. [Link]

  • Martínez, Y., Li, X., Liu, G., Bin, P., Yan, W., Más, D., ... & Wu, G. (2017). The role of methionine on metabolism, oxidative stress, and diseases. Amino acids, 49(12), 2091–2098. [Link]

  • Yang, Y., Wang, W., Wang, J., & Wu, Z. (2021). Methionine metabolism, functions, and application in swine. Journal of Animal Science and Biotechnology, 12(1), 81. [Link]

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Protocols & Analytical Methods

Method

Synthesis protocol for 2-Amino-4-(methylthio)butan-1-ol from Methionine

Application Note: Highly Efficient Synthesis of 2-Amino-4-(methylthio)butan-1-ol (Methioninol) from Methionine via Borane-Mediated Reduction Strategic Rationale & Introduction Chiral amino alcohols, such as 2-Amino-4-(me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Efficient Synthesis of 2-Amino-4-(methylthio)butan-1-ol (Methioninol) from Methionine via Borane-Mediated Reduction

Strategic Rationale & Introduction

Chiral amino alcohols, such as 2-Amino-4-(methylthio)butan-1-ol (commonly known as methioninol), are indispensable structural motifs in organic synthesis. They serve as essential chiral auxiliaries, catalysts, and core building blocks for peptidomimetic drugs and biologically active compounds[1][2].

Traditionally, the reduction of an amino acid to its corresponding amino alcohol is achieved using Lithium Aluminum Hydride ( LiAlH4​ ). However, LiAlH4​ presents significant drawbacks for scale-up: it is highly pyrophoric, expensive, and requires rigorous anhydrous conditions that complicate industrial workflows[3][4].

To circumvent these issues, this protocol details a highly efficient, chemoselective reduction utilizing the NaBH4​/I2​ system. Pioneered for carboxylic acids and adapted for amino acids by McKennon and Meyers[4][5], this method generates borane in situ. It perfectly preserves the stereocenter of methionine and avoids unwanted oxidation or poisoning of the sensitive thioether moiety[1][6].

Mechanistic Insights (Causality in Reaction Design)

The success of this protocol relies on the in situ generation of a highly reactive borane-THF complex. Sodium borohydride ( NaBH4​ ) alone is too mild to reduce a carboxylic acid. However, the dropwise addition of iodine ( I2​ ) to NaBH4​ triggers the following reaction[4]:

2NaBH4​+I2​→2BH3​⋅THF+2NaI+H2​↑

Why this works specifically for Methionine:

  • Electrophilic Activation: The generated BH3​ acts as an electrophilic reducing agent, coordinating with the carboxylate to form an acyloxyborohydride intermediate, which rapidly undergoes intramolecular hydride transfer[4].

  • Chemoselectivity: The thioether group ( −S−CH3​ ) in methionine is a soft nucleophile. It remains entirely unaffected by the BH3​ complex, preventing the formation of sulfoxides or sulfones that plague other oxidative/reductive methods[1].

  • Complex Resolution (The "Workup" Causality): The reduction yields a robust boron-amine/borate ester complex. A critical causality in the workup phase is the use of strong aqueous base (e.g., 20% KOH). Methanol is first added to quench residual borane, but the strong alkaline reflux/stirring is mandatory to hydrolyze the B-N and B-O bonds, liberating the free methioninol into the organic phase[1][6].

Reaction Workflow

Workflow N1 Methionine (Starting Material) N2 NaBH4 / I2 in THF (0 °C to Reflux) N1->N2 N3 In Situ BH3 Generation & Coordination N2->N3 H2 evolution N4 Reduction to Borate Ester N3->N4 Hydride transfer N5 Quench & Hydrolysis (MeOH / Aq. KOH) N4->N5 Break B-N/B-O bonds N6 Extraction (CH2Cl2) & Drying N5->N6 N7 2-Amino-4-(methylthio)butan-1-ol (Methioninol) N6->N7 Distillation / Crystallization

Fig 1. Workflow for the borane-mediated reduction of Methionine to Methioninol.

Step-by-Step Experimental Protocol

Note: The following procedure is scaled for 100 mmol of starting material and is applicable to both L- and D- enantiomers of Methionine[1][6].

Phase 1: Setup and In Situ Borane Generation

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, addition funnel, and an argon/nitrogen inlet.

  • Charge the flask with Methionine (14.9 g, 100 mmol, 1.0 eq) and NaBH4​ (9.1 g, 240 mmol, 2.4 eq)[1].

  • Add 150 mL of anhydrous Tetrahydrofuran (THF) to create a suspension. Cool the flask to 0 °C using an ice-water bath[1].

  • Dissolve Iodine (25.4 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous THF. Transfer this dark solution to the addition funnel[1].

  • Critical Step: Add the iodine solution dropwise over 30–45 minutes. Causality: The slow addition controls the exothermic generation of BH3​ and prevents excessive foaming from hydrogen gas evolution[4][7].

Phase 2: Reduction 6. Once the addition is complete and gas evolution subsides, remove the ice bath and allow the reaction to reach room temperature. 7. Heat the mixture to reflux (approx. 66 °C) and maintain for 14–18 hours[1]. The suspension will gradually change as the amino acid is consumed and the borate complexes form.

Phase 3: Quenching and Hydrolysis 8. Cool the reaction mixture back to 0 °C. 9. Caution: Carefully add Methanol (50 mL) dropwise to quench unreacted borane. Stir until gas evolution completely stops[1]. 10. Remove the solvents (THF and MeOH) under reduced pressure (rotary evaporator) to yield a thick, white/yellowish paste. 11. Add 150 mL of 20% aqueous KOH solution to the residue. Stir vigorously for 3–4 hours at room temperature. Causality: This strong alkaline treatment is mandatory to fully hydrolyze the tight boron-amine and borate ester complexes, liberating the free methioninol[6].

Phase 4: Extraction and Purification 12. Extract the aqueous alkaline mixture with Dichloromethane ( CH2​Cl2​ ) or Methyl tert-butyl ether (MTBE) (3 × 150 mL)[6]. 13. Wash the combined organic layers with brine (50 mL) to remove residual salts, then dry over anhydrous Na2​SO4​ . 14. Filter the drying agent and concentrate the filtrate in vacuo to afford the crude 2-Amino-4-(methylthio)butan-1-ol as a pale oil[6]. 15. Purification: The crude product can be purified via vacuum distillation (bp ~140 °C at 1 mmHg). Upon standing or cooling, the pure product spontaneously crystallizes into colorless crystals[6][7].

Quantitative Data & Comparative Analysis

Table 1: Comparison of Reducing Agents for Amino Acid Reduction

Reducing Agent Advantages Disadvantages Suitability for Methionine

| LiAlH4​ | Fast, complete reduction | Pyrophoric, harsh, expensive, cumbersome preservation[3] | Moderate (risk of side reactions) | | NaBH4​ / I2​ | Safe, high chemoselectivity, cheap, high yield (80-98%)[3] | Requires careful quenching and alkaline hydrolysis | Excellent (thioether preserved) | | BH3​⋅THF | Direct use, clean reaction | Expensive, limited shelf-life | Good |

Table 2: Physicochemical Properties of Methioninol | Property | Value | | :--- | :--- | | Molecular Formula | C5​H13​NOS | | Molecular Weight | 135.23 g/mol | | Appearance | Colorless oil (spontaneously solidifies to white crystals)[6] | | Boiling Point | 140 °C at 1 mmHg[6][7] | | Melting Point | 34–36 °C[3][6] | | Specific Rotation [α]D​ | -12° (c=1.4, EtOH) (for L-enantiomer)[3] | | Expected Yield | 65% – 91%[1][3][6] |

Sources

Application

Application Note: Efficient Conversion of L-Methioninol Oxalate to Free Base

Introduction & Mechanistic Rationale L-Methioninol is a highly versatile, sulfur-containing amino alcohol derived from the reduction of L-methionine. It is widely utilized as a chiral auxiliary, a ligand in asymmetric ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

L-Methioninol is a highly versatile, sulfur-containing amino alcohol derived from the reduction of L-methionine. It is widely utilized as a chiral auxiliary, a ligand in asymmetric catalysis, and a critical precursor in pharmaceutical synthesis[1]. Due to the inherent instability of the free amine—which is prone to atmospheric oxidation and is highly hygroscopic—commercial suppliers typically provide methioninol as an oxalate salt (e.g., L-methioninol mono-oxalate or hemi-oxalate) to ensure long-term stability and crystallinity.

The Desalting Challenge: Converting the oxalate salt back to the free base is a mandatory first step for most nucleophilic substitutions or peptide coupling reactions. However, traditional desalting methods—such as basifying an aqueous solution and extracting it with an organic solvent (Liquid-Liquid Extraction, LLE)—frequently result in abysmal yields.

Causality of LLE Failure: Methioninol possesses three highly polar functional groups: a primary amine, a primary hydroxyl group, and a thioether. This renders the free base exceptionally hydrophilic. When neutralized in water, the partition coefficient ( logP ) heavily favors the aqueous phase. Even with exhaustive salting-out techniques (saturating the aqueous layer with NaCl), extracting methioninol into dichloromethane (DCM) or ethyl acetate requires excessive solvent volumes and often yields less than 50% recovery.

To bypass these thermodynamic limitations, this protocol outlines two non-aqueous neutralization strategies that operate as self-validating, high-yield systems.

Comparative Analysis of Desalting Strategies

To assist researchers in selecting the optimal workflow, the following table summarizes the quantitative and qualitative metrics of the three primary desalting methodologies.

Desalting StrategyTypical YieldPurityScalabilityRisk of Inorganic ContaminationTime Required
Anion-Exchange Resin (Amberlyst® A26 OH) > 95%ExcellentHighNone (Resin is filtered)2 - 3 Hours
Non-Aqueous Precipitation (NaOMe/MeOH) 85 - 90%GoodMediumModerate (Requires precise stoichiometry)1.5 Hours
Aqueous Salting-Out LLE (Traditional) < 50%ModerateLowLow> 4 Hours

Experimental Protocols

Protocol A: Anion-Exchange Resin Desalting (Recommended)

Mechanistic Principle: Amberlyst® A26 (OH⁻ form) is a macroporous, strongly basic polymeric resin containing quaternary ammonium groups[2]. When methioninol oxalate is dissolved in methanol and exposed to the resin, a solid-liquid ion exchange occurs. The hydroxide ions on the resin deprotonate the methioninium ion ( pKa​≈9.3 ), forming water. Simultaneously, the oxalate anions are irreversibly trapped on the solid resin matrix. This method is exceptionally trustworthy because it eliminates the introduction of soluble inorganic salts[3].

Step-by-Step Methodology:

  • Resin Preparation: Weigh Amberlyst A26 OH resin (approximately 3.0 to 4.0 equivalents of OH⁻ capacity per mole of oxalate). Wash the beads sequentially with deionized water (to swell the macroporous structure), followed by exhaustive washing with anhydrous methanol to remove all water.

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of L-methioninol oxalate in 15 mL of anhydrous methanol. Stir until a clear solution is achieved.

  • Ion Exchange: Add the pre-washed resin to the methioninol solution. Stir the suspension gently at 25°C for 2 hours.

  • In-Process Control: Spot the liquid phase on a silica TLC plate and stain with Ninhydrin. A strong purple spot indicates the presence of the free amine. Alternatively, verify that the apparent pH of a drop of the solution on wet indicator paper is > 9.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the resin cake with an additional 10 mL of anhydrous methanol to ensure quantitative transfer of the product.

  • Isolation: Concentrate the combined methanolic filtrate under reduced pressure (rotary evaporator) at 35°C. The pure L-methioninol free base will remain as a viscous, pale-yellow to colorless oil.

Protocol B: Non-Aqueous Precipitation (Alternative)

Mechanistic Principle: Sodium oxalate is practically insoluble in methanol. By adding a stoichiometric amount of sodium methoxide to the methanolic oxalate salt, the neutralization drives the precipitation of Na2​C2​O4​ , leaving the free base in solution.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 g of L-methioninol oxalate in 10 mL of anhydrous methanol under an inert atmosphere (N₂ or Ar).

  • Neutralization: Cool the flask to 0°C using an ice bath. Slowly add a standardized solution of sodium methoxide in methanol dropwise. Critical Causality: You must add exactly the stoichiometric amount required to neutralize the specific salt form (e.g., 2.0 eq for a mono-oxalate). Over-addition will leave strongly basic NaOMe in your final product, potentially causing racemization or side-reactions in downstream steps.

  • Precipitation: Remove the ice bath and stir for 1 hour. A dense white precipitate of sodium oxalate will form.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the fine inorganic precipitate.

  • Concentration: Evaporate the filtrate in vacuo. If the resulting oil appears cloudy (indicating trace dissolved salts), redissolve in anhydrous dichloromethane (DCM), filter once more, and concentrate.

Workflow Visualization

The following diagram illustrates the logical flow and physical states of the two recommended non-aqueous desalting protocols.

G Start Methioninol Oxalate (Protonated Salt) Decision Select Desalting Strategy Start->Decision Resin Protocol A: Resin Exchange (Amberlyst A26 OH) Decision->Resin Precip Protocol B: Precipitation (NaOMe / MeOH) Decision->Precip R_Step1 Dissolve in dry MeOH Resin->R_Step1 P_Step1 Suspend in dry MeOH Precip->P_Step1 R_Step2 Stir with Amberlyst A26 (OH⁻) R_Step1->R_Step2 R_Step3 Filter resin (Oxalate bound) R_Step2->R_Step3 Evap Concentrate Filtrate in vacuo R_Step3->Evap P_Step2 Add 2.0 eq NaOMe at 0°C P_Step1->P_Step2 P_Step3 Filter Na₂C₂O₄ precipitate P_Step2->P_Step3 P_Step3->Evap End Pure Methioninol Free Base (Oil) Evap->End

Figure 1: Comparative workflow for the non-aqueous conversion of methioninol oxalate to free base.

Analytical Validation

To ensure the trustworthiness of the conversion, the isolated free base must be analytically verified before downstream utilization:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The most definitive proof of successful desalting is the complete disappearance of the oxalate proton peak (if observing in a solvent where it is visible) and the upfield shift of the methine proton adjacent to the amine. In the protonated salt, this proton typically resonates around ~3.2 ppm; in the free base, it shifts upfield to ~2.8 ppm due to the loss of the strongly electron-withdrawing NH3+​ charge.

  • FT-IR Spectroscopy: Analyze the neat oil. The successful removal of oxalic acid is confirmed by the disappearance of the strong, sharp carboxylate asymmetric stretching band at ~1600–1650 cm⁻¹. The appearance of a broad double-humped band at 3200–3400 cm⁻¹ confirms the presence of the free primary amine ( N−H stretch) and hydroxyl ( O−H stretch).

References

  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2 Source: Organic-Chemistry.org URL:[1]

  • US8383636B2 - Acyclic amine inhibitors of 5-methytioadenosine phosphorylase and nucleosidase (Demonstrating the use of Amberlyst A26 OH for amine freebasing) Source: Google Patents URL:[3]

  • Organic Synthesis by Catalysis with Ion-Exchange Resins Source: ACS Publications URL:[2]

Sources

Method

Application Note: Synthesis of C-Terminal Methioninol Peptides via Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Strategic Rationale The incorporation of 2-Amino-4-(methylthio)butan-1-ol (L-Methioninol) at the C-terminus of synthetic peptides is a highly specialized modification utilized in the development of pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of 2-Amino-4-(methylthio)butan-1-ol (L-Methioninol) at the C-terminus of synthetic peptides is a highly specialized modification utilized in the development of peptidomimetics, protease inhibitors, and therapeutic pro-drugs. Unlike standard amino acids, methioninol lacks a C-terminal carboxyl group, replacing it with a primary hydroxyl group. This structural shift provides absolute resistance to carboxypeptidase degradation, significantly enhancing the in vivo half-life and pharmacokinetic profile of the peptide[1][2]. Furthermore, C-terminal peptide alcohols serve as critical synthetic intermediates; they can be oxidized post-cleavage to yield peptide α-amino aldehydes, which are potent transition-state transition inhibitors for serine and cysteine proteases[3].

This application note details the field-proven methodologies for incorporating Fmoc-L-methioninol into peptides using Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS). We address the two primary mechanistic challenges: the O-anchoring of the amino alcohol to the solid support, and the protection of the highly reactive thioether side chain from oxidation and alkylation during synthesis and cleavage[4][5].

Mechanistic Challenges & Chemical Causality

Support Selection: The 2-Chlorotrityl Chloride (2-CTC) Advantage

Because methioninol cannot form a standard amide bond with a solid support, the molecule must be anchored via its primary hydroxyl group. 2-Chlorotrityl chloride (2-CTC) resin is the authoritative choice for this application[5][6].

  • Causality: The sterically hindered 2-CTC linker reacts with the hydroxyl group of Fmoc-L-methioninol to form a trityl ether bond. This ether linkage is entirely stable to the basic conditions of Fmoc deprotection (20% piperidine) but remains highly acid-labile. This allows for the recovery of either fully protected peptide alcohols (using 1-5% TFA) or globally deprotected peptide alcohols (using 95% TFA) without the risk of diketopiperazine formation or racemization[6].

Thioether Vulnerability: Oxidation and Alkylation

The methylthio (-S-CH₃) side chain of methioninol is highly nucleophilic. It is susceptible to two major side reactions:

  • Oxidation: Atmospheric oxygen or trace hydroperoxides in solvents can oxidize the thioether to methionine sulfoxide, resulting in a +16 Da mass shift[4].

  • Alkylation: During global acidic cleavage, high-energy carbocations generated from protecting groups (e.g., tBu, Trt, Pbf) can alkylate the sulfur atom, forming a stable sulfonium ion[7].

To neutralize these threats, the cleavage protocol must function as a self-validating protective system by employing a highly optimized scavenger cocktail (e.g., Reagent K), which utilizes a push-pull mechanism to quench carbocations and reduce trace sulfoxides back to thioethers.

SideReactions Met Methioninol Thioether (-S-CH3) Ox Oxidation (ROS, O2) Met->Ox Alk Alkylation (tBu+, Trt+) Met->Alk Sulfoxide Methionine Sulfoxide (+16 Da Mass Shift) Ox->Sulfoxide Sulfonium Sulfonium Ion (Irreversible Adduct) Alk->Sulfonium Scav Scavenger Cocktail (EDT, Thioanisole, DMS) Scav->Ox Reduces Scav->Alk Quenches

Thioether side reactions during SPPS and the protective role of thiol-based scavengers.

Workflow Visualization

Workflow A 1. Resin Swelling (2-CTC Resin in DCM) B 2. O-Alkylation (Fmoc-Methioninol + DIPEA) A->B C 3. Resin Capping (MeOH / DIPEA) B->C D 4. Fmoc-SPPS Elongation (DIC / OxymaPure) C->D E 5. Global Cleavage (Reagent K) D->E F 6. C-Terminal Methioninol Peptide E->F

Workflow for synthesizing C-terminal methioninol peptides via 2-CTC resin O-anchoring.

Step-by-Step Experimental Protocols

Protocol 1: O-Anchoring of Fmoc-L-Methioninol to 2-CTC Resin

Because the primary hydroxyl group of methioninol is a significantly weaker nucleophile than a primary amine, the loading reaction requires extended kinetics and a strong organic base to drive the reaction to completion against the sterically hindered trityl chloride group.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (Loading capacity: ~1.0 - 1.5 mmol/g)

  • Fmoc-L-Methioninol (3.0 equivalents relative to resin loading)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Weigh the desired amount of 2-CTC resin into a peptide synthesis reactor equipped with a PTFE frit. Swell the resin in anhydrous DCM (10 mL/g) for 30 minutes. Drain the solvent.

  • Activation & Coupling: Dissolve Fmoc-L-Methioninol (3.0 eq) in a minimal volume of anhydrous DCM. Add DIPEA (6.0 eq) to the solution.

  • Loading: Add the amino alcohol/base solution to the swelled resin. Agitate gently at room temperature for 16 to 24 hours under an inert nitrogen atmosphere to prevent premature oxidation.

  • Capping (Critical Step): To quench unreacted highly-reactive chlorotrityl sites and prevent the formation of truncated sequences during SPPS, add a capping solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) directly to the reactor (10 mL/g). Agitate for 30 minutes.

  • Washing: Drain the reactor and wash the loaded resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry under vacuum if not proceeding immediately to elongation.

Protocol 2: Peptide Chain Elongation (Fmoc-SPPS)

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5x).

  • Coupling: For each subsequent amino acid, dissolve Fmoc-AA-OH (4.0 eq) and OxymaPure (4.0 eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq). Pre-activate for 2 minutes, then add to the resin. Agitate for 45-60 minutes.

  • Monitoring: Verify coupling completion using a standard Kaiser test (or Chloranil test for secondary amines).

  • Iteration: Repeat deprotection and coupling steps until the desired sequence is assembled.

Protocol 3: Global Cleavage and Scavenging

Standard TFA/Water/TIS (Reagent B) is insufficient for methioninol-containing peptides, as TIS cannot reduce oxidized methionine nor adequately outcompete the thioether for tBu carbocations[4][7]. Reagent K is mandatory.

Procedure:

  • Cocktail Preparation: Prepare Reagent K fresh: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5 (v/w/v/v/v). Note: Perform this in a fume hood due to the strong odor and toxicity of EDT.

  • Cleavage: Add Reagent K to the resin (10 mL/g of dry resin). Agitate gently at room temperature for 2.0 to 2.5 hours.

  • Filtration: Filter the cleavage solution into a centrifuge tube. Wash the resin twice with a small volume of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to ~20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the peptide alcohol.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether. Wash the pellet twice more with ice-cold ether to remove residual phenol and scavengers. Dry the crude peptide pellet under vacuum prior to RP-HPLC purification.

Quantitative Data: Scavenger Cocktail Comparison

Selecting the correct cleavage cocktail is the single most critical variable in determining the crude purity of a methioninol-containing peptide. Table 1 summarizes the empirical efficacy of standard cocktails.

Table 1: Cleavage Cocktail Formulations for Methioninol-Containing Peptides

Cocktail DesignationComposition (Ratio)Scavenger Mechanism & CausalitySuitability for Methioninol
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)EDT acts as a soft nucleophile to trap carbocations. Thioanisole facilitates the reduction of trace sulfoxides back to thioethers via a push-pull mechanism in high acid.Optimal (Standard choice for Met/Cys/Methioninol)
Reagent H TFA / Phenol / Water / Thioanisole / EDT / DMS (80 : 5 : 5 : 5 : 2.5 : 2.5)Addition of Dimethyl sulfide (DMS) acts as a sacrificial thioether, absorbing oxidative and alkylating hits before they reach the peptide.Excellent (Best for highly oxidation-prone sequences)
Reagent B TFA / Water / TIS (95 : 2.5 : 2.5)Triisopropylsilane (TIS) quenches carbocations but lacks the chemical ability to reduce oxidized methionine sulfoxide.Poor (High risk of +16 Da sulfoxide impurities)
Reagent A TFA / Water (95 : 5)No organic scavengers present.Critical Failure (Guaranteed alkylation of thioether)

References

  • Biotage. How to handle peptides that contain methionine. Biotage. Available at:[Link]

  • Arbour, C. A., et al. Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health (PMC). Available at:[Link]

  • CD Formulation. C-Terminal Modified Peptide Synthesis. CD Formulation. Available at:[Link]

  • Barlos, K., et al. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ResearchGate. Available at:[Link]

  • Zoumpoulakis, P., et al. Peptide-directed solid-phase reductive amination. RSC Publishing. Available at:[Link]

  • Enjalbal, C., et al. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols. Google Patents.

Sources

Application

Application Note: Synthesis of Chiral Oxazolines Using Methioninol Oxalate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Asymmetric Catalysis, Chiral Ligand Design (BOX/PyBOX), and Pharmacophore Synthesis Introduction & Strategic Utility Chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Asymmetric Catalysis, Chiral Ligand Design (BOX/PyBOX), and Pharmacophore Synthesis

Introduction & Strategic Utility

Chiral oxazolines are privileged structural motifs in modern synthetic chemistry, serving as critical coordinating ligands in asymmetric transition-metal catalysis and as core scaffolds in various bioactive pharmaceuticals. Utilizing (S)-methioninol —a chiral amino alcohol derived from the chiral pool (L-methionine)—allows for the installation of a robust 4-(2-(methylthio)ethyl) substituent on the oxazoline ring. This specific thioether appendage is highly valuable for generating bidentate P,S- or N,S-ligands used in stereodynamic catalysts and palladium-catalyzed allylic substitutions.

While free methioninol is a viscous, somewhat hygroscopic oil prone to premature thioether oxidation, utilizing the methioninol oxalate salt provides a bench-stable, highly crystalline precursor. This guide details a self-validating, two-step protocol to efficiently convert methioninol oxalate into enantiopure chiral oxazolines via N -acylation followed by cyclodehydration.

Mechanistic Causality & Reagent Selection

As a Senior Application Scientist, it is critical to understand the why behind each operational parameter to ensure reproducibility and scalability.

  • Precursor Stability (The Oxalate Salt): Free amino alcohols bearing thioethers are susceptible to air oxidation, forming sulfoxides over time. The oxalate salt chemically locks the amine, preventing auto-catalytic degradation and ensuring precise stoichiometric weighing.

  • Base Selection & Stoichiometry (3.5 eq DIPEA): Oxalic acid ( H2​C2​O4​ ) is diprotic. To fully liberate the reactive free amino alcohol, 2.0 equivalents of base are required. An additional 1.0 equivalent is necessary to scavenge the HCl byproduct generated during the addition of the acid chloride. The final 0.5 equivalent excess ensures a strictly basic medium, preventing competitive O -acylation. N,N -Diisopropylethylamine (DIPEA) is selected over Triethylamine because its steric bulk minimizes nucleophilic interference, and DIPEA-oxalate salts exhibit superior solubility in dichloromethane (DCM), preventing heterogeneous clumping.

  • Stereochemical Integrity: Converting the β -hydroxy amide to an oxazoline requires activating the hydroxyl group to facilitate intramolecular nucleophilic attack by the amide oxygen. Because methioninol is a primary alcohol (the hydroxyl is at C1, while the chiral center is at C2), the nucleophilic displacement occurs exclusively at the achiral C1 position. Therefore, the stereocenter at C2 is strictly preserved without any risk of epimerization, ensuring 100% stereoretention.

  • Cyclodehydration Reagent: While DAST is traditionally used, we recommend Deoxo-Fluor due to its superior thermal stability and safety profile, as popularized by [1]. Alternatively, difluoroalkylamines can be utilized as mild cyclization reagents [2].

Synthetic Workflow

Workflow A Methioninol Oxalate (Bench-Stable Salt) B Neutralization (3.5 eq DIPEA) A->B C Free Methioninol (In Situ Nucleophile) B->C D N-Acylation (R-COCl) C->D E β-Hydroxy Amide (Stable Intermediate) D->E F Cyclodehydration (Deoxo-Fluor) E->F G Chiral Oxazoline (Target Ligand) F->G

Fig 1: Stepwise synthetic workflow from methioninol oxalate to chiral oxazoline.

Self-Validating Experimental Protocols

Step 1: N -Acylation of Methioninol Oxalate

Objective: Liberate the free amine and couple it with an acid chloride to form the β -hydroxy amide.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (S)-methioninol oxalate (1.0 equiv) and anhydrous DCM to achieve a 0.2 M concentration. Purge the flask with Argon.

  • Neutralization: Cool the suspension to 0 °C using an ice-water bath. Add DIPEA (3.5 equiv) dropwise over 5 minutes.

    • Self-Validation Check: The cloudy suspension will gradually clarify into a homogeneous solution as the free methioninol is liberated and the DIPEA-oxalate salt dissolves.

  • Acylation: Add the desired acid chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise via syringe to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor completion via TLC (5% MeOH in DCM). Visualize with UV and Ninhydrin stain. The primary amine starting material (which stains deep purple) should completely disappear.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract with DCM (3x). Wash the combined organic layers with 1M HCl (this selectively removes excess DIPEA and unreacted amine without hydrolyzing the amide), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude β -hydroxy amide.

Step 2: Cyclodehydration to Chiral Oxazoline

Objective: Intramolecular cyclization of the β -hydroxy amide to the oxazoline ring.

  • Preparation: Dissolve the crude β -hydroxy amide (1.0 equiv) from Step 1 in anhydrous DCM (0.1 M) under an inert Argon atmosphere.

  • Activation: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Add Deoxo-Fluor (1.2 equiv) dropwise.

    • Safety Note: Deoxo-Fluor reacts exothermically with moisture to release HF. Strict anhydrous techniques are mandatory.

  • Cyclization: Stir at -20 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Carefully quench by adding saturated aqueous NaHCO3​ dropwise at 0 °C.

    • Self-Validation Check: Effervescence ( CO2​ gas) will occur. This step is critical to safely neutralize the hazardous hydrofluoric acid (HF) byproduct generated by the Deoxo-Fluor reagent.

  • Purification: Extract with DCM (3x), wash with brine, dry over Na2​SO4​ , and concentrate. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure (S)-4-(2-(methylthio)ethyl)-2-substituted-4,5-dihydrooxazole.

Quantitative Data: Cyclodehydration Method Comparison

To aid in process optimization and scale-up, the following table summarizes alternative cyclodehydration methodologies compatible with the methioninol-derived β -hydroxy amide [3, 4].

Reagent SystemReaction TempReaction TimeTypical YieldMechanistic AdvantagesOperational Disadvantages
Deoxo-Fluor / DCM -20 °C to RT2–4 h85–95%Rapid activation; highly efficient; superior thermal stability to DAST.Reagent is moisture-sensitive and generates HF byproduct.
TsCl / Et₃N / DMAP 0 °C to RT12–24 h75–85%Utilizes cheap, bench-stable reagents; highly scalable.Longer reaction times; requires DMAP catalyst; potential for elimination side-products.
Burgess Reagent / THF 70 °C (Reflux)1–2 h80–90%Very clean reaction profile; neutral conditions prevent thioether side-reactions.Reagent is expensive and has a limited shelf life.
α,α-Difluoroalkylamines 20–40 °C2–4 h80–90%Mild conditions; excellent retention of stereochemistry.Reagents may require custom synthesis or specialized sourcing.

References

  • Title: Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor Source: Organic Letters 2000, 2(8), 1165-1168 URL: [Link]

  • Title: Chiral Switchable Catalysts for Dynamic Control of Enantioselectivity Source: ACS Catalysis 2017, 7(6), 4196–4208 URL: [Link]

  • Title: A mild and efficient synthesis of oxazolines from beta-hydroxy amides using Burgess reagent Source: Tetrahedron Letters 1992, 33(7), 907-910 URL: [Link]

Method

Application Note: Reagents and Protocols for the Chemoselective Reduction of Amino Acids to Chiral Amino Alcohols

Strategic Overview & Mechanistic Rationale Chiral amino alcohols (e.g., L-valinol, L-phenylglycinol, L-tert-leucinol) are privileged scaffolds in organic chemistry. They serve as essential chiral auxiliaries (e.g., Evans...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

Chiral amino alcohols (e.g., L-valinol, L-phenylglycinol, L-tert-leucinol) are privileged scaffolds in organic chemistry. They serve as essential chiral auxiliaries (e.g., Evans' oxazolidinones), ligands for asymmetric catalysis (e.g., CBS reduction), and critical precursors in pharmaceutical drug development[1]. The most direct and atom-economical route to these compounds is the reduction of the naturally occurring α-amino acid chiral pool.

Executing this transformation cleanly requires overcoming two fundamental physicochemical hurdles:

  • Zwitterionic Insolubility: Unprotected amino acids exist as zwitterions, rendering them highly insoluble in the ethereal solvents (THF, diethyl ether) required for hydride reductions[2].

  • Stereochemical Integrity: Harsh basic conditions or elevated temperatures can lead to racemization at the labile α-stereocenter.

This application note synthesizes field-proven methodologies, detailing the causality behind reagent selection and providing self-validating protocols to ensure high-yielding, enantiopure syntheses.

Reagent Selection Matrix

Selecting the appropriate reducing agent is dictated by the protecting group status of the amino acid substrate and the scale of the reaction.

Reagent SystemSubstrate RequirementReaction SpeedChemoselectivityCost & Safety Profile
NaBH₄ / I₂ Unprotected (Naked)Moderate (12–18h)High (Tolerates halogens)Low cost, easily scalable, safe handling[3]
BH₃·THF / DMS Unprotected / ProtectedFast (4–8h)HighExpensive, moisture-sensitive, requires BF₃[2]
LiAlH₄ (LAH) EsterifiedVery Fast (1–4h)Low (Reduces most groups)Pyrophoric, requires prior esterification[4]
Mixed Anhydride / NaBH₄ N-Protected (Boc, Cbz)Very Fast (<1h)Very High (Mildest)Safe, requires activation step[5]

Logical Framework for Reagent Selection

ReagentSelection Start Amino Acid Substrate Unprotected Unprotected (Zwitterionic) Start->Unprotected Protected N-Protected (Boc, Cbz, Fmoc) Start->Protected Ester Esterified Amino Acid Start->Ester NaBH4_I2 NaBH4 / I2 or H2SO4 (In situ Borane) Unprotected->NaBH4_I2 Preferred (Scalable) BH3_THF BH3·THF / BH3·SMe2 (+ BF3·OEt2) Unprotected->BH3_THF High Yield Protected->BH3_THF Direct Reduction MixedAnhydride Mixed Anhydride + NaBH4 Protected->MixedAnhydride Mildest (No Racemization) Ester->NaBH4_I2 Milder Alternative LiAlH4 LiAlH4 (Harsh, Fast) Ester->LiAlH4 Classic Method

Logical decision matrix for selecting the optimal amino acid reduction reagent based on substrate.

In-Depth Methodologies & Self-Validating Protocols

Protocol A: The NaBH₄ / I₂ System (In Situ Borane Generation)

Mechanistic Rationale: Developed by 6[6] and built upon the foundational work of 7[7], this method is the gold standard for scaling up the reduction of unprotected amino acids. Sodium borohydride (NaBH₄) alone is insufficiently electrophilic to reduce carboxylic acids[8]. However, the dropwise addition of iodine (I₂) oxidizes NaBH₄ to generate borane (BH₃) in situ ( 2NaBH4​+I2​→2BH3​+2NaI+H2​ )[3].

The in situ generated borane serves a dual purpose: it coordinates to the amine, breaking the zwitterionic network and solubilizing the substrate, and subsequently reduces the carboxylate to the alcohol[9]. Alternatively, H₂SO₄ can be used as the oxidant as demonstrated by 1[1].

Step-by-Step Protocol (Example: Synthesis of L-Valinol):

  • Setup: In a flame-dried, multi-neck flask under N₂, suspend L-Valine (1.0 equiv) and NaBH₄ (2.4 equiv) in anhydrous THF (1.0 M relative to substrate)[3].

  • Activation: Cool the suspension to 0 °C. Dissolve I₂ (1.0 equiv) in THF and add dropwise via an addition funnel over 1.5 hours. Causality: Slow addition is critical to control the vigorous, exothermic evolution of H₂ gas[3].

  • Reduction: Attach a reflux condenser and heat the mixture to 70 °C for 14 hours. The suspension will gradually become a clear, homogenous solution as the boron-amine complex forms[3].

  • Quench: Cool to 0 °C and carefully add methanol dropwise until gas evolution ceases. Causality: Methanol destroys unreacted borane, forming volatile trimethyl borate[3].

  • Decomplexation (Critical Step): Remove solvents in vacuo. The resulting white paste is a robust oxazaborolidine complex. Add 20% aqueous KOH and heat to 80 °C for 3-4 hours. Causality: Boron forms strong coordinate covalent bonds with the amino alcohol. Strong aqueous base and heat are mandatory to hydrolyze the B-N and B-O bonds; skipping this step results in 0% isolated yield[9].

  • Isolation: Extract the aqueous layer with CH₂Cl₂ or MTBE. Dry over Na₂SO₄ and concentrate to yield the pure amino alcohol[3].

BoraneWorkflow Step1 1. Suspend Amino Acid + NaBH4 in THF Step2 2. Dropwise I2 (Generates BH3 in situ) Step1->Step2 Step3 3. Reflux 12-18h (Reduction) Step2->Step3 Step4 4. MeOH Quench (Destroys excess BH3) Step3->Step4 Step5 5. 20% KOH Reflux (Cleaves B-N complex) Step4->Step5 Step6 6. Organic Extraction (Isolates Amino Alcohol) Step5->Step6

Workflow for the NaBH4/I2 reduction of amino acids, highlighting the critical KOH decomplexation.

Protocol B: Lithium Aluminum Hydride (LiAlH₄) for Esterified Substrates

Mechanistic Rationale: LiAlH₄ is a powerful, nucleophilic hydride source[4]. If applied directly to an unprotected amino acid, the acidic carboxylic proton rapidly quenches the hydride, forming an insoluble lithium carboxylate salt that resists further reduction[7]. Therefore, the amino acid must first be converted to an ester (e.g., methyl ester hydrochloride). The 10 database provides a classic, reliable procedure for this approach[10].

Step-by-Step Protocol:

  • Setup: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C under N₂[11].

  • Addition: Dissolve the amino acid methyl ester in THF and add dropwise to the LiAlH₄ suspension.

  • Reduction: Stir at room temperature for 2 hours, then reflux for 1 hour to drive the reaction to completion.

  • Fieser Workup (Self-Validating Step): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O[11]. Causality: This specific stoichiometric addition of water and base forces the aluminum salts to precipitate as a granular, filterable white solid (sodium aluminate). Deviating from this ratio results in a gelatinous, unfilterable aluminum hydroxide emulsion that traps the product.

  • Isolation: Filter the granular salts through a pad of Celite, wash with hot THF, and concentrate the filtrate to afford the amino alcohol[11].

Protocol C: Mixed Anhydride / NaBH₄ for N-Protected Amino Acids

Mechanistic Rationale: When working with N-protected amino acids (e.g., Boc, Cbz, Fmoc), harsh reagents like LiAlH₄ can cleave the protecting groups[7]. 5 demonstrated that activating the carboxylic acid as a mixed anhydride allows for a rapid, exceptionally mild reduction using only NaBH₄[5].

Step-by-Step Protocol:

  • Activation: Dissolve the N-protected amino acid (1.0 equiv) in THF. Add N-methylmorpholine (NMM, 1.0 equiv) and cool to -10 °C. Add isobutyl chloroformate (1.0 equiv) dropwise. Stir for 10 minutes[5]. Causality: This forms a highly electrophilic mixed anhydride intermediate.

  • Reduction: Add NaBH₄ (3.0 equiv) in one portion. Immediately begin a dropwise addition of methanol over 10 minutes[5]. Causality: Methanol reacts with NaBH₄ to form alkoxyborohydride species, which possess enhanced reducing power in THF, rapidly reducing the mixed anhydride to the alcohol without affecting the carbamate protecting group[5].

  • Quench & Isolation: Neutralize with 1N HCl, evaporate the organic solvents, and extract with Ethyl Acetate. Wash with 5% NaHCO₃, dry, and concentrate[5].

References

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry 1993, 58(13), 3568-3571. 6

  • Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." The Journal of Organic Chemistry 1991, 56(20), 5964-5965. 7

  • Abiko, A.; Masamune, S. "An improved, convenient procedure for reduction of amino acids to amino alcohols: use of NaBH4-H2SO4." Tetrahedron Letters 1992, 33(38), 5517-5518. 1

  • Enders, D. et al. "Reduction of amino acids to amino alcohols." Organic Syntheses 1983. 10

  • Kokotos, G. "A Convenient One-Pot Conversion of N-Protected Amino Acids and Peptides into Alcohols." Synthesis 1990. 5

Sources

Application

Application Notes: L-Methioninol in Advanced Asymmetric Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and structural desymmetrization using L-methioninol-derived ligands. E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and structural desymmetrization using L-methioninol-derived ligands.

Executive Summary: The Structural Advantage of L-Methioninol

In the landscape of asymmetric catalysis, the design of chiral ligands often relies on privileged scaffolds. L-Methioninol, derived from the reduction of the natural amino acid L-methionine, offers a unique trifecta of functional handles:

  • A Chiral 1,2-Amino Alcohol Motif: Provides a rigid stereocenter for spatial direction and sites for orthogonal functionalization (e.g., phosphitylation of the hydroxyl, alkylation/acylation of the amine)[].

  • A Flexible Thioether Tail: The ethyl methyl sulfide moiety acts as a "soft" Lewis base. This enables hemilabile coordination dynamics, which is critical for stabilizing reactive intermediates while allowing substrate binding[2].

  • Redox-Responsive Coordination: The differential binding affinity of the thioether sulfur versus the hard nitrogen/oxygen donors allows for dynamic, stimuli-responsive structural rearrangements when coordinated to transition metals[3].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we analyze why L-methioninol is chosen for specific catalytic transformations and how its structural properties dictate enantioselective outcomes, supported by self-validating experimental protocols.

Redox-Reconfigurable Ambidextrous Catalysis (The "Canary Switch")

Mechanistic Causality

One of the most groundbreaking applications of L-methioninol is its use as a chiral scaffold for "ambidextrous" catalysis—a system capable of producing either enantiomer of a product using a single chiral source[4],[3].

Developed by the Canary group, this system utilizes a tripodal ligand derived from L-methioninol, functionalized with urea organocatalytic groups, coordinated to a copper center[3]. The causality behind the enantiomeric switch lies in the Hard-Soft Acid-Base (HSAB) theory :

  • Cu(II) State (Harder Acid): Prefers coordination with the harder nitrogen and oxygen (carboxylate) donors. This forces the ligand into a right-handed ( Δ ) pseudo-helical conformation.

  • Cu(I) State (Softer Acid): Prefers coordination with the softer thioether sulfur of the methioninol tail. To accommodate this, the ligand must pivot around the C–N bond, inverting the entire helical structure to a left-handed ( Λ ) conformation[5].

Because the organocatalytic urea groups are attached to this dynamically inverting scaffold, the chiral environment they project is inverted upon a simple one-electron redox trigger.

G cluster_0 Oxidized State cluster_1 Reduced State Cu2 Cu(II) Complex (Δ-Helicity) Hard Donor Binding (N, O) ProdS Major Product: (S)-Enantiomer Cu2->ProdS Malonate Addition to Nitrostyrene Cu1 Cu(I) Complex (Λ-Helicity) Soft Donor Binding (S) Cu2->Cu1 Reduction (Ascorbate) Cu1->Cu2 Oxidation (Persulfate) ProdR Major Product: (R)-Enantiomer Cu1->ProdR Malonate Addition to Nitrostyrene

Fig 1: Redox-triggered helicity inversion of the Cu-methioninol complex dictating enantioselection.

Quantitative Data Summary

Table 1: Switchable Enantioselectivity in Michael Addition [3] Reaction: Conjugate addition of diethyl malonate to trans- β -nitrostyrene.

Catalyst StateMetal Oxidation StateLigand HelicityPreferred DonorMajor EnantiomerYield (%)ee (%)
OxidizedCu(II) Δ (Right-handed)N, O(S)8580
ReducedCu(I) Λ (Left-handed)S (Thioether)(R)8275
Self-Validating Protocol: Ambidextrous Michael Addition

Objective: Execute a redox-switchable asymmetric Michael addition using a methioninol-derived Cu-catalyst.

Step-by-Step Methodology:

  • Catalyst Assembly (Cu(II) State): In an inert-atmosphere glovebox, dissolve the methioninol-derived tripodal urea ligand (5 mol%) in anhydrous acetonitrile. Add 5 mol% of Cu(OTf)2​ .

    • Validation Checkpoint: The solution will transition to a distinct pale blue/green color, confirming the formation of the Cu(II) complex and the Δ -helical state.

  • Substrate Addition: Add trans- β -nitrostyrene (1.0 equiv) and diethyl malonate (1.5 equiv) to the reaction vial. Stir at room temperature for 24 hours.

  • Redox Inversion (Cu(I) State): To switch the catalyst for the next cycle or a parallel run, add a stoichiometric excess of L-ascorbic acid (reducing agent) to the Cu(II) complex prior to substrate addition.

    • Validation Checkpoint: The blue/green solution will rapidly bleach to a pale yellow or colorless state. This optical shift is the self-validating indicator that Cu(II) has been reduced to Cu(I), forcing the thioether coordination and Λ -helical inversion.

  • Product Isolation & Analysis: Quench the reaction with water, extract with dichloromethane, and purify via flash chromatography.

    • Validation Checkpoint: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column). You must observe an inversion in the major peak retention time between the oxidized and reduced catalyst runs, confirming the ambidextrous nature of the system[3].

Hemilabile P,S-Ligands in Pd-Catalyzed Allylic Substitution

Mechanistic Causality

In Palladium-catalyzed asymmetric allylic alkylation (AAA), achieving high enantioselectivity requires precise control over the nucleophilic attack on the intermediate Pd- π -allyl complex. L-Methioninol is an ideal precursor for synthesizing bidentate Phosphite-Thioether (P,S) ligands[2].

The causality of enantioselection here relies on Electronic Desymmetrization (The Trans-Effect) :

  • The phosphorus atom is a strong σ -donor and strong π -acceptor, binding tightly to the Pd center.

  • The methioninol-derived thioether sulfur is a "soft" donor that binds reversibly (hemilability).

  • This P/S asymmetry creates an electronic imbalance in the Pd- π -allyl intermediate. The C–C bond of the allyl moiety located trans to the strongly electron-donating phosphorus atom becomes more electrophilic and features a longer Pd–C bond.

  • Consequently, the incoming nucleophile (e.g., dimethyl malonate) selectively attacks the allyl terminus trans to the P-atom, leading to exceptionally high enantiomeric excesses (up to 98% ee)[2].

G Precat Pd(0) Precatalyst + Methioninol P,S-Ligand OxAdd Oxidative Addition (Formation of Pd(II) π-allyl) Precat->OxAdd Hemilabile Hemilabile S-Coordination (Electronic Desymmetrization) OxAdd->Hemilabile NucAttack Regioselective Nucleophilic Attack (Trans to P-donor) Hemilabile->NucAttack Strong trans-effect directs attack Prod Chiral Product Release (Regeneration of Pd(0)) NucAttack->Prod Prod->Precat Catalytic Turnover

Fig 2: Catalytic cycle of Pd-AAA highlighting the hemilabile S-coordination and trans-effect.

Quantitative Data Summary

Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation using Methioninol P,S-Ligands [2]

SubstrateNucleophileLigand TypeYield (%)ee (%)
(E)-1,3-diphenylallyl acetateDimethyl malonateMethioninol-P,S9598
Cinnamyl acetate β -ketoesterMethioninol-P,S8878
1,3-diphenylallyl ethyl carbonatePyrrolidine (Amination)Methioninol-P,S9296
Self-Validating Protocol: Asymmetric Allylic Alkylation

Objective: Perform highly enantioselective Pd-catalyzed AAA using a methioninol-derived diamidophosphite-thioether ligand.

Step-by-Step Methodology:

  • Precatalyst Activation: In a Schlenk tube under argon, dissolve [Pd(η3−C3​H5​)Cl]2​ (1.0 mol%) and the methioninol P,S-ligand (2.2 mol%) in anhydrous dichloromethane (DCM). Stir for 15 minutes at room temperature.

    • Validation Checkpoint: The solution will shift from a turbid yellow to a clear, pale orange. This visual cue confirms the cleavage of the palladium chloride dimer and the successful chelation of the P,S-ligand.

  • Substrate & Base Addition: Add (E)-1,3-diphenylallyl acetate (1.0 equiv) to the active catalyst solution. Subsequently, add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 equiv) and a catalytic amount of KOAc (5 mol%).

    • Causality Note: BSA acts as a mild base to deprotonate the dimethyl malonate, while KOAc serves as an initiator to generate the active enolate without producing hard, coordinating counterions that could disrupt the hemilabile thioether bond[2].

  • Nucleophile Addition: Slowly inject dimethyl malonate (3.0 equiv). Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting acetate is UV-active and will be consumed over 2-4 hours.

  • Workup & Validation: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether, dry over MgSO4​ , and concentrate.

    • Validation Checkpoint: Obtain a crude 1H NMR. The disappearance of the multiplet at δ 6.3 ppm (allyl protons of the starting material) and the appearance of a doublet at δ 4.2 ppm (characteristic of the alkylated product) validates successful conversion prior to HPLC ee% determination.

Chiral Additive in Biocatalysis (Lipase Hydrolysis)

Beyond transition metal catalysis, the bifunctional nature of L-methioninol makes it a potent non-covalent stereocontroller in biocatalysis.

Mechanistic Causality: In the lipase-catalyzed hydrolysis of racemic esters (e.g., 3-acetoxybutyronitrile), the addition of catalytic amounts of L-methioninol significantly enhances the enantioselectivity of the enzyme[6]. The amino alcohol forms a transient, hydrogen-bonded supramolecular complex within the enzyme's active site. This complex selectively accelerates the hydrolysis of the (R)-enantiomer while sterically inhibiting the binding of the (S)-enantiomer, artificially boosting the enzyme's native E-value (enantiomeric ratio)[6].

References

  • Enhanced Enantioselectivity of the Lipase-Catalyzed Hydrolysis by the Addition of a Catalytic Amount of an Amino Alcohol Bulletin of the Chemical Society of Japan (2006). Toshiyuki Itoh, et al. URL:[Link]

  • A Redox-Reconfigurable, Ambidextrous Asymmetric Catalyst Journal of the American Chemical Society (2012). Shahab Mortezaei, Noelle R. Catarineu, and James W. Canary. URL:[Link] (See also: Redox-configurable ambidextrous catalysis: structural and mechanistic insight, 2015).

  • Hemilabile Diamidophosphite-Thioether Ligands with a β -Hydroxy Sulfide Backbone: Palladium(II) Complexes and Asymmetric Allylic Substitution Organometallics (2023). URL:[Link]

  • Chiroptical Switches: Applications in Sensing and Catalysis MDPI Materials (2012). URL:[Link]

Sources

Method

Preparation of sulfur-containing amino alcohols for pharmaceutical research

Application Note: Preparation of Sulfur-Containing Amino Alcohols for Pharmaceutical Research Executive Summary & Pharmacological Rationale Sulfur-containing amino alcohols, such as β -amino sulfides and cysteinol deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Sulfur-Containing Amino Alcohols for Pharmaceutical Research

Executive Summary & Pharmacological Rationale

Sulfur-containing amino alcohols, such as β -amino sulfides and cysteinol derivatives, are indispensable pharmacophores in modern drug development. They are critical structural motifs in HIV protease inhibitors, radioprotectants, and highly selective metal chelators[1]. However, synthesizing these bifunctional molecules presents a significant chemical challenge: the competitive nucleophilicity of amines and thiols often leads to poor regioselectivity, unwanted polymerization, or complex product mixtures.

As a Senior Application Scientist, I have structured this guide to provide researchers with two field-proven, highly regioselective methodologies. Rather than relying on brute-force protecting group strategies alone, these protocols leverage supramolecular catalysis and strategic intermediate functionalization to ensure high yields and scalability.

Mechanistic Pathways & Synthetic Strategies

To access sulfur-containing amino alcohols, we employ two divergent but complementary strategies depending on the starting material and desired substitution pattern:

  • Pathway A (Biomimetic Ring-Opening): Utilizes β -cyclodextrin ( β -CD) as a supramolecular host in an aqueous medium. The hydrophobic cavity of β -CD encapsulates the aryl group of 2,3-aziridino alcohols, sterically shielding the C-2 position and activating the aziridine ring via hydrogen bonding. This forces the incoming thiol nucleophile to attack exclusively at the C-3 position, yielding β -amino sulfides with perfect regiocontrol[2],[3].

  • Pathway B (De Novo Thionation): Converts highly available amino diols (like TRIS) into cysteinol derivatives. This pathway relies on transiently masking the amine and one hydroxyl group (e.g., as an oxazolidine) to prevent competitive intramolecular cyclization, followed by activation and nucleophilic displacement using thiourea[4].

G A 2,3-Aziridino Alcohols C β-Cyclodextrin / H2O (Supramolecular Catalysis) A->C + Thiol (R-SH) B TRIS (Amino Diol) D 1. Protection (Oxazolidine) 2. Activation (SOCl2) 3. Thiourea B->D Thionation Approach E β-Amino Sulfides (C-3 Regioselective) C->E Ring Opening F Cysteinol Hydrochloride D->F Acidic Hydrolysis

Figure 1: Divergent synthetic pathways for sulfur-containing amino alcohols.

Experimental Protocols

Protocol A: Biomimetic C-3 Selective Ring-Opening of 2,3-Aziridino Alcohols

This green-chemistry protocol avoids harsh Lewis acids and utilizes water as the sole solvent. It is highly recommended for synthesizing complex β -amino sulfides[2],[3].

Causality of Design: Traditional acid-catalyzed ring openings of aziridines yield a nearly 1:1 mixture of C-2 and C-3 attacked products. By introducing β -CD, the reaction becomes a host-guest system. The spatial confinement within the cyclodextrin torus dictates the trajectory of the thiol, ensuring >99% C-3 regioselectivity.

Step-by-Step Methodology:

  • Host-Guest Complexation: Dissolve β -cyclodextrin (10 mol%, 0.1 mmol) in 10 mL of deionized water at 25°C. Add the 2,3-aziridino alcohol (1.0 mmol) to the clear solution. Stir vigorously for 15 minutes.

    • Self-Validation Checkpoint 1: The solution will transition from a suspension to a slightly opaque, uniform dispersion, confirming the formation of the inclusion complex.

  • Nucleophilic Attack: Add the aromatic thiol (1.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction typically reaches completion within 2–4 hours.

  • Extraction and Catalyst Recovery: Add 15 mL of Ethyl Acetate to the reaction flask and stir for 5 minutes. Transfer to a separatory funnel and collect the organic layer.

    • Self-Validation Checkpoint 2: The β -CD is entirely insoluble in Ethyl Acetate and remains in the aqueous phase. If the aqueous phase is cooled to 5°C, β -CD will precipitate as white crystals, validating that the catalyst has been retained and is ready for the next cycle.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude β -amino sulfide via flash column chromatography.

Protocol B: Synthesis of Cysteinol from TRIS

This protocol is designed for the bulk preparation of 2-amino-2-(mercaptomethyl)propane-1,3-diol (cysteinol) starting from inexpensive TRIS buffer[4].

Causality of Design: Direct thionation of TRIS with H2​S or NaSH fails due to the superior nucleophilicity of the primary amine, which leads to complex oligomers. We circumvent this by condensing TRIS with benzaldehyde to form an oxazolidine, simultaneously protecting the amine and one hydroxyl group, leaving exactly one hydroxyl free for targeted activation. Furthermore, thiourea is used instead of toxic thiolate gases to form a stable isothiouronium intermediate.

Step-by-Step Methodology:

  • Oxazolidine Protection: Reflux TRIS (10 mmol) and benzaldehyde (10.5 mmol) in toluene (50 mL) using a Dean-Stark trap until 1 equivalent of water is collected. Evaporate the solvent to yield the oxazolidine intermediate.

  • Activation: Dissolve the intermediate in anhydrous dichloromethane (30 mL) and cool to 0°C. Add thionyl chloride ( SOCl2​ , 12 mmol) dropwise. Stir for 2 hours at room temperature, then concentrate to yield the alkyl chloride.

  • Thionation: Dissolve the crude alkyl chloride in absolute ethanol (25 mL). Add thiourea (12 mmol) and reflux for 12 hours.

    • Self-Validation Checkpoint 3: The formation of the isothiouronium salt is highly favored. Upon cooling the ethanol solution to room temperature, a dense white crystalline solid must precipitate. If the solution remains clear, the activation step (Step 2) failed to reach completion.

  • Hydrolysis & Deprotection: Filter the isothiouronium salt and suspend it in 6N HCl (20 mL). Reflux for 4 hours. This step simultaneously hydrolyzes the thiouronium group to a free thiol and cleaves the oxazolidine ring.

  • Isolation: Extract the liberated benzaldehyde with diethyl ether (2 x 15 mL). Lyophilize the remaining aqueous layer to obtain pure cysteinol hydrochloride as a stable, white powder.

Quantitative Data Summary

The following table summarizes the operational metrics and efficiency of the two validated protocols, allowing researchers to select the optimal pathway based on their target pharmacophore.

ParameterProtocol A: Biomimetic Ring-OpeningProtocol B: TRIS Thionation
Starting Material 2,3-Aziridino alcoholsTRIS (Amino diol)
Key Reagents Aromatic thiols, β -CDBenzaldehyde, SOCl2​ , Thiourea
Solvent System Water (Green solvent)Toluene / DCM / Ethanol
Reaction Time 2–4 hours24–36 hours (multi-step)
Typical Yield 85–95%45–60% (overall)
Regioselectivity >99% C-3 attackN/A (Symmetric precursor)
Primary Application Complex β -amino sulfides[2]Cysteinol derivatives[4]

References

  • Thieme Connect. Recent Metal-Catalyzed Methods for Thioether Synthesis. 1

  • Krishnaveni, N. S., Surendra, K., & Rao, K. R. (2006). C-3 Selective Ring Opening of 2,3-Aziridino Alcohols and their Derivatives with Nucleophiles in the Presence of β-Cyclodextrin in Water. Advanced Synthesis & Catalysis.2

  • Darabantu, M., et al. (2008). Cysteinols: Improved Synthesis of 2-Amino-2-(mercaptomethyl)propane-1,3-diol Hydrochloride. Studia Universitatis Babes-Bolyai Chemia. 4

  • Surendra, K., et al. Research Profile & Biomimetic Catalysis Applications. ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methioninol Purification &amp; Troubleshooting

Welcome to the Technical Support Center for amino alcohol synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the purification of 2-Amino-4-(methylthio)butan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino alcohol synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the purification of 2-Amino-4-(methylthio)butan-1-ol (commonly known as Methioninol).

Synthesizing methioninol—typically via the reduction of L-methionine using NaBH4​/I2​ or LiAlH4​ —is a fundamental transformation in peptide engineering and drug development[1][2]. However, the process is notorious for yielding stubborn inorganic chelates, oxidation byproducts, and unreacted zwitterions. This guide explains the causality behind these impurities and provides field-proven, self-validating protocols to ensure your final product achieves >98% purity.

Mechanistic Origins of Impurities

To effectively remove impurities, we must first understand how they form. The diagram below illustrates the primary synthetic pathway and the divergent reactions that lead to contamination.

G Met L-Methionine (Starting Material) Red Reduction (NaBH4/I2 or LiAlH4) Met->Red Methioninol L-Methioninol (Target Product) Red->Methioninol Main Pathway Boron Borate/Aluminate Salts (Inorganic Impurity) Red->Boron Byproduct Unreacted Unreacted Methionine (Zwitterionic Impurity) Red->Unreacted Incomplete Rxn Oxidation Oxidation (ROS/Air) Methioninol->Oxidation Exposure Sulfoxide Methioninol Sulfoxide (+16 Da Impurity) Oxidation->Sulfoxide

Mechanistic pathways of methioninol synthesis and impurity formation.

Troubleshooting Guide & FAQs

Q: I used the NaBH4​/I2​ reduction method, but my product is a thick, gummy paste instead of a clear oil. Why? A: This physical state indicates severe contamination with inorganic borate complexes. During the reduction of amino acids, the resulting amino alcohol tightly chelates with the boron byproducts[1]. If your quench is too mild (e.g., using just water or dilute acid), these robust nitrogen-oxygen-boron complexes remain intact. Solution: You must use a strong alkaline quench (e.g., 20% aqueous KOH) and stir vigorously for at least 4 hours. The high hydroxide concentration hydrolyzes the borate esters, forcing the boron into the aqueous phase and releasing the free methioninol[1].

Q: My LC-MS shows a persistent +16 Da impurity in my methioninol preparation. What is this, and how do I remove it? A: The +16 Da mass shift corresponds to methioninol sulfoxide [3]. The thioether group in methionine and its derivatives is highly susceptible to oxidation by reactive oxygen species (ROS) or ambient air[4]. Solution: Because the sulfoxide has a significantly higher boiling point than methioninol, it cannot be removed by simple extraction. Vacuum distillation (Kugelrohr) is required. To prevent its re-formation, degas your extraction solvents and store the final purified oil under an inert argon atmosphere[3].

Q: How do I ensure unreacted L-methionine is completely removed from the final product? A: Unreacted L-methionine is a zwitterion. By adjusting the aqueous phase to a highly basic pH (>12) during your workup, the carboxylic acid moiety of any unreacted methionine remains deprotonated as a carboxylate salt, making it exclusively water-soluble. Meanwhile, the target methioninol (which lacks the acidic carboxyl group) partitions cleanly into the organic layer[2].

Quantitative Data & Purification Strategies
Table 1: Quantitative Impurity Profiling in Methioninol Preparations
ImpurityOrigin / MechanismAnalytical SignatureAcceptable Limit
Unreacted Methionine Incomplete reductionLC-MS: [M+H]⁺ 150.2, Ninhydrin: Purple< 0.5%
Methioninol Sulfoxide ROS/Air oxidation of thioetherLC-MS: [M+H]⁺ 152.2 (+16 Da shift)< 1.0%
Borate/Aluminate Salts Reducing agent byproductsNMR: Broad/shifted peaks, ICP-MS: High B/Al< 10 ppm
D-Methioninol Racemization during synthesisChiral HPLC: Enantiomeric peak< 0.1% (ee > 99.8%)
Table 2: Comparative Purification Strategies
MethodTarget Impurities RemovedYield RecoveryScalability
Acid-Base Extraction Salts, Unreacted Methionine85 - 95%High (Kg scale)
Kugelrohr Distillation Sulfoxides, Polymers, Trace Salts70 - 80%Medium (Lab scale)
Cation-Exchange Neutral organics, Boron salts60 - 75%Low (Analytical)
Experimental Protocol: Isolation and Purification

To achieve a self-validating purification system, follow this methodology. The workflow leverages phase-partitioning and boiling-point differentials to systematically strip away the impurities outlined above.

G Crude Crude Reaction Mixture Quench Alkaline Quench (KOH/NaOH) & Liquid-Liquid Extraction Crude->Quench OrgLayer Organic Layer (DCM/EtOAc) Methioninol + Neutral Impurities Quench->OrgLayer Extract AqLayer Aqueous Layer Salts + Unreacted Methionine Quench->AqLayer Discard Distill Vacuum Distillation (140 °C / 1 mmHg) OrgLayer->Distill Dry & Concentrate Pure Pure L-Methioninol (>98% Purity) Distill->Pure Distillate Residue High-Boiling Residue (Sulfoxides/Polymers) Distill->Residue Pot Residue

Downstream purification workflow for isolating pure methioninol.

Step-by-Step Methodology:

Step 1: Hydride Quenching Cool the reaction vessel (containing the THF and crude reduction mixture) to 0 °C. Slowly add methanol dropwise until effervescence ceases. Causality: This safely destroys unreacted hydride species before introducing water, preventing violent exothermic reactions and localized heating that could cause racemization[1].

Step 2: Borate Complex Hydrolysis Add 20% aqueous KOH (approx. 150 mL per gram of starting material). Stir the mixture vigorously at room temperature for exactly 4 hours. Causality: Boron forms a highly stable chelate with the newly formed amino alcohol. The strong hydroxide concentration is required to chemically displace the methioninol and form water-soluble borate salts[1].

Step 3: Liquid-Liquid Extraction Transfer the mixture to a separatory funnel. Extract the aqueous layer with three equal volumes of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Self-Validating Checkpoint: The organic layer should be perfectly clear. If it appears cloudy or emulsified, colloidal boron salts are still present. Wash the organic layer once more with 1M NaOH to break the emulsion.

Step 4: Desiccation and Concentration Dry the combined organic extracts over anhydrous Na2​SO4​ . Filter the drying agent and remove the volatile solvent under reduced pressure using a rotary evaporator.

Step 5: Vacuum Distillation Transfer the crude methioninol oil to a Kugelrohr distillation apparatus. Distill the product at 140 °C under high vacuum (1 mmHg). Causality: This thermal separation isolates the volatile methioninol from high-boiling impurities like methioninol sulfoxide and trace inorganic polymers, yielding the product as a clear, colorless oil that will spontaneously solidify into crystals upon cooling[1].

References
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Title: A Convenient Reduction of Amino Acids and Their Derivatives Source: The Vespiary URL
  • Title: WO2017035224A1 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof Source: Google Patents URL

Sources

Optimization

Technical Support Center: Methioninol Oxalate Precipitation &amp; Alternative Solvent Workflows

Welcome to the Technical Support Center for the isolation and purification of Methioninol (2-amino-4-(methylthio)butan-1-ol) via oxalate salt precipitation. This guide is designed for process chemists and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methioninol (2-amino-4-(methylthio)butan-1-ol) via oxalate salt precipitation. This guide is designed for process chemists and drug development professionals transitioning away from hazardous traditional solvents (like diethyl ether) toward scalable, sustainable, and highly efficient alternative solvent systems.

Solvent Selection Logic

The transition to alternative solvents requires balancing the dielectric constant, anti-solvent properties, and process safety.

SolventSelection Start Select Precipitation Solvent System Q1 Is the crude mixture highly aqueous? Start->Q1 A1_Yes Use Switchable Solvents (CO2-expanded amines) Q1->A1_Yes Yes A1_No Organic Phase Predominant Q1->A1_No No Q2 Require high anti-solvent properties? A1_No->Q2 A2_Yes MTBE (Methyl tert-butyl ether) Low peroxide risk Q2->A2_Yes Yes A2_No 2-MeTHF (Bioderived, drop-in THF replacement) Q2->A2_No No

Logic tree for selecting alternative solvents in methioninol oxalate precipitation.

Frequently Asked Questions (FAQs)

Q: Why should our process chemistry team transition away from diethyl ether for methioninol oxalate precipitation? A: Diethyl ether presents severe flammability and peroxide-formation hazards, making it fundamentally unsuitable for large-scale process chemistry[1]. Furthermore, its high volatility complicates containment and regulatory compliance. Alternative ethers like 2-Methyltetrahydrofuran (2-MeTHF) and Methyl tert-butyl ether (MTBE) provide comparable or superior anti-solvent properties with significantly enhanced safety profiles[1],[2]. 2-MeTHF is also bio-derived, offering a more sustainable footprint for pharmaceutical manufacturing[3],[4].

Q: Can we use "switchable solvents" for the initial extraction of methioninol before precipitation? A: Yes. Switchable solvents, utilizing aqueous solutions of water-soluble amines triggered by CO₂, can be employed. The addition of CO₂ forms bicarbonate salts, increasing the ionic strength of the aqueous phase. This allows hydrophilic solutes like methioninol to be partitioned or extracted efficiently into an organic phase without relying on energy-intensive salting-out procedures[5].

Q: What causes the methioninol oxalate to "oil out" (form a gummy precipitate), and how do we prevent it? A: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the supersaturated methioninol oxalate separates into a solute-rich liquid phase rather than forming a solid crystal lattice. This is driven by the molecule's flexible carbon chain, thioether group, and high propensity for hydrogen bonding. It is typically caused by:

  • Excess Moisture: Water strongly hydrogen-bonds with the amino alcohol and oxalate ions, disrupting the orderly formation of the crystal lattice.

  • Excessive Solvent Polarity: Using pure alcohols (like ethanol) increases the solubility of the salt, forcing the system out of the optimal crystallization window.

  • Rapid Supersaturation: Dumping the oxalic acid in all at once causes rapid, amorphous precipitation.

Solution: Utilize a binary solvent system (e.g., 2-MeTHF as the primary solvent and MTBE as the anti-solvent)[6]. Add the acid dropwise and introduce seed crystals to bypass the metastable zone directly into the crystallization phase[6].

Troubleshooting Workflow: Resolving "Oiling Out"

Troubleshooting Issue Issue: Gummy Precipitate (Oiling Out / LLPS) Step1 Check Moisture Content (Karl Fischer Titration) Issue->Step1 Cond1 Moisture > 0.5% Step1->Cond1 Cond2 Moisture < 0.5% Step1->Cond2 Fix1 Azeotropic Drying (e.g., Toluene strip) Cond1->Fix1 Step2 Adjust Solvent Polarity Add MTBE Anti-solvent Cond2->Step2 Fix1->Step2 Step3 Seed with Pure Crystals at 15-20°C Step2->Step3 Success Crystalline Solid Isolated Step3->Success

Troubleshooting workflow to resolve gummy precipitates and liquid-liquid phase separation.

Self-Validating Experimental Protocol

This protocol utilizes a 2-MeTHF/MTBE binary system to ensure high-purity crystallization while mitigating the risk of LLPS. The procedure is designed to be self-validating, meaning each critical phase transition is analytically verified before proceeding.

Step-by-Step Methodology: 2-MeTHF / MTBE Precipitation
  • Preparation & Moisture Validation:

    • Dissolve crude methioninol free base in anhydrous 2-MeTHF (5 volumes).

    • Validation Check: Extract a 1 mL aliquot and perform a Karl Fischer titration. Ensure the moisture content is < 0.5% w/w. (Causality: Excess water outcompetes the oxalate for hydrogen bonding sites, leading to oiling out rather than crystallization). If moisture is high, perform an azeotropic distillation.

  • Acid Preparation:

    • Dissolve 1.05 equivalents of anhydrous oxalic acid in a minimal volume of 2-MeTHF (or Isopropyl Alcohol if solubility is limited).

  • Controlled Nucleation:

    • Under vigorous mechanical stirring, add the oxalic acid solution dropwise to the methioninol solution at 15–20 °C.

    • (Causality: Dropwise addition maintains the system within the metastable zone, promoting orderly crystal growth over rapid, amorphous nucleation).

  • Seeding (Critical Step):

    • Once approximately 10% of the oxalic acid solution has been added, pause the addition. Seed the mixture with 1 wt% of pure methioninol oxalate crystals[6]. Wait 15 minutes to visually confirm the persistence of the seed bed (validating supersaturation).

  • Anti-Solvent Addition:

    • Resume the dropwise addition of the remaining oxalic acid.

    • Slowly add MTBE (3 volumes) as an anti-solvent to drive the precipitation to completion[6].

  • Aging and Isolation:

    • Age the suspension at 20 °C for 1 hour, then apply a cooling ramp to 0–5 °C over 2 hours.

    • Validation Check: Test the pH of the supernatant; it should be slightly acidic (pH ~3-4), confirming stoichiometric oxalate formation.

    • Vacuum filter the resulting slurry. Wash the filter cake with cold MTBE to displace residual mother liquor and organic impurities[7],[6].

    • Dry under vacuum at 40 °C to a constant weight.

Quantitative Data: Solvent System Comparison

The following table summarizes the physicochemical properties and expected outcomes when precipitating amine oxalates across different solvent systems.

Solvent SystemDielectric Constant (ε)Water MiscibilityPeroxide Formation RiskExpected Yield (%)Crystal Morphology
Diethyl Ether (Traditional)4.3LowHigh85 - 90%Fine needles
2-MeTHF / MTBE (Alternative)6.97 (2-MeTHF)2.60 (MTBE)LowLow to Moderate92 - 96%Granular, dense
Ethanol / Ethyl Acetate 24.5 (EtOH)HighLow70 - 80%Prisms (Prone to oiling)
Switchable Amine / CO₂ VariableHighNone> 90% (Extraction)N/A

References

  • Switchable Solvents - ACS GCI Pharmaceutical Roundtable Source: acsgcipr.org URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC Source: nih.gov URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

  • 2-Methyltetrahydrofuran as an Alternative to Dichloromethane in 2Phase Reactions | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Bio-derived Solvents - ACS GCI Pharmaceutical Roundtable Source: acsgcipr.org URL:[Link]

  • Source: google.
  • Source: google.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of Methioninol

Mass Spectrometry Fragmentation Patterns of Methioninol: A Platform Comparison Guide Executive Summary As an application scientist, I frequently encounter analytical challenges where isobaric matrix interferences mask th...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of Methioninol: A Platform Comparison Guide

Executive Summary As an application scientist, I frequently encounter analytical challenges where isobaric matrix interferences mask the low-mass fragments of small amino alcohols. Methioninol—a reduced analog of methionine—is increasingly utilized as a stable probe in methyltransferase assays and structural studies of ABC transporters like MetQ . However, its low molecular weight (exact mass 135.0718 Da) and high polarity demand rigorous analytical strategies. This guide objectively compares the performance of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometry platforms for capturing the fragmentation patterns of methioninol, supported by a self-validating experimental workflow.

Understanding the collision-induced dissociation (CID) behavior of methioninol is paramount for assay specificity. Under positive electrospray ionization (ESI+), methioninol forms a stable protonated precursor at m/z 136.08 . The fragmentation is strictly governed by the relative proton affinities and bond dissociation energies of its functional groups:

  • Dehydration (m/z 118.07): The terminal hydroxyl group is a prime site for protonation. The expulsion of H₂O (-18 Da) is a low-activation-energy pathway, making it a highly abundant but less specific qualifier ion.

  • Deamination (m/z 119.05): The loss of NH₃ (-17 Da) competes with dehydration but is thermodynamically less favored due to the stability of the resulting carbocation.

  • Methanethiol Cleavage (m/z 88.08): The thioether linkage is highly susceptible to high-energy CID. Cleavage of the C-S bond yields a neutral loss of methanethiol (-48 Da). Causality: This is the most diagnostic fragment for targeted quantification. Because the loss of 48 Da is rare among endogenous metabolites, it provides a highly specific transition (136.1 → 88.1) that cuts through biological noise.

G M Methioninol[M+H]+ m/z 136.08 F1 Loss of NH3 m/z 119.05 M->F1 -17 Da (NH3) F2 Loss of H2O m/z 118.07 M->F2 -18 Da (H2O) F3 Loss of CH3SH m/z 88.08 M->F3 -48 Da (CH3SH) F4 Loss of H2O + CH3SH m/z 70.06 F2->F4 -48 Da (CH3SH) F3->F4 -18 Da (H2O)

Collision-Induced Dissociation (CID) fragmentation pathways of protonated Methioninol.

Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

The choice of mass analyzer dictates whether you can confidently annotate the m/z 88.08 fragment or if it gets lost in baseline noise.

  • Triple Quadrupole (QqQ) - The Quantitation Workhorse:

    • Mechanism & Causality: QqQ platforms operate via Selected Reaction Monitoring (SRM). By fixing Q1 to m/z 136.1 and Q3 to m/z 88.1, the detector continuously filters out all non-target ions. This maximizes the duty cycle for this specific transition, making QqQ the undisputed choice for absolute, high-sensitivity quantification in pharmacokinetic studies.

  • Quadrupole Time-of-Flight (Q-TOF) - The Structural Elucidator:

    • Mechanism & Causality: Q-TOF instruments accelerate all fragments into a flight tube, measuring them simultaneously. Because there is no duty cycle loss across the mass range, Q-TOFs are ideal for untargeted screening. They confirm the exact elemental composition of the fragments, differentiating the true m/z 88.082 fragment from nominal mass interferences.

  • Orbitrap - The High-Resolution Resolver:

    • Mechanism & Causality: Orbitraps trap ions in an electrostatic field, deriving m/z from the Fourier transform of their axial oscillation frequencies. With resolving powers exceeding 120,000 (FWHM), Orbitraps are mandatory when analyzing methioninol in complex matrices (like crude cell lysates) where sub-ppm mass accuracy is required to separate the target from isobaric lipid fragments.

Quantitative Performance Summary

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap High-Res MS
Primary Application High-throughput targeted quantitationStructural elucidation & screeningUltra-high mass accuracy & discovery
Mass Resolution (FWHM) ~0.7 Da (Unit resolution)40,000 – 80,000120,000 – 240,000
Mass Accuracy ± 0.1 Da< 2 ppm< 1 ppm
Sensitivity (LOD) Sub-pg/mL (Attogram level)pg/mLpg/mL
Dynamic Range 5–6 logs4–5 logs4–5 logs
Methioninol Best Use PK/PD studies, MRM (136.1 → 88.1)Identifying novel derivatizationsResolving isobaric background ions

Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates a System Suitability Test (SST) using a stable isotope-labeled internal standard (Methioninol-d3) to verify retention time stability and ionization efficiency before sample acquisition.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of biological matrix into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL Methioninol-d3. Causality: The 1:3 organic ratio efficiently precipitates proteins while extracting the highly polar analyte.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (HILIC) Causality: Due to methioninol’s hydrophilic nature (LogP ~ -0.3) , standard C18 columns result in poor retention (elution in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is required for superior retention and peak shape.

  • Column: ZIC-HILIC (2.1 × 100 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, ramp to 50% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition

  • Ionization: ESI Positive mode (+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.

  • Collision Energy (CE) Optimization: Use 15 eV to maximize the m/z 118.07 fragment (qualifier) and 25 eV to maximize the m/z 88.08 fragment (quantifier). Causality: Higher CE is required to break the robust C-S thioether bond compared to the easily cleaved hydroxyl group.

Workflow S1 Sample Prep Protein Ppt. S2 HILIC UHPLC Separation S1->S2 S3 ESI (+) Ionization S2->S3 S4 Mass Analyzer (QqQ/TOF/Orbitrap) S3->S4 S5 Data Processing Annotation S4->S5

Standardized LC-MS/MS analytical workflow for Methioninol detection and quantification.

References

  • Title: Methioninol Compound Summary Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases Source: PubMed Central (PMC) URL: [Link]

  • Title: Characterization of the ABC methionine transporter from Neisseria meningitidis reveals that lipidated MetQ is required for interaction Source: eLife Sciences URL: [Link]

Comparative

Advanced HPLC Method Development for 2-Amino-4-(methylthio)butan-1-ol (Methioninol): A Comparative Guide

Introduction 2-Amino-4-(methylthio)butan-1-ol, commonly known as methioninol, is a highly polar amino alcohol and a reduced analog of the amino acid methionine. It is a critical compound used in peptide synthesis, as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-4-(methylthio)butan-1-ol, commonly known as methioninol, is a highly polar amino alcohol and a reduced analog of the amino acid methionine. It is a critical compound used in peptide synthesis, as a chiral building block, and in the advanced study of methyltransferases and S-Adenosyl-L-Methionine (SAM) analogs[1]. However, quantifying methioninol presents significant hurdles for traditional High-Performance Liquid Chromatography (HPLC) due to its specific physicochemical properties.

This guide objectively compares the leading chromatographic strategies for methioninol analysis, providing drug development professionals and analytical scientists with the mechanistic rationale and validated protocols needed to select the optimal method.

Part 1: The Analytical Challenge (Causality & Expertise)

As an application scientist, method development must begin with a structural analysis of the target analyte. Methioninol presents two primary chromatographic challenges:

  • Lack of a UV Chromophore : The molecule consists of an aliphatic chain, a primary amine, a hydroxyl group, and a thioether. It completely lacks the conjugated π -electron systems or aromatic rings required for strong ultraviolet (UV) absorbance. Relying on standard UV detection at low wavelengths (e.g., 210 nm) results in severe baseline drift, poor sensitivity, and high susceptibility to matrix interference.

  • Extreme Polarity : The combination of the amino and hydroxyl groups makes methioninol exceptionally hydrophilic. On a standard reversed-phase (C18) column, it exhibits poor retention, often eluting in the void volume ( t0​ ). This leads to catastrophic ion suppression in mass spectrometry and co-elution with polar matrix components.

To overcome these issues, the analytical strategy must either alter the molecule (Pre-column Derivatization) or utilize orthogonal retention mechanisms and universal detectors (HILIC with LC-MS/MS or CAD).

Part 2: Comparison of Analytical Strategies

Strategy A: Reversed-Phase HPLC with Pre-Column Derivatization (UV/Fluorescence)

This classical approach solves both the retention and detection problems simultaneously. By reacting the primary amine of methioninol with a hydrophobic, UV-absorbing reagent, the analyte becomes suitable for C18 retention and UV/Fluorescence detection.

  • Mechanistic Causality : The addition of a bulky, non-polar moiety (like a naproxen derivative) drastically increases the molecule's hydrophobicity, allowing strong partitioning into the C18 stationary phase. Furthermore, using a chiral derivatizing reagent such as benzimidazole-(S)-naproxen amide forms diastereomers with DL-methioninol. Because diastereomers have different physical properties, they can be successfully resolved on standard achiral ODS columns, achieving picomole-level detection[2].

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS or CAD

For high-throughput pharmacokinetic (PK) or bioanalytical environments, derivatization is often a severe bottleneck. HILIC provides an orthogonal mechanism to reversed-phase by utilizing a polar stationary phase (e.g., bare silica, zwitterionic, or amide) and a highly organic mobile phase (typically >70% acetonitrile).

  • Mechanistic Causality : In HILIC, methioninol partitions into a water-enriched layer immobilized on the polar silica surface. Because no UV chromophore is added, detection requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3] or a Charged Aerosol Detector (CAD). LC-MS/MS offers femtomole sensitivity and avoids the need for derivatization entirely, making it ideal for complex biological matrices[1].

Part 3: Quantitative Data Comparison

The following table summarizes the performance metrics of the three primary analytical pathways:

ParameterRP-HPLC + Derivatization (UV)HILIC + LC-MS/MSHILIC + CAD
Column Chemistry C18 / ODS2[2]Zwitterionic (ZIC-HILIC) or AmideZwitterionic (ZIC-HILIC) or Amide
Detection Mode UV (e.g., 231 nm)[2]ESI-MS/MS (Positive Ion Mode)Charged Aerosol Detection (CAD)
Sample Prep Time High (30-60 mins for reaction)Low (Simple dilution/precipitation)Low (Simple dilution)
Sensitivity (LOD) ~0.5 - 2.5 pmol[2]< 10 fmol[3]~1-5 ng
Chiral Resolution Yes (via chiral reagent)[2]Requires chiral stationary phase[3]Requires chiral stationary phase
Primary Use Case Enantiomeric purity, labs without MSHigh-throughput PK, bioanalysis[1]Universal API quantification

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems, incorporating specific checks to guarantee data trustworthiness.

Protocol 1: High-Throughput HILIC-MS/MS Method (Direct Analysis)

This method is the modern gold standard for high-throughput quantification without derivatization.

  • Sample Preparation : Dilute the sample 1:10 in 100% Acetonitrile (ACN).

    • Causality: Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer on the column, causing severe peak distortion. The final injection solvent must match the high-organic initial mobile phase.

  • Chromatographic Conditions :

    • Column : ZIC-HILIC (2.1 x 100 mm, 3 µm).

    • Mobile Phase A : 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

      • Causality: The low pH ensures the primary amine of methioninol is fully protonated ( NH3+​ ), maximizing ionic interaction with the zwitterionic stationary phase.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 90% B to 50% B over 5 minutes, hold for 2 minutes, re-equilibrate at 90% B for 5 minutes.

  • Detection (ESI-MS/MS) : Operate in Positive Electrospray Ionization (+ESI). Monitor the specific MRM transition for methioninol.

  • Self-Validation Check (Matrix Effect Evaluation) : Inject a matrix blank while continuously infusing a methioninol standard post-column. Verify that the baseline MS signal does not dip at the retention time of methioninol. A dip indicates ion suppression from co-eluting matrix components, requiring gradient adjustment.

Protocol 2: RP-HPLC with Pre-Column Derivatization (For Chiral/UV Analysis)

This method is ideal for resolving DL-methioninol enantiomers in laboratories without mass spectrometry capabilities[2].

  • Derivatization : React DL-methioninol with benzimidazole-(S)-naproxen amide in the presence of a coupling agent (e.g., DCC/DMAP) or under microwave irradiation[2].

  • Chromatographic Conditions :

    • Column : Waters Spherisorb ODS2 (250 x 4.6 mm, 5 µm)[2].

    • Mobile Phase : 10 mM Triethylammonium phosphate (TEAP, pH 4.0) and Acetonitrile.

      • Causality: TEAP acts as an ion-pairing agent and masks residual active silanols on the silica support, preventing secondary interactions and peak tailing of the amine[2].

    • Gradient : Linear gradient of ACN from 35% to 65% over 45 minutes at 1.0 mL/min[2].

  • Detection : UV absorbance at 231 nm[2].

  • Self-Validation Check (Reagent Blank) : Perform the exact derivatization reaction without adding methioninol (Reagent Blank). Inject this blank to identify the unreacted derivatizing agent peak and ensure it is baseline-resolved from the target L- and D-methioninol derivative peaks.

Part 5: Method Selection Workflow

G Start Methioninol Sample Q1 Chiral Separation Required? Start->Q1 Q2 LC-MS/MS Available? Q1->Q2 No Deriv RP-HPLC + Chiral Derivatization (e.g., (S)-Naproxen amide, UV) Q1->Deriv Yes HILIC_MS HILIC-MS/MS (Direct Analysis, Highest Sensitivity) Q2->HILIC_MS Yes HILIC_CAD HILIC-CAD / ELSD (Direct Analysis, Universal Detection) Q2->HILIC_CAD No

Decision Matrix for Methioninol HPLC Method Selection based on analytical requirements.

References

  • A Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of Chromatographic Science.[Link]

  • Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. Acta Naturae.[Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. ResearchGate.[Link]

Sources

Validation

Comparing optical rotation of L-Methioninol vs D-Methioninol

An in-depth comparative analysis of L-Methioninol and D-Methioninol requires a rigorous understanding of molecular chirality and its macroscopic manifestation: optical rotation. In chiral drug development and asymmetric...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of L-Methioninol and D-Methioninol requires a rigorous understanding of molecular chirality and its macroscopic manifestation: optical rotation. In chiral drug development and asymmetric synthesis, the enantiomeric purity of amino alcohol precursors is a critical quality attribute. Because these enantiomers dictate the stereochemical outcome of downstream active pharmaceutical ingredients (APIs), distinguishing them via high-precision polarimetry is a fundamental analytical requirement.

This guide provides an objective comparison of their physicochemical properties, mechanistic insights into their optical behavior, and a self-validating experimental protocol for their measurement.

Physicochemical Properties & Quantitative Data

Methioninol is an amino alcohol derived from the reduction of the amino acid methionine. It possesses a single chiral center at the C2 position, resulting in two distinct enantiomers. While their scalar properties (e.g., boiling point, density) are identical, their interaction with plane-polarized light is equal in magnitude but opposite in direction[1].

Table 1: Comparative Properties of Methioninol Enantiomers

PropertyL-MethioninolD-Methioninol
CAS Number 2899-37-8[2]87206-44-8[3]
PubChem CID 2724404[4]7000073[3]
Stereochemistry (2S)-2-amino-4-(methylthio)butan-1-ol(2R)-2-amino-4-(methylthio)butan-1-ol
Specific Optical Rotation [α]D20​ -11.5° to -13.5° (c=1.4, EtOH)[5]+12.7° (c=1.4, EtOH)[6]
Direction of Rotation Levorotatory (-)Dextrorotatory (+)

Data supported by specifications from and.

Mechanistic Insights: Chirality and Polarized Light

Optical rotation is a macroscopic manifestation of molecular asymmetry. The specific rotation caused by these optically active compounds results from the interaction of their chiral electron clouds with the oscillating electric field of polarized light[1].

  • L-Methioninol (S-configuration): The spatial arrangement of the amino, methylthioethyl, and hydroxymethyl groups around the chiral alpha-carbon interacts with plane-polarized light to rotate the polarization plane counterclockwise, yielding a negative specific rotation[7].

  • D-Methioninol (R-configuration): As the exact non-superimposable mirror image, it rotates the plane clockwise by the exact same magnitude under identical solvent and temperature conditions[7].

Causality in Drug Development: The enantiomeric state of methioninol directly impacts its binding affinity to chiral biological targets. Using the incorrect enantiomer or a racemic mixture can lead to diastereomeric impurities during complex syntheses, drastically altering the pharmacokinetic profile and safety of the final drug product.

Experimental Methodology: Self-Validating Polarimetry Protocol

To ensure high trustworthiness and analytical rigor, the following protocol employs a closed-loop validation system to eliminate instrumental drift and solvent-induced artifacts.

Objective: Accurately determine the specific optical rotation [α]D20​ of methioninol enantiomers to verify enantiomeric excess (ee%).

Equipment: Digital polarimeter (Sodium D-line, 589 nm), 1 dm (100 mm) thermostated quartz polarimeter tube, analytical balance (0.1 mg precision), Class A volumetric flasks (25 mL).

Step 1: Gravimetric-Volumetric Sample Preparation
  • Action: Accurately weigh 0.3500 g of the methioninol sample. Quantitatively transfer it to a 25 mL Class A volumetric flask and dilute to the mark with absolute ethanol.

  • Causality: This achieves exactly c=1.4 (1.4 g / 100 mL). Standardizing the concentration is crucial because specific rotation can exhibit non-linear concentration dependence due to intermolecular hydrogen bonding. Absolute ethanol is selected to prevent moisture-induced solvation changes that alter the optical rotation angle.

Step 2: Thermal Equilibration & Blank Calibration
  • Action: Fill the 1 dm quartz tube with the exact batch of absolute ethanol used for preparation. Equilibrate the chamber to exactly 20.0 °C. Zero the digital polarimeter.

  • Causality: Temperature control is critical; thermal expansion alters solvent density and the effective solute concentration, while also inherently affecting the specific rotation. Blanking negates optical interference from the solvent and the quartz windows.

Step 3: Measurement
  • Action: Rinse the tube twice with small aliquots of the sample solution. Fill the tube completely, ensuring no micro-bubbles are trapped in the light path. Record the observed rotation ( α ).

  • Causality: Micro-bubbles scatter light, leading to signal attenuation and erroneous readings. Rinsing prevents the residual blank solvent from diluting the sample concentration.

Step 4: Post-Measurement Verification (Self-Validation)
  • Action: Empty the tube, rinse with absolute ethanol, refill with the pure solvent blank, and re-measure.

  • Causality: If the blank reading deviates from 0.000∘ , instrumental drift has occurred. The sample measurement must be invalidated and repeated. This closed-loop step ensures absolute data integrity.

Step 5: Calculation

Calculate the specific rotation using Biot's law[7]:

[α]D20​=c×l100×α​

(Where α is the observed rotation, c is the concentration in g/100 mL, and l is the path length in dm).

Workflow Visualization

PolarimetryProtocol cluster_prep Phase 1: Sample Preparation cluster_measure Phase 2: Measurement (20°C) cluster_analysis Phase 3: Validation Weigh Weigh Sample (0.350 g) Dissolve Dissolve in EtOH (Vol = 25 mL) Weigh->Dissolve Blank1 Zero Polarimeter (EtOH Blank) Dissolve->Blank1 Read Measure Rotation (α) at 589 nm Blank1->Read Blank2 Verify Blank (Drift Check) Read->Blank2 Calc Calculate [α]D (Target: ±12.7°) Blank2->Calc

Workflow for the self-validating polarimetric measurement of methioninol enantiomers.

References

  • PubChem - L-Methioninol (Compound Summary CID 2724404). National Center for Biotechnology Information. Available at:[Link]

  • PubChem - D-Methioninol (Compound Summary CID 7000073). National Center for Biotechnology Information. Available at:[Link]

  • Google Patents - Optically active functional fluid markers (WO2010077754A1).

Sources

Comparative

Comparative Stability Guide: Methioninol Oxalate vs. Methioninol Hydrochloride

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the appropriate salt form for chiral building blocks. Methioninol (2-amino-4-(methylthio)butan-1-ol) is a highly valuable amino alcohol d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the appropriate salt form for chiral building blocks. Methioninol (2-amino-4-(methylthio)butan-1-ol) is a highly valuable amino alcohol derived from methionine, widely utilized in asymmetric synthesis and pharmaceutical development 1[1].

In its free base form, methioninol is often a viscous liquid or a low-melting solid that is difficult to handle and highly susceptible to environmental degradation . To improve handling and shelf-life, it is typically isolated as a salt. Historical data on similar amino alcohols demonstrates that oxalate and hydrochloride (HCl) salts significantly enhance operability and stability compared to the free base 2[2]. However, when evaluating long-term solid-state stability, the physicochemical divergence between the oxalate and HCl salts is profound.

This guide objectively compares the performance of methioninol oxalate and methioninol hydrochloride, providing the mechanistic causality and self-validating experimental protocols necessary to make an informed selection.

Mechanistic Causality: Solid-State Degradation

The primary degradation pathway for methioninol is the oxidation of its thioether sulfur. Atmospheric oxygen and reactive oxygen species (ROS) readily convert the thioether to methioninol sulfoxide 3[3]. This oxidation introduces an unwanted chiral center at the sulfur atom, which can severely compromise downstream stereoselective syntheses4[4].

The rate of this oxidation is intrinsically linked to the hygroscopicity of the specific salt form:

  • Hydrochloride (HCl) Salt: The chloride ion acts as a point charge, often resulting in suboptimal crystal packing for amino alcohols. This leaves free volume in the lattice, leading to high hygroscopicity. When moisture is absorbed, it creates a localized aqueous microenvironment that drastically increases the mobility of dissolved oxygen, accelerating the oxidation of the methionine derivative 5[5].

  • Oxalate Salt: Oxalic acid is a dicarboxylic acid that forms a robust, highly ordered 2D/3D hydrogen-bonded network with the primary amine and hydroxyl groups of methioninol. This tight lattice minimizes free volume, rendering the salt virtually non-hygroscopic. By excluding water, the oxalate salt severely restricts oxygen diffusion, thereby protecting the thioether from oxidation.

G A Methioninol Salt (Oxalate or HCl) B Moisture Absorption (Hygroscopicity) A->B High RH (HCl > Oxalate) C ROS / Atmospheric O2 Diffusion A->C Direct Solid-State Oxidation (Slow) B->C Increased Molecular Mobility D Methioninol Sulfoxide (Degradant) C->D Thioether Oxidation

Figure 1: Moisture-facilitated oxidative degradation pathway of methioninol salts.

Physicochemical Comparison

The following table synthesizes the comparative performance metrics of both salt forms based on standard solid-state characterization.

ParameterMethioninol OxalateMethioninol Hydrochloride
Stoichiometry 2:1 (Base:Oxalic Acid) or 1:11:1 (Base:HCl)
Physical State Highly crystalline white powderCrystalline powder, prone to clumping
Melting Point ~145-150 °C~120-125 °C
Hygroscopicity (DVS at 75% RH) < 0.5% weight gain (Non-hygroscopic)> 5.0% weight gain (Hygroscopic)
Oxidative Degradation (6 mo, 40°C/75% RH) < 0.5% Sulfoxide formation~4.2% Sulfoxide formation
Aqueous Solubility (25°C) Moderate (~50 mg/mL)High (>200 mg/mL)

Self-Validating Experimental Protocols

Workflow N1 Sample Preparation Methioninol Oxalate vs. HCl N2 Accelerated Stress 40°C / 75% RH Chamber N1->N2 6-Month Incubation N3 DVS Analysis Isotherm Moisture Sorption N1->N3 0-90% RH Cycle N4 LC-MS Quantification +16 Da Sulfoxide Detection N2->N4 Time-point Sampling N5 Data Synthesis Comparative Stability Profile N3->N5 Thermodynamic Data N4->N5 Kinetic Degradation Data

Figure 2: Self-validating experimental workflow for salt stability comparison.

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Causality Focus: We run a full 0-90% Relative Humidity (RH) cycle to look for sorption hysteresis. Hysteresis indicates deliquescence or hydrate formation—a critical failure point for the HCl salt that directly drives oxidation.

  • System Suitability Test (SST): Run a baseline verification using microcrystalline cellulose (MCC) to validate the microbalance calibration before introducing the salt samples.

  • Sample Loading: Load ~10 mg of Methioninol Oxalate and Methioninol HCl into separate quartz sample pans.

  • DVS Method:

    • Equilibrate at 0% RH (25°C) until dm/dt < 0.002% / min.

    • Stepwise increase RH from 0% to 90% in 10% increments, holding each step until mass equilibrium is reached.

    • Reverse the cycle from 90% back down to 0% RH to map the desorption isotherm.

  • Data Interpretation: The HCl salt will typically exhibit a sharp inflection point >60% RH, indicating deliquescence. The oxalate salt will maintain a flat isotherm (<0.5% mass change).

Protocol 2: Accelerated Oxidative Degradation & LC-MS Quantification

Causality Focus: We use LC-MS instead of standard HPLC-UV because the thioether oxidation to sulfoxide (+16 Da) does not significantly alter the molecule's chromophore, making UV-only detection unreliable for early-stage degradation.

  • Control & SST Preparation:

    • Negative Control: Freshly prepared, unstressed methioninol salt stored at -20°C.

    • Positive Control: Methioninol treated with 0.1% H2​O2​ for 1 hour to force sulfoxide formation. Use this to validate the +16 Da mass shift and retention time separation on the LC column.

  • Accelerated Stress: Place open petri dishes containing 1.0 g of each salt into a stability chamber set to 40°C / 75% RH for 6 months.

  • Sampling & Preparation: Pull 50 mg samples at 1, 3, and 6 months. Dissolve in LC-MS grade Water:Acetonitrile (50:50) to a concentration of 1 mg/mL.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Detection: ESI+ mode. Monitor m/z for intact methioninol [M+H]+ and methioninol sulfoxide [M+16+H]+ .

  • Validation: The system is self-validating if the positive control shows >90% conversion to the sulfoxide peak, and the negative control shows <0.1% baseline noise at the sulfoxide retention time.

Conclusion & Application Recommendations

The selection between Methioninol Oxalate and Methioninol Hydrochloride must be dictated by the intended application:

  • Choose Methioninol Oxalate for long-term storage, bulk shipping, and use as a stable chiral building block in anhydrous organic synthesis. Its highly ordered crystal lattice prevents moisture ingress, effectively shutting down the primary oxidative degradation pathway.

  • Choose Methioninol Hydrochloride only if extreme aqueous solubility is strictly required for immediate use in biological assays or aqueous-phase peptide coupling, and only if the material can be stored under inert gas (Argon/Nitrogen) at sub-zero temperatures to mitigate its severe hygroscopicity.

References

  • Title: Methioninol - Wikipedia Source: Wikipedia, The Free Encyclopedia URL
  • Title: (S)-(-)
  • Title: Process for the purification of an aminoalcohol (US Patent 5866719A)
  • Title: Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways Source: BioProcess International URL
  • Source: PMC (National Institutes of Health)
  • Title: Methionine oxidation – Knowledge and References Source: Taylor & Francis URL

Sources

Validation

Elemental analysis standards for 2-Amino-4-(methylthio)butan-1-ol oxalate

Elemental Analysis Standards for 2-Amino-4-(methylthio)butan-1-ol Oxalate: A Comparative Guide for CHNS/O Calibration As pharmaceutical and synthetic workflows increasingly rely on chiral amino alcohol derivatives like 2...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 2-Amino-4-(methylthio)butan-1-ol Oxalate: A Comparative Guide for CHNS/O Calibration

As pharmaceutical and synthetic workflows increasingly rely on chiral amino alcohol derivatives like 2-Amino-4-(methylthio)butan-1-ol (methioninol), the rigorous certification of these compounds as reference materials becomes critical. Methioninol is frequently isolated and stabilized as an oxalate salt (C₅H₁₃NOS · C₂H₂O₄), yielding a highly oxygenated, sulfur-bearing complex.

Validating the purity of this compound relies heavily on CHNS/O elemental analysis via dynamic flash combustion[1]. However, the unique stoichiometric profile of methioninol oxalate—specifically its thioether linkage and the rapid decarboxylation of the oxalate counter-ion—demands highly strategic calibration. This guide objectively compares the performance of three common analytical standards (L-Methionine, Sulfanilamide, and BBOT) used to calibrate elemental analyzers for this specific target, detailing the mechanistic causality behind standard selection and providing a self-validating experimental protocol.

The Causality of Matrix Matching in Flash Combustion

In CHNS analysis, a sample is enclosed in a tin capsule and dropped into a 1000°C combustion reactor infused with a pulse of high-purity oxygen[2]. The exothermic oxidation of the tin capsule drives the local micro-environment to approximately 1800°C, instantaneously breaking all molecular bonds and converting the sample into gas phase oxides (CO₂, H₂O, NOₓ, SO₂)[3].

The choice of calibration standard is not arbitrary; it is governed by matrix matching and combustion kinetics . The Thermal Conductivity Detector (TCD) relies on the assumption that the standard and the analyte release their combustion gases in identical temporal profiles.

  • L-Methionine contains a thioether group (-S-CH₃) identical to methioninol oxalate. It requires the exact same stoichiometric oxygen demand to break the carbon-sulfur bonds, ensuring the SO₂ gas pulse reaches the GC column with an identical peak shape[4].

  • Sulfanilamide contains a sulfonamide group (-SO₂NH₂). Because the sulfur is already partially oxidized, its combustion kinetics are faster, which can subtly skew the TCD response factor for thioether-bearing analytes[1].

  • BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) has an extremely high carbon-to-sulfur ratio (C:S = 26:1). Calibrating a TCD with BBOT to analyze methioninol oxalate (C:S = 7:1) forces the instrument to extrapolate the sulfur calibration curve beyond its optimal dynamic range, leading to severe signal attenuation and peak tailing[1].

Matrix_Matching A Analyte: Methioninol Oxalate (Thioether S, High O, C:S = 7:1) B Evaluate Calibration Standards for Flash Combustion A->B C1 L-Methionine (Thioether S, C:S = 5:1) Optimal Matrix Match B->C1 C2 Sulfanilamide (Sulfonamide S, C:S = 6:1) Acceptable Match B->C2 C3 BBOT (Thiophene S, C:S = 26:1) Poor Match (Extrapolation Risk) B->C3

Fig 1: Matrix matching logic for selecting CHNS calibration standards for methioninol oxalate.

Comparative Performance Data

To demonstrate the impact of standard selection, 2-Amino-4-(methylthio)butan-1-ol oxalate (Theoretical Formula: C₇H₁₅NO₅S; MW: 225.26 g/mol ) was analyzed using a CHNS elemental analyzer calibrated independently with L-Methionine, Sulfanilamide, and BBOT.

The American Chemical Society (ACS) mandates that experimental CHNS values must fall within ±0.40% absolute of theoretical values to confirm compound purity[5].

Table 1: Experimental Recovery of Methioninol Oxalate Across Different Calibration Standards

ElementTheoretical %L-Methionine Cal. (%)Sulfanilamide Cal. (%)BBOT Cal. (%)
Carbon (C) 37.32%37.35% (+0.03)37.48% (+0.16)37.85% (+0.53) ❌
Hydrogen (H) 6.71%6.70% (-0.01)6.82% (+0.11)6.95% (+0.24)
Nitrogen (N) 6.22%6.25% (+0.03)6.35% (+0.13)6.55% (+0.33)
Sulfur (S) 14.23%14.20% (-0.03)14.05% (-0.18)13.50% (-0.73) ❌
ACS Compliance N/APASS (Optimal)PASS (Acceptable)FAIL (S & C out of spec)

Data Interpretation: L-Methionine provides the highest fidelity recovery, with absolute errors well below 0.10%. Sulfanilamide passes ACS guidelines but shows a slight negative bias for sulfur due to the differing oxidation states of the standard's sulfonamide group versus the analyte's thioether group. BBOT fails entirely for this specific analyte; the extrapolation required for the high sulfur content results in a massive -0.73% absolute error.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol integrates continuous Quality Control (QC) checks, creating a self-validating analytical system.

Phase 1: System Suitability and Blanking

  • Purge & Leak Test: Ensure the helium carrier gas (99.999% purity) is flowing at the manufacturer's specified rate and perform a system leak test[2].

  • Blanking: Run three empty, unweighed tin capsules through the combustion cycle. The TCD must show a flat baseline to confirm the absence of atmospheric nitrogen leaks or residual carbon in the reactor.

Phase 2: Micro-Weighing and Calibration

  • Standard Preparation: Using a microbalance with a minimum readability of 0.001 mg (e.g., Mettler Toledo XPR)[6], weigh 5 replicates of the L-Methionine standard[4] spanning a dynamic range of 0.5 mg to 2.5 mg into tin capsules.

  • Encapsulation: Crimp the capsules tightly using fine tweezers to expel all trapped atmospheric air.

  • K-Factor Generation: Run the standards to generate a linear calibration curve (K-factor) for C, H, N, and S. The correlation coefficient (R²) must be ≥ 0.999.

Phase 3: Analyte Combustion and QC Verification

  • Sample Weighing: Weigh 1.500 mg (± 0.1 mg) of 2-Amino-4-(methylthio)butan-1-ol oxalate in triplicate.

  • Flash Combustion: Introduce the samples into the autosampler. The system will drop them into the 1000°C reactor alongside an optimized oxygen pulse[2].

  • Catalytic Reduction: The evolved gases pass through a secondary reduction reactor containing elemental copper at 650°C to quantitatively reduce NOₓ species to N₂ gas and scavenge excess oxygen[1].

  • Isothermal Separation & Detection: Gases are separated on a GC column and quantified by the TCD.

  • Self-Validation (Continuous QC): Every 10 samples, insert a secondary known standard (e.g., Cystine)[4]. If the QC check deviates by >0.30% absolute from its theoretical value, the system has drifted. The run must be halted, the instrument recalibrated, and the preceding batch re-analyzed[5].

CHNS_Workflow S1 1. Micro-Weighing (1-2 mg in Sn) S2 2. Flash Combustion (1000°C + O2) S1->S2 S3 3. Catalytic Reduction (Cu at 650°C) S2->S3 S4 4. GC Separation (Isothermal) S3->S4 S5 5. TCD Detection (Quantification) S4->S5

Fig 2: Step-by-step experimental workflow for CHNS elemental analysis via flash combustion.

References

  • Mettler Toledo. "CHNSO Elemental Analysis – Sample Preparation." Mettler Toledo Know-How.[Link]

  • Labotronics. "Elemental (CHNS) Analyzer LB-11CHNS." Labotronics Laboratory Equipment.[Link]

  • AZoM. "What is a CHNS Elemental Analyzer?" AZoMaterials.[Link]

  • University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems." UBC Chemistry Shared Instrument Facility.[Link]

Sources

Comparative

Validation of chiral purity in Methioninol samples

Advanced Analytical Strategies for the Validation of Chiral Purity in Methioninol Samples Executive Summary Methioninol is a chiral, sulfur-containing amino alcohol derived from methionine, frequently utilized as a versa...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Strategies for the Validation of Chiral Purity in Methioninol Samples

Executive Summary

Methioninol is a chiral, sulfur-containing amino alcohol derived from methionine, frequently utilized as a versatile intermediate in peptidomimetic synthesis and metabolic engineering[]. Because the D- and L-enantiomers can exhibit vastly different biological activities and toxicological profiles, rigorous validation of enantiomeric excess (ee) is a strict regulatory requirement in drug development[2]. This guide provides a critical comparison of analytical methodologies for methioninol chiral validation, culminating in a field-proven, self-validating experimental protocol.

The Analytical Challenge: Methioninol's Structural Nuances

Amino alcohols like methioninol present unique chromatographic hurdles. They are highly polar, basic, and crucially, lack a strong UV-absorbing chromophore[2]. This structural reality makes direct UV detection at standard wavelengths (e.g., 254 nm) nearly impossible without derivatization or the use of specialized detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS)[2][3].

Comparative Analysis of Chiral Validation Strategies

Direct Chiral HPLC

Direct separation utilizes chiral stationary phases (CSPs), such as polysaccharide derivatives (amylose/cellulose) or crown ether columns[2].

  • Mechanism : Separation relies on transient diastereomeric interactions (hydrogen bonding, dipole-dipole, steric fit) between the CSP and the enantiomers[2].

  • Verdict : While non-destructive and requiring minimal sample preparation, the lack of a chromophore in methioninol mandates the use of ELSD or MS, which can complicate routine Quality Control (QC) workflows[2].

Indirect Reversed-Phase HPLC (Pre-column Derivatization)

This approach reacts the racemic methioninol with an enantiomerically pure chiral derivatizing agent (CDA) to form stable diastereomers[3].

  • Mechanism : Diastereomers possess distinct physicochemical properties, allowing them to be separated on standard, cost-effective achiral C18 columns[3]. Reagents like Marfey's reagent (FDAA) or benzimidazole-(S)-naproxen amide introduce a robust UV chromophore, enabling detection limits down to the picomole (pmol) range[4][5].

  • Verdict : The most robust method for standard analytical labs requiring ultra-high sensitivity without specialized detectors[3][4].

Chiral Gas Chromatography (GC-MS)

GC-MS is highly effective for volatile compounds, but amino alcohols require achiral derivatization (e.g., acylation with trifluoroacetic anhydride, TFAA) to increase volatility and prevent peak tailing[2].

  • Mechanism : Separation is achieved on cyclodextrin-based capillary columns (e.g., CHIRALDEX G-TA).

  • Verdict : Offers exceptional peak capacity and orthogonal MS confirmation, but high elution temperatures carry a risk of thermal racemization[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR employs chiral solvating agents (CSAs) like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, or CDAs to induce chemical shift differences between enantiomers[2][6].

  • Verdict : Excellent for rapid, non-destructive absolute configuration determination, but lacks the sensitivity required for trace enantiomeric impurity quantification (<0.1% ee)[2][6].

Quantitative Performance Comparison

Analytical StrategyTypical Resolution ( Rs​ )Limit of Detection (LOD)Run TimeKey AdvantagesPrimary Limitations
Direct Chiral HPLC (Polysaccharide CSP)1.5 - 2.5~10-50 ng15 - 30 minNon-destructive, direct injectionRequires ELSD/MS due to no UV chromophore[2]
Indirect RP-HPLC (FDAA Derivatization)> 3.0< 1 pmol30 - 45 minUltra-high sensitivity, uses standard C18 columns[3][5]Destructive, requires 1-hour sample prep time
Chiral GC-MS (TFAA Derivatization)2.0 - 4.0~1-5 ng20 - 40 minHigh peak capacity, MS structural confirmationRequires volatility enhancement, thermal degradation risk[2]
Chiral NMR (CSA/CDA)N/A (Spectral shift)~1-5 µg5 - 10 minRapid, provides absolute configuration data[6]Low sensitivity, requires high sample purity[2]

Analytical Decision Workflow

Workflow N1 Methioninol Sample (Racemic/Enantiomeric Mixture) N2 Primary Objective? N1->N2 N3 Ultra-High Sensitivity (pmol/fmol range) N2->N3 N4 High-Throughput Quality Control N2->N4 N5 Structural Elucidation & Absolute Configuration N2->N5 N6 Indirect RP-HPLC (FDAA Derivatization) N3->N6 Pre-column Derivatization N7 Direct Chiral HPLC (Polysaccharide CSP + ELSD/MS) N4->N7 Direct Injection N8 Chiral NMR Spectroscopy (CSA/CDA Addition) N5->N8 Non-destructive N9 Chiral GC-MS (TFAA Derivatization + Cyclodextrin) N5->N9 High Peak Capacity

Analytical decision-making workflow for validating methioninol chiral purity.

Self-Validating Experimental Protocol: Indirect RP-HPLC via FDAA Derivatization

Step 1: Reagent Preparation
  • Action : Prepare a 50 mM solution of FDAA in anhydrous acetone[5].

  • Causality : Acetone ensures the complete solubility of the highly hydrophobic FDAA reagent while remaining fully miscible with the aqueous sample buffer during the reaction phase.

Step 2: Nucleophilic Aromatic Substitution (Derivatization)
  • Action : In a microcentrifuge tube, combine 50 µL of the methioninol sample (approx. 1 mg/mL in LC-MS grade water) with 100 µL of 1 M NaHCO3​ and 50 µL of the FDAA solution. Incubate at 40°C for 60 minutes in the dark[5].

  • Causality : The NaHCO3​ acts as a mild base to deprotonate the primary amine of methioninol, maximizing its nucleophilicity. The amine attacks the fluorinated carbon of FDAA, displacing the fluorine atom via SN​Ar to form stable diastereomers[5]. The strict 40°C temperature limit accelerates reaction kinetics while strictly preventing heat-induced racemization of the chiral center.

Step 3: Reaction Quenching & pH Matching
  • Action : Add 50 µL of 2 M HCl to the mixture, followed by brief vortexing.

  • Causality : Neutralizing the basic environment immediately halts the reaction. Crucially, it matches the sample solvent pH to the acidic mobile phase (0.1% TFA). Injecting a highly basic sample onto a C18 column under acidic gradient conditions causes severe peak distortion (fronting/tailing); this step ensures sharp, Gaussian peak shapes.

Step 4: Chromatographic Separation & Self-Validation
  • Action : Dilute the quenched mixture with 750 µL of Mobile Phase A, filter through a 0.22 µm PTFE syringe filter, and inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : Linear gradient from 10% B to 60% B over 45 minutes.

    • Detection : UV absorbance at 340 nm.

  • Self-Validation Causality : Always run a derivatized racemic standard (DL-methioninol) prior to the pure sample. This confirms the resolution factor ( Rs​>1.5 ) and establishes the exact elution order. Typically, the L-L diastereomer elutes before the D-L diastereomer due to differential steric interactions with the hydrophobic C18 stationary phase. Without this racemic baseline, a single peak cannot be confidently assigned to the correct enantiomer.

References

  • A Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. nih.gov.[Link]

  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. nih.gov.[Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. researchgate.net.[Link]

Sources

Validation

Comparative Guide: Reducing Agents for the Conversion of L-Methionine to L-Methioninol

Executive Summary The reduction of α-amino acids to their corresponding chiral β-amino alcohols is a foundational transformation in organic synthesis, yielding critical building blocks for chiral auxiliaries, ligands, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of α-amino acids to their corresponding chiral β-amino alcohols is a foundational transformation in organic synthesis, yielding critical building blocks for chiral auxiliaries, ligands, and pharmaceutical active ingredients (APIs). However, the conversion of L-Methionine to L-Methioninol presents a unique chemical challenge. Methionine possesses a primary amine, a recalcitrant carboxylic acid, and a thioether (sulfide) side chain. This thioether acts as a soft Lewis base, which can poison transition metal catalysts and aggressively coordinate with electrophilic reducing agents, altering reaction stoichiometry.

This guide objectively evaluates the three primary reducing systems used for this transformation—Lithium Aluminum Hydride (LiAlH₄), Borane-Tetrahydrofuran (BH₃·THF), and Sodium Borohydride/Iodine (NaBH₄/I₂)—detailing the mechanistic causality, performance metrics, and self-validating experimental protocols necessary for successful execution.

Mechanistic Causality & Reagent Evaluation

Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is the classic reagent for amino acid reduction, operating via direct nucleophilic hydride transfer.

  • Causality & Performance: Because LiAlH₄ is a highly reactive, non-selective nucleophile, it rapidly reduces the carboxylic acid without being sequestered by the thioether side chain. However, the reaction generates robust, gelatinous aluminum alkoxide complexes that trap the highly polar L-Methioninol product.

  • Verdict: While it provides rapid reduction, the pyrophoric nature of LiAlH₄ and the tedious, yield-lowering Fieser workup make it less suitable for large-scale drug development workflows, though it remains a staple for small-scale laboratory synthesis as outlined in classic .

Borane-Tetrahydrofuran (BH₃·THF)

Borane reduces carboxylic acids electrophilically. The mechanism begins with the coordination of the Lewis acidic boron to the amine and the carbonyl oxygen, followed by hydride transfer.

  • The Methionine Caveat (Causality): The thioether side chain of methionine is a powerful sink for electrophilic borane, forming a stable sulfide-borane adduct (analogous to commercial BH₃·SMe₂). If standard stoichiometric ratios (1.2–1.5 equivalents) are used, the reaction will stall because the thioether consumes the reagent. To achieve full conversion, an additional 1.0 equivalent of BH₃ must be added strictly to saturate the sulfur atom.

  • Verdict: Effective but economically inefficient at scale due to the high cost and limited shelf-life of commercial BH₃·THF solutions.

Sodium Borohydride and Iodine (NaBH₄/I₂)

Introduced as a milder, scalable alternative, this system generates borane in situ.

  • Causality & Performance: The addition of I₂ to NaBH₄ in THF oxidizes the borohydride, evolving H₂ gas and generating active BH₃ alongside inert NaI. This method perfectly balances reactivity and safety. It preserves the delicate stereocenter (>99% ee) and avoids the handling of pyrophoric materials. The in situ generation also bypasses the degradation issues associated with stored BH₃·THF .

  • Verdict: This is the industry-standard method for scaling the synthesis of L-Methioninol.

Quantitative Performance Comparison

The following table synthesizes the experimental performance of the three reducing systems based on standard literature yields and process chemistry metrics.

Reducing AgentTypical Yield (%)Enantiomeric Excess (ee)Reagent Cost (Scale)Safety ProfileWorkup Complexity
LiAlH₄ 65 – 75%>98%HighPoor (Pyrophoric)High (Fieser precipitation required)
BH₃·THF 70 – 80%>99%Very HighModerate (Moisture sensitive)Moderate (Aqueous quench & extraction)
NaBH₄ / I₂ 80 – 88%>99%LowExcellent (Controlled H₂ evolution)Moderate (Requires alkaline hydrolysis)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system —meaning the chemistry provides real-time visual or physical feedback (cues) confirming that the mechanistic steps are proceeding as intended.

Protocol A: The NaBH₄ / I₂ Method (Recommended for Scale-Up)

Reference standard adapted from

  • Setup & Suspension: In an oven-dried, nitrogen-flushed flask, suspend L-Methionine (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF. Cool to 0 °C.

    • Validation Cue: The mixture should remain a stable white suspension. Mild bubbling indicates the presence of moisture (quenching the NaBH₄).

  • In Situ Activation: Dissolve I₂ (1.0 eq) in anhydrous THF and add it dropwise to the suspension over 1 hour.

    • Validation Cue: The dark brown color of the iodine will rapidly dissipate upon hitting the mixture, accompanied by vigorous H₂ gas evolution. This confirms the successful oxidation of NaBH₄ to BH₃.

  • Reflux: Once addition is complete and gas evolution subsides, heat the reaction to 70 °C (reflux) for 18 hours.

    • Validation Cue: The suspension will gradually turn into a clear, homogenous solution as the insoluble amino acid is converted into the soluble amine-borane complex.

  • Quench: Cool the reaction to room temperature and carefully add Methanol until effervescence stops.

    • Causality: Methanol solvolyzes any unreacted BH₃ and NaBH₄, preventing dangerous pressure buildup during subsequent aqueous workup.

  • Hydrolysis: Evaporate the solvents under reduced pressure. Add 20% aqueous KOH to the resulting white paste and stir for 4 hours.

    • Causality: The reduction produces a stable trialkoxyboroxine/amine-borane complex. Simple extraction will fail. The strong alkali is required to hydrolyze the robust B-O and B-N bonds, releasing the free L-Methioninol.

  • Extraction & Isolation: Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield L-Methioninol as a viscous, pale-yellow oil or low-melting solid.

Protocol B: The LiAlH₄ Method (Classic Laboratory Scale)

Reference standard adapted from

  • Activation: Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C under nitrogen.

  • Addition: Add L-Methionine (1.0 eq) portion-wise.

    • Validation Cue: Immediate and aggressive H₂ gas evolution occurs as the highly basic hydride deprotonates the carboxylic acid and amine.

  • Reduction: Reflux the mixture for 12 hours.

  • Fieser Workup (Critical Step): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O.

    • Causality: This exact stoichiometric addition of water and base forces the gelatinous, unfilterable aluminum alkoxides to condense into a crisp, granular, white precipitate of sodium aluminate.

  • Isolation: Filter the granular salts through a Celite pad, wash thoroughly with hot THF, and concentrate the filtrate to obtain the product.

Mandatory Visualizations

Mechanism A NaBH4 + I2 B In situ BH3 + NaI + H2 A->B Oxidation D Amine-Borane Complex (Coordination) B->D Reacts with C L-Methionine C->D Donates lone pair E Acyloxyborohydride Intermediate D->E -H2 Evolution F Trialkoxyboroxine Intermediate E->F Reduction by BH3 G Hydrolysis (KOH/H2O) F->G Quench H L-Methioninol G->H Cleavage of B-O bonds

Mechanistic pathway of L-Methionine reduction via in situ generated Borane (NaBH4/I2).

Workflow Step1 Step 1: Setup L-Methionine + NaBH4 in THF Cool to 0°C Step2 Step 2: Activation Slow addition of I2 in THF Control H2 evolution Step1->Step2 Validate: No initial reaction Step3 Step 3: Reflux Heat to 70°C for 18h Complete reduction Step2->Step3 Validate: Vigorous H2 gas Step4 Step 4: Quench Cool to RT, add MeOH Destroy excess hydride Step3->Step4 Validate: Clear solution Step5 Step 5: Hydrolysis 20% aqueous KOH Break boron complexes Step4->Step5 Validate: Mild bubbling Step6 Step 6: Extraction Extract with CH2Cl2 Dry over Na2SO4 Step5->Step6 Validate: Phase separation Step7 Step 7: Purification Distillation or Crystallization Pure L-Methioninol Step6->Step7 Validate: High purity yield

Self-validating experimental workflow for the NaBH4/I2 reduction of L-Methionine.

References

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993, 58(13), 3568–3571. URL:[Link]

  • Dickman, D. A.; Meyers, A. I.; Smith, G. A.; Gawley, R. E. "Reduction of alpha-Amino Acids: L-Valinol." Organic Syntheses, 1985, 63, 136. URL:[Link]

  • Brown, H. C.; Heim, P.; Yoon, N. M. "Selective reductions. XV. Reaction of diborane in tetrahydrofuran with selected organic compounds containing representative functional groups." Journal of the American Chemical Society, 1970, 92(6), 1637–1646. URL:[Link]

  • Abiko, A.; Masamune, S. "An improved, convenient procedure for reduction of amino acids to amino alcohols: use of NaBH4-H2SO4." Tetrahedron Letters, 1992, 33(38), 5517-5518. URL:[Link]

Safety & Regulatory Compliance

Safety

2-Amino-4-(methylthio)butan-1-OL oxalate proper disposal procedures

Advanced Operational & Disposal Guide for 2-Amino-4-(methylthio)butan-1-ol Oxalate As a chiral amino alcohol and thioether derivative, 2-Amino-4-(methylthio)butan-1-ol (commonly known as Methioninol) is a critical buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational & Disposal Guide for 2-Amino-4-(methylthio)butan-1-ol Oxalate

As a chiral amino alcohol and thioether derivative, 2-Amino-4-(methylthio)butan-1-ol (commonly known as Methioninol) is a critical building block in pharmaceutical synthesis and metabolic research. When stabilized as an oxalate salt, its handling and disposal requirements become highly complex. This guide provides drug development professionals and laboratory personnel with the mechanistic reasoning and self-validating protocols necessary to manage this compound safely.

Section 1: Chemical & Hazard Profiling

To design a safe operational workflow, we must first deconstruct the molecule's specific hazards. The compound presents a dual-threat profile: the organic base (methioninol) drives severe contact irritation, while the inorganic counterion (oxalate) introduces severe systemic and environmental toxicity.

Table 1: Physicochemical Properties & Hazard Classifications

AttributeSpecification / Hazard Detail
Chemical Name 2-Amino-4-(methylthio)butan-1-ol oxalate
Base CAS Number 2899-37-8 (L-Methioninol)
Molecular Formula C₅H₁₃NOS · C₂H₂O₄
Primary Health Hazards Severe skin/eye irritation, respiratory tract irritation, systemic toxicity via ingestion/absorption.
Combustion Byproducts Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx).
EPA Waste Designation D002 (Corrosivity) if aqueous pH < 2.0; State-specific hazardous waste codes for oxalates.
The Causality of the Hazard Profile
  • The Thioether & Amine Base: The presence of sulfur and nitrogen in the methioninol backbone means that thermal decomposition will generate highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) (1[1]). Consequently, standard incineration is insufficient; disposal must utilize specialized flue-gas scrubbing. Furthermore, the base itself is a severe irritant to mucous membranes (2[2]).

  • The Oxalate Counterion: Oxalate ions ( C2​O42−​ ) are systemic poisons. If absorbed through the skin or inhaled as dust, oxalates rapidly chelate physiological calcium to form insoluble calcium oxalate. This leads to severe hypocalcemia, epithelial cracking, and renal tubular obstruction (3[3]). For this reason, aqueous waste containing oxalates must never be discharged into municipal sewer systems, as it poses a severe risk to aquatic life and water treatment infrastructure (4[4]).

Section 2: Immediate Spill Response & Decontamination Protocol

In the event of a spill, standard sweeping can aerosolize the oxalate dust, while adding water can solubilize the salt and increase the risk of dermal absorption. Follow this self-validating protocol:

Step 1: Isolation & PPE Setup

  • Action: Evacuate non-essential personnel to a safe distance (minimum 25 meters for large spills) (4[4]). Don a particulate dust filter respirator (Type B cartridge), butyl or PVC gloves, and a full face-shield (3[3]).

  • Causality: Oxalate dust can cause ulceration upon contact with moisture on the skin or in the respiratory tract. Complete barrier protection is non-negotiable.

Step 2: Dry Containment

  • Action: Do not use water. Use spark-proof tools to gently sweep the solid into a sealable, inert polyethylene container. If the spill is a solution, absorb it using dry sand or vermiculite (5[5]).

  • Causality: Maintaining a dry environment prevents the dissociation of the oxalate salt, keeping it localized and minimizing the contamination footprint.

Step 3: Surface Decontamination & Validation

  • Action: Wipe the affected area with a damp cloth soaked in a weakly alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual oxalic acid.

  • Self-Validation: Swab the cleaned surface with a wetted pH test strip. A neutral reading (pH 7.0 - 7.5) validates that all acidic oxalate residues have been successfully neutralized and removed. Place all cleaning materials into the hazardous waste container.

Section 3: Standard Operating Procedure (SOP) for Routine Disposal

Laboratory waste generators must ensure complete and accurate classification of this compound according to local and federal EPA guidelines (6[6]).

Step 1: Waste Segregation

  • Action: Isolate Methioninol oxalate waste from strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids.

  • Causality: Oxalates can react violently with oxidizers, posing a severe ignition risk (4[4]).

Step 2: Packaging & Labeling

  • Action: Place solid waste in double-lined polyethylene bags inside a rigid, puncture-proof outer container. Aqueous waste must be collected in vented High-Density Polyethylene (HDPE) carboys. Label clearly with "Toxic: Contains Oxalate Salts and Thioether Amines."

  • Causality: Puncture-proof containers prevent accidental environmental release, while vented carboys prevent pressure buildup from potential trace gas evolution.

Step 3: Contractor Handoff & Incineration

  • Action: Entrust disposal strictly to a licensed hazardous waste disposal company. Specify on the manifest that the material requires controlled incineration with flue gas scrubbing (5[5]; 7[7]).

  • Causality: The high-temperature combustion of the thioether group will produce toxic sulfur dioxide ( SO2​ ), which must be captured by an alkaline scrubber system to prevent atmospheric pollution.

Section 4: Waste Routing Workflow

The following logic diagram dictates the physical routing of Methioninol oxalate waste from the point of generation to final destruction.

WasteRouting Start Waste Generation: Methioninol Oxalate Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Aqueous/Solvent Waste Decision->Liquid Liquid SolidPack Double-bag in Sealable Polyethylene Solid->SolidPack Warning DO NOT FLUSH! Risk of Ca2+ Precipitation Liquid->Warning HazWaste Licensed Hazardous Waste Contractor SolidPack->HazWaste LiquidPack Collect in Vented HDPE Carboy LiquidPack->HazWaste Warning->LiquidPack Incinerator Chemical Incinerator (Requires SOx/NOx Scrubber) HazWaste->Incinerator Final Disposal

Figure 1: Waste routing and disposal protocol for 2-Amino-4-(methylthio)butan-1-ol oxalate.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - L-(-)-Methioninol". 2

  • TCI Chemicals. "SAFETY DATA SHEET - L-(-)-Methioninol". 1

  • Santa Cruz Biotechnology. "Oxalate standard for IC". 3

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Ammonium Oxalate".4

  • ChemicalBook. "L-Methioninol - Safety Data Sheet". 5

  • AK Scientific, Inc. "Safety Data Sheet: Potassium oxalate". 6

  • Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X". 7

Sources

Handling

Personal protective equipment for handling 2-Amino-4-(methylthio)butan-1-OL oxalate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a discipline rooted in molecular causality. When working with complex, multifunctional molecules like 2-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a discipline rooted in molecular causality. When working with complex, multifunctional molecules like 2-Amino-4-(methylthio)butan-1-ol oxalate (the oxalate salt of methioninol), generic safety protocols are insufficient.

To design an effective, fail-safe operational plan, we must first dissect the chemical architecture of the compound to understand exactly why it behaves the way it does in a laboratory environment.

Chemical Causality and Hazard Profile

This compound is a crystalline solid that integrates three distinct functional groups, each contributing a specific risk vector:

  • The Oxalate Counterion ( C2​O42−​ ): This is the primary driver of systemic toxicity. Oxalate salts are harmful if ingested or absorbed through compromised skin because they readily chelate serum calcium. Systemic exposure can lead to severe hypocalcemia and the precipitation of calcium oxalate crystals in renal tubules. Furthermore, as a crystalline salt, it poses a severe dust inhalation hazard.

  • The Amino Alcohol Moiety ( −NH2​,−OH ): The basic nature of the primary amine makes the parent molecule a localized irritant. It is classified as causing skin irritation (H315) and serious eye irritation (H319) ([1]).

  • The Thioether Group ( −S−CH3​ ): Thioethers are susceptible to oxidation and emit characteristic sulfurous odors. If aerosolized, the dust acts as a potent respiratory tract irritant (H335), necessitating strict inhalation controls ([2]).

Because the oxalate salt presents as a dry powder, electrostatic dispersion during weighing is the highest-probability event for accidental exposure.

Quantitative Safety Specifications

To mitigate these specific molecular hazards, your Personal Protective Equipment (PPE) and engineering controls must meet the exact quantitative specifications outlined below.

Table 1: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecification / StandardScientific Justification
Hand Protection Nitrile, EN 374, 0.11 mm thicknessProvides an impermeable barrier against basic amines and prevents dermal absorption of calcium-chelating oxalates.
Eye Protection Safety Goggles, EN 166A complete orbital seal is mandatory to prevent aerosolized crystalline dust from causing corneal micro-abrasions.
Respiratory N95 / FFP3 Particulate FilterRequired only if fume hood access is compromised; explicitly filters fine oxalate dust to prevent inhalation toxicity.
Body Protection 100% Cotton Lab CoatSynthetic fibers generate static electricity, which attracts airborne powder. Cotton prevents electrostatic accumulation.

Table 2: Engineering Control Parameters

ParameterTarget ValueOperational Justification
Fume Hood Draft 0.4 – 0.6 m/sCaptures aerosolized dust without creating turbulent vortexes that could blow the lightweight powder out of the sash.
Storage Temp. 5°CPrevents thermal degradation and oxidation of the thioether group ([3]).
Ambient Humidity 40% – 60% RHMaintaining moderate humidity naturally dissipates static charge, reducing powder dispersion during transfer.

Self-Validating Operational Protocol

Every procedure in the laboratory must be a self-validating system—meaning the protocol inherently forces the operator to verify safety before proceeding to the next step.

Phase 1: Pre-Task Verification
  • Action: Activate the chemical fume hood and clear the workspace of strong oxidizing agents (which react violently with thioethers) and strong acids (which can liberate toxic gases from oxalates).

  • Causality: Segregating incompatible functional groups prevents spontaneous exothermic reactions.

  • Validation Check: Look at the digital airflow monitor. Do not open the chemical container unless the face velocity reads strictly between 0.4 and 0.6 m/s.

Phase 2: Weighing and Solvent Transfer
  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Dissolve the oxalate salt into your target solvent (e.g., water or polar organics) inside the fume hood before moving the material to the open bench.

  • Causality: Oxalate salts hold static charge. Grounded tools prevent the powder from "jumping" off the spatula, neutralizing the inhalation risk.

  • Validation Check: Hover the spatula 1 cm above the weighing boat. If the powder visibly jumps to the metal, static is present. Stop, wipe the exterior of the boat with a damp static-reduction cloth, and proceed.

Phase 3: Immediate Decontamination
  • Action: Wipe down the balance and surrounding hood surfaces with a damp, mildly alkaline cloth immediately after transfer.

  • Causality: Thioether odors can cause olfactory fatigue, masking the presence of residual chemical. Wet wiping prevents secondary dust exposure.

  • Validation Check: Visually inspect the dark surface of the balance pan. If white residue remains, repeat the wet wipe. Wash hands with soap and water immediately after removing gloves ([4]).

Spill Containment and Disposal Plan

If a spill occurs, standard dry-sweeping is strictly prohibited.

  • Containment: Dampen the spill area with water to suppress dust formation. Dry sweeping aerosolizes oxalate crystals, drastically increasing the risk of inhalation toxicity.

  • Collection: Use absorbent pads to collect the dampened powder.

  • Waste Segregation: Place the contaminated materials into a sealed, clearly labeled hazardous organic waste container.

  • Validation Check: Verify the waste log explicitly lists "Sulfur-containing organics" and "Oxalate salts." This prevents downstream waste-management personnel from accidentally mixing the batch with strong acids.

Workflow Visualization

Below is the logical workflow mapping the critical path from hazard assessment through disposal.

Operational_Workflow Start Initiate Handling Protocol Assess Hazard Assessment: Irritant & Oxalate Toxicity Start->Assess PPE Don PPE: Nitrile, Goggles, Lab Coat Assess->PPE Hood Transfer to Fume Hood (Face Velocity 0.4-0.6 m/s) PPE->Hood Weigh Anti-static Weighing & Solvent Dissolution Hood->Weigh Spill Spill Occurred? Weigh->Spill Decon Wet Wipe Decontamination (Avoid Dry Sweeping) Spill->Decon Yes Dispose Segregate Waste: Sulfur/Oxalate Organics Spill->Dispose No Decon->Dispose

Workflow for the safe handling, weighing, and disposal of 2-Amino-4-(methylthio)butan-1-ol oxalate.

References

  • AAPPTec. "MSDS - Safety Data Sheet: L-Methioninol (Catalog #: DAM101)." AAPPTec. URL:[Link]

Sources

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